molecular formula C26H38O5 B7943202 Bimatoprost isopropyl ester

Bimatoprost isopropyl ester

货号: B7943202
分子量: 430.6 g/mol
InChI 键: JGZRPRSJSQLFBO-DYZSFVSISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bimatoprost isopropyl ester is a useful research compound. Its molecular formula is C26H38O5 and its molecular weight is 430.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t21-,22-,23-,24+,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZRPRSJSQLFBO-DYZSFVSISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Intricacies: Bimatoprost Isopropyl Ester's Mechanism of Action in the Trabecular Meshwork

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bimatoprost (B1667075), a prostamide F2α analog, stands as a cornerstone in the management of elevated intraocular pressure (IOP) associated with glaucoma and ocular hypertension. While its efficacy in enhancing uveoscleral outflow is well-documented, its mechanism of action within the conventional outflow pathway, specifically the trabecular meshwork (TM), is a subject of ongoing, detailed investigation. This technical guide synthesizes current research to provide a comprehensive understanding of how bimatoprost isopropyl ester modulates the trabecular meshwork at a cellular and molecular level to increase aqueous humor outflow.

Overview of Bimatoprost's Action in the Trabecular Meshwork

Bimatoprost lowers intraocular pressure by increasing both the pressure-independent (uveoscleral) and pressure-dependent (conventional) aqueous humor outflow.[1] While historically the emphasis has been on the uveoscleral pathway, evidence increasingly points to a significant and direct effect on the trabecular meshwork.[2][3][4] After topical administration, the prodrug bimatoprost is hydrolyzed by corneal esterases to its active free acid form.[5] This active metabolite then interacts with receptors within the trabecular meshwork and Schlemm's canal cells, initiating a cascade of events that ultimately leads to a reduction in outflow resistance.[1][5][6]

Cellular Mechanisms of Action

Bimatoprost exerts its effects on the trabecular meshwork through two primary cellular mechanisms: relaxation of TM cells and remodeling of the extracellular matrix (ECM).

Modulation of Trabecular Meshwork Cell Contractility

Bimatoprost induces relaxation of trabecular meshwork and Schlemm's canal cells, which is thought to increase the effective filtration area and reduce outflow resistance.[1] This relaxation is mediated by the activation of specific prostanoid receptors, leading to changes in the actin cytoskeleton.[1][7] Studies have shown that bimatoprost decreases the ratio of filamentous actin (F-actin) to globular actin (G-actin), indicative of a less contractile cellular state.[1]

Extracellular Matrix Remodeling

A key aspect of bimatoprost's long-term efficacy in the trabecular meshwork involves the remodeling of the extracellular matrix.[1][8] This process is primarily achieved through the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade ECM components, and the downregulation of their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs).[8][9] This enzymatic activity leads to a reduction in the density of the juxtacanalicular tissue, thereby facilitating aqueous humor outflow.[8]

Specifically, bimatoprost has been shown to upregulate the expression of several MMPs in trabecular meshwork cells, including MMP-1, MMP-3, and MMP-9.[8][9][10] Concurrently, it can influence the expression of TIMPs, further shifting the balance towards ECM degradation.[9]

Signaling Pathways

The cellular effects of bimatoprost in the trabecular meshwork are orchestrated by complex signaling pathways initiated by receptor binding.

Prostanoid Receptor Activation and Downstream Signaling

Bimatoprost and its active free acid are agonists at the prostaglandin (B15479496) F (FP) receptor in human trabecular meshwork cells.[11][12] Binding of the bimatoprost free acid to the FP receptor, a G-protein coupled receptor, primarily activates the Gq signaling pathway.[1]

This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[11][12] The mobilization of intracellular calcium is a rapid and dose-dependent effect observed in human TM cells following bimatoprost exposure.[11]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Bimatoprost Bimatoprost (Free Acid) FP_Receptor FP Receptor Bimatoprost->FP_Receptor Binds Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Effects Downstream Cellular Effects Ca2_release->Downstream_Effects PKC->Downstream_Effects

Figure 1: Bimatoprost-induced FP receptor signaling cascade in trabecular meshwork cells.

Regulation of Matrix Metalloproteinases

The upregulation of MMPs by bimatoprost is a critical downstream effect of the initial signaling cascade. The activation of c-Fos, a proto-oncogene, is believed to be an intermediate step in the induction of MMP expression.[4] Furthermore, the NF-κB pathway may also be involved, as bimatoprost has been shown to increase the expression of NF-κB p65 and decrease its inhibitor, IκBα.[4]

G Bimatoprost Bimatoprost FP_Receptor_Activation FP Receptor Activation Bimatoprost->FP_Receptor_Activation Signal_Transduction Signal Transduction (e.g., c-Fos, NF-κB) FP_Receptor_Activation->Signal_Transduction MMP_Gene_Expression ↑ MMP Gene Expression (MMP-1, -3, -9) Signal_Transduction->MMP_Gene_Expression ECM_Degradation Extracellular Matrix Degradation MMP_Gene_Expression->ECM_Degradation Aqueous_Outflow ↑ Aqueous Humor Outflow ECM_Degradation->Aqueous_Outflow

Figure 2: Pathway leading to MMP upregulation and increased aqueous outflow.

Interaction with the Rho Kinase Pathway

The Rho/Rho kinase (ROCK) signaling pathway is a key regulator of contractility in trabecular meshwork cells.[13][14] While ROCK inhibitors are a distinct class of glaucoma medication that directly target this pathway to increase outflow, there is an interplay with prostaglandin signaling.[14][15] The relaxation of the actin cytoskeleton induced by bimatoprost can be seen as functionally opposing the contractile signals mediated by the Rho/ROCK pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of bimatoprost on the trabecular meshwork.

Table 1: Effect of Bimatoprost on Outflow Facility in a Glaucomatous 3D-HTM Model

CompoundConcentrationEffect on Outflow FacilitySignificance
Bimatoprost10 µMSignificantly IncreasedP<0.05
Latanoprost10 µMSignificantly Increased*P<0.01
Timolol10 µMSignificantly Increased***P<0.0001
Brimonidine10 µMNo Significant Effect-
Data from a study on bioengineered human trabecular meshwork tissue constructs.[3]

Table 2: Agonist Potencies (EC50) of Prostaglandin Analogs in Human Trabecular Meshwork Cells

CompoundEC50 (nM) for Phosphoinositide TurnoverEC50 (nM) for Cellular Dielectric Spectroscopy (Impedance Increase)
Bimatoprost (amide)1410–69404.3
Bimatoprost Acid112-
Latanoprost (isopropyl ester)778-
Latanoprost Acid34.7-
Travoprost (isopropyl ester)89.1-
Travoprost Acid2.4-
Data compiled from studies measuring phosphoinositide turnover and cellular impedance in cultured human TM cells.[1][11][12]

Table 3: Effect of Bimatoprost on MMP and ECM Gene Expression in Human Trabecular Meshwork Cells

GeneTreatmentFold Change vs. Control
MMP11000 µM Bimatoprost62.9-fold increase
MMP101000 µM Bimatoprost (with TGF-β2)7.42-fold increase
MMP141000 µM BimatoprostDose-dependent increase
MMP221000 µM Bimatoprost (with TGF-β2)3.57-fold increase
Fibronectin1000 µM BimatoprostReduction
Data from studies on human TM cells treated with high concentrations of bimatoprost, relevant to implant delivery.[16][17]

Experimental Protocols

Cell Culture of Human Trabecular Meshwork (HTM) Cells
  • Isolation: HTM cells are isolated from human donor eyes through blunt dissection of the trabecular meshwork, followed by enzymatic digestion of the extracellular matrix.[1]

  • Culture Conditions: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), antibiotics, and antimycotics.[18] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[19]

Measurement of Outflow Facility
  • Perfused Human Anterior Segments: This ex vivo model uses dissected human anterior segments placed in a perfusion organ culture system.[19] This setup allows for the direct measurement of trabecular outflow facility by monitoring the perfusion rate and intraocular pressure, as the uveoscleral outflow pathway is eliminated.[19][20]

  • 3D-HTM Tissue Constructs: Bioengineered 3D constructs that mimic the human trabecular outflow pathway are used.[2][3] These constructs are cultured to confluence and can be treated with agents like TGF-β2 to induce a glaucomatous-like state.[2][3] Outflow facility is measured using a microfluidic system that monitors pressure across the tissue constructs under flow.[2][3]

G cluster_setup Experimental Setup Reservoir Perfusion Reservoir Anterior_Segment Perfused Human Anterior Segment Reservoir->Anterior_Segment Perfusion Pressure_Transducer Pressure Transducer Anterior_Segment->Pressure_Transducer Pressure Monitoring Data_Acquisition Data Acquisition System Pressure_Transducer->Data_Acquisition Data Feed

Figure 3: Simplified workflow for measuring outflow facility in perfused anterior segments.

Analysis of Gene and Protein Expression
  • Quantitative PCR (qPCR) Array: This technique is used to measure changes in the expression of a panel of genes, such as those related to the extracellular matrix and MMPs, in response to bimatoprost treatment.[10][16][17]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is employed to quantify the amount of specific proteins, such as MMP-1, secreted by TM cells into the culture medium.[10]

  • Immunofluorescence: This method is used to visualize the localization and expression of proteins, such as fibronectin, within cultured cells.[4]

Signaling Pathway Analysis
  • Phosphoinositide (PI) Turnover Assays: The accumulation of radiolabeled inositol phosphates is measured in TM cells to quantify the activation of the PLC pathway in response to prostaglandin analogs.[11][12]

  • Intracellular Calcium ([Ca2+]i) Mobilization: Real-time fluorescence imaging is used to measure changes in intracellular calcium concentrations in response to drug application, providing insight into IP3-mediated signaling.[11][12]

  • Cellular Dielectric Spectroscopy (CDS): This technique measures changes in cell monolayer impedance, which can correspond to alterations in cell contractility and shape, to assess receptor activation and downstream cellular responses in real-time.[1]

Conclusion

The mechanism of action of this compound in the trabecular meshwork is multifaceted, involving a coordinated series of events that lead to a reduction in aqueous humor outflow resistance. Through the activation of FP receptors and subsequent Gq-mediated signaling, bimatoprost induces both a relaxation of the trabecular meshwork and Schlemm's canal cells and a significant remodeling of the extracellular matrix via the upregulation of matrix metalloproteinases. This dual action on the conventional outflow pathway contributes significantly to its overall IOP-lowering efficacy. A thorough understanding of these intricate molecular and cellular mechanisms is paramount for the development of next-generation therapies for glaucoma that can more effectively target the trabecular meshwork.

References

An In-depth Technical Guide to the Synthesis and Characterization of Bimatoprost Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimatoprost (B1667075) isopropyl ester, scientifically known as 17-phenyl trinor PGF2α isopropyl ester, is a crucial reference compound in the pharmaceutical analysis of prostaglandin (B15479496) analogues. As a derivative of the potent FP receptor agonist Bimatoprost acid (17-phenyl trinor PGF2α), its synthesis and characterization are of significant interest for impurity profiling and quality control in the manufacturing of related ophthalmic drugs. This guide provides a comprehensive overview of the synthesis and detailed characterization of Bimatoprost isopropyl ester, including experimental protocols and structured data presentation.

Introduction

Bimatoprost is a synthetic prostamide analog of prostaglandin F2α, widely used in the treatment of glaucoma and ocular hypertension. This compound is the isopropyl ester of the free acid form of Bimatoprost and is recognized as a potential impurity in the bulk drug manufacturing of other prostaglandin analogs like Latanoprost.[1][2] The synthesis of this compound is essential for its use as a reference standard in analytical method development and validation, ensuring the purity and safety of pharmaceutical products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Systematic Name 9α,11α,15S-trihydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester[3][4]
Synonyms This compound, 17-phenyl trinor PGF2α-iPr, 17-phenyl trinor PGF2α isopropyl ester[3][4]
CAS Number 130209-76-6[2][3][4]
Molecular Formula C₂₆H₃₈O₅[1][2][3][4]
Molecular Weight 430.6 g/mol [1][2][3][5]
Appearance A solution in ethanol[3]
Purity ≥98%[3]

Synthesis of this compound

The synthesis of this compound involves the esterification of its corresponding free acid, 17-phenyl trinor PGF2α. The following is a detailed, generalized protocol based on standard esterification methods for prostaglandins.

Experimental Protocol: Isopropyl Esterification of 17-phenyl trinor PGF2α

Materials:

  • 17-phenyl trinor PGF2α (Bimatoprost free acid)

  • 2-Iodopropane (B156323)

  • Cesium carbonate (Cs₂CO₃) or a similar base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 17-phenyl trinor PGF2α (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add cesium carbonate (1.5-2 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes.

  • Esterification: Add 2-iodopropane (2-3 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product start 17-phenyl trinor PGF2α (Bimatoprost free acid) dissolve Dissolve in anhydrous DMF start->dissolve add_base Add Cs₂CO₃ dissolve->add_base add_esterifying_agent Add 2-Iodopropane add_base->add_esterifying_agent react Stir at RT add_esterifying_agent->react quench Quench with H₂O react->quench extract Extract with EtOAc quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Silica Gel Chromatography concentrate->purify product Pure Bimatoprost Isopropyl Ester purify->product

Caption: Synthetic workflow for this compound.

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed using various analytical techniques.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

Table 2: HPLC Method Parameters

ParameterCondition
Column Reversed-phase C18 column
Mobile Phase Gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV at a low wavelength (e.g., ~210 nm) or Mass Spectrometry (LC-MS)
Injection Volume 10-20 µL
Spectroscopic Characterization

Spectroscopic methods provide detailed structural information about the molecule.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra are essential for confirming the structure of this compound. While specific peak assignments from a single source are unavailable, the expected chemical shifts can be inferred from the structure and data for similar prostaglandin esters.

Expected ¹H NMR (CDCl₃) Resonances:

  • Aromatic Protons: Peaks in the range of δ 7.1-7.3 ppm corresponding to the phenyl group.

  • Vinylic Protons: Resonances between δ 5.3-5.7 ppm for the double bond protons in the two side chains.

  • Isopropyl Group Protons: A septet for the -CH- proton around δ 4.9-5.1 ppm and a doublet for the two -CH₃ groups around δ 1.2 ppm.

  • Carbinol Protons: Signals for the protons attached to the carbons bearing hydroxyl groups (-CH-OH) typically appear between δ 3.9-4.5 ppm.

  • Aliphatic Protons: A complex series of multiplets in the upfield region (δ 1.5-2.8 ppm) corresponding to the cyclopentane (B165970) ring and the aliphatic chains.

Expected ¹³C NMR (CDCl₃) Resonances:

  • Ester Carbonyl Carbon: A peak around δ 173-175 ppm.

  • Aromatic Carbons: Signals in the range of δ 125-142 ppm.

  • Vinylic Carbons: Resonances between δ 128-135 ppm.

  • Isopropyl Group Carbons: A signal for the -CH- carbon around δ 67-69 ppm and for the -CH₃ carbons around δ 21-22 ppm.

  • Carbons Bearing Hydroxyl Groups: Peaks in the range of δ 71-79 ppm.

  • Aliphatic Carbons: Signals in the upfield region (δ 24-55 ppm).

4.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule. For this compound (C₂₆H₃₈O₅), the expected molecular weight is 430.6 g/mol .

Expected Mass Spectrometry Data (Electrospray Ionization - ESI):

  • [M+H]⁺: m/z 431.27

  • [M+Na]⁺: m/z 453.25

  • Key Fragmentation Ions: Loss of water molecules from the hydroxyl groups, cleavage of the isopropyl ester group, and fragmentation of the side chains.

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
O-H Stretch (hydroxyl) Broad peak around 3300-3500
C-H Stretch (aromatic) ~3030
C-H Stretch (aliphatic) 2850-3000
C=O Stretch (ester) Strong peak around 1730-1740
C=C Stretch (alkene & aromatic) ~1600-1650 and ~1450-1500
C-O Stretch (ester & alcohol) 1000-1300

Biological Activity and Mechanism of Action

This compound is the prodrug of Bimatoprost free acid (17-phenyl trinor PGF2α), which is a potent FP receptor agonist.[3][6] The isopropyl ester group enhances the lipophilicity of the molecule, facilitating its penetration through the cornea. In ocular tissue, esterases hydrolyze the isopropyl ester to the active free acid.[]

The active Bimatoprost acid then binds to the prostaglandin F (FP) receptor, which is a G-protein coupled receptor.[3] Activation of the FP receptor in the ciliary body and trabecular meshwork of the eye leads to an increase in the outflow of aqueous humor, primarily through the uveoscleral pathway.[] This reduction in intraocular pressure is the therapeutic basis for the use of Bimatoprost in treating glaucoma.

Signaling_Pathway cluster_drug Drug Administration & Activation cluster_receptor Receptor Binding & Signaling cluster_effect Physiological Effect Bimatoprost_ester This compound (Prodrug) Corneal_penetration Corneal Penetration Bimatoprost_ester->Corneal_penetration Hydrolysis Hydrolysis by Esterases Corneal_penetration->Hydrolysis Bimatoprost_acid Bimatoprost Acid (Active Drug) Hydrolysis->Bimatoprost_acid FP_receptor Prostaglandin F Receptor (FP Receptor) Bimatoprost_acid->FP_receptor G_protein G-protein Activation FP_receptor->G_protein Downstream Downstream Signaling (e.g., PLC, IP₃, DAG) G_protein->Downstream Uveoscleral_outflow Increased Uveoscleral Aqueous Humor Outflow Downstream->Uveoscleral_outflow IOP_reduction Reduction of Intraocular Pressure (IOP) Uveoscleral_outflow->IOP_reduction

Caption: Mechanism of action of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocol, though generalized, offers a solid foundation for its laboratory preparation. The tabulated physicochemical and spectroscopic data serve as a valuable resource for its identification and quality assessment. Understanding the synthesis and properties of this and other related compounds is paramount for ensuring the safety and efficacy of prostaglandin-based ophthalmic therapies.

References

A Comparative Analysis of Bimatoprost Isopropyl Ester and Bimatoprost Free Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimatoprost (B1667075), a prostaglandin (B15479496) F2α (PGF2α) analog, is a cornerstone in the management of glaucoma and ocular hypertension.[1][2] Marketed as an isopropyl ester prodrug, its therapeutic efficacy is intrinsically linked to its hydrolysis into the biologically active bimatoprost free acid. This technical guide provides a comprehensive comparison of the activity of bimatoprost isopropyl ester and its free acid metabolite, focusing on their receptor binding profiles, cellular potency, and in vivo effects. Detailed experimental protocols and signaling pathway diagrams are presented to offer a complete resource for researchers in ophthalmology and drug development.

Introduction: The Prodrug Strategy in Glaucoma Therapy

Prostaglandin analogs are a first-line treatment for lowering intraocular pressure (IOP).[3][4] To enhance corneal penetration and bioavailability, these agents are often formulated as prodrugs.[5] Bimatoprost is administered as an isopropyl ester, a more lipophilic molecule that readily permeates the cornea.[5][6][7] Within the ocular tissues, endogenous enzymes, such as esterases, hydrolyze the isopropyl ester to release the active bimatoprost free acid.[6][8][9][10][11] This conversion is critical for its therapeutic effect, as the free acid is the primary ligand for the prostaglandin F (FP) receptor.[8]

Comparative Pharmacological Activity

The pharmacological activity of this compound and bimatoprost free acid differs significantly, highlighting the importance of the prodrug approach. The isopropyl ester exhibits considerably lower affinity for the FP receptor compared to its free acid form.

Table 1: Comparative Receptor Binding Affinities (Ki) and Functional Potencies (EC50)
CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell Type
This compoundHuman FP Receptor6310 ± 1650[12]694 ± 293[13]Cloned Human Ciliary Body FP Receptor
This compoundHuman FP Receptor9250 ± 846[14]3070 ± 1330[14]HEK-293 cells expressing human FP receptor
Bimatoprost Free AcidHuman FP Receptor59 ± 6[14]15 ± 3[14]HEK-293 cells expressing human FP receptor
Bimatoprost Free AcidHuman FP Receptor83[15]2.8 - 3.8[16]Various cultured cells
Bimatoprost Free AcidHuman EP1 Receptor95[15]2.7[15]N/A
Bimatoprost Free AcidHuman EP3 Receptor387[15]-N/A

Data presented as mean ± SEM where available.

Signaling Pathways

Bimatoprost free acid, upon binding to the FP receptor, initiates a signaling cascade that ultimately leads to a reduction in IOP. The primary mechanism involves the activation of the Gq/11 G-protein, leading to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[17]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Bimatoprost_Acid Bimatoprost Free Acid FP_Receptor FP Receptor Bimatoprost_Acid->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Cellular_Response Cellular Response (e.g., MMP activation, Increased Outflow) PKC->Cellular_Response Phosphorylates target proteins binding_assay_workflow Start Start Prepare_Membranes Prepare Cell Membranes (FP Receptor expressing cells) Start->Prepare_Membranes Incubation Incubate: Membranes + [³H]-Ligand + Test Compound Prepare_Membranes->Incubation Filtration Filter through Glass Fiber Filters Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis End End Analysis->End

References

Pharmacokinetics and metabolism of Bimatoprost isopropyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the pharmacokinetics and metabolism of Bimatoprost (B1667075), a synthetic prostamide analogue.

Introduction

Bimatoprost is a potent ocular hypotensive agent used in the management of open-angle glaucoma and ocular hypertension.[1][2] It is also approved for the treatment of eyelash hypotrichosis.[3] Chemically, bimatoprost is a synthetic prostamide, structurally related to prostaglandin (B15479496) F2α (PGF2α), where the carboxylic acid group is replaced by an ethyl amide group.[3][4] It is critical to note that while other prostaglandin analogues like latanoprost (B1674536) and travoprost (B1681362) are isopropyl ester prodrugs, bimatoprost is an ethyl amide.[3][5][6] This structural distinction has implications for its mechanism of action and metabolic activation. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of bimatoprost, supported by quantitative data, detailed experimental protocols, and process visualizations.

Pharmacokinetics

Following topical ocular administration, bimatoprost is absorbed and exerts its effects locally before reaching systemic circulation, where it is rapidly eliminated.

Absorption

Ocular Absorption: Bimatoprost is rapidly absorbed across the human cornea and sclera, with scleral penetration noted as being more efficient.[4][7] In animal models (rabbits and monkeys), after a single ocular instillation, bimatoprost is absorbed quickly and distributes well within the eye.[4][7] Peak concentrations in ocular tissues are generally reached between 0.5 and 2 hours post-administration.[8]

Systemic Absorption: After ocular administration, bimatoprost experiences minimal systemic absorption. In a study with 15 healthy subjects receiving one drop of 0.03% bimatoprost solution daily in both eyes, blood concentrations peaked within 10 minutes.[4][7] These levels rapidly declined, falling below the lower limit of detection (0.025 ng/mL) in most subjects within 1.5 hours.[4][7][9]

Distribution

Ocular Distribution: Absorbed bimatoprost is found primarily in the anterior segment of the eye. The highest concentrations are observed in the conjunctiva, cornea, sclera, iris, and ciliary body in both rabbit and monkey eyes.[4][7] The ciliary body, a primary target for its therapeutic effect, shows concentrations tenfold higher than the aqueous humor.[10]

Systemic Distribution: Once in systemic circulation, bimatoprost is moderately distributed into body tissues, with a steady-state volume of distribution of 0.67 L/kg.[4][7] In human blood, approximately 88% of bimatoprost is bound to plasma proteins, with the unbound fraction being about 12%.[4][7][11] It resides mainly in the plasma.[4][7]

Metabolism

Ocular Metabolism (Bioactivation): A key metabolic step for bimatoprost occurs within the eye. It undergoes hydrolysis by ocular amidases to its corresponding free acid, 17-phenyl-trinor PGF2α (also known as bimatoprost free acid).[12][13] This active metabolite is a potent agonist for the prostaglandin F (FP) receptor.[12][13][14] This conversion happens rapidly in human ocular tissues, including the cornea, iris, sclera, and ciliary body.[12][13] Studies in cataract patients have shown that after topical administration, the concentration of bimatoprost free acid in the aqueous humor is significantly higher than that of the parent bimatoprost amide, supporting the role of bimatoprost as a prodrug that is converted to its active form within the eye.[15]

Systemic Metabolism: Bimatoprost that reaches the systemic circulation is the major circulating species.[4][7] It is then metabolized through multiple pathways, including oxidation, N-deethylation, and glucuronidation, leading to a variety of metabolites.[4][7][11] In vitro studies using human liver microsomes have identified CYP3A4 as one of the enzymes involved in its systemic metabolism.[1][4][7] However, due to the involvement of multiple enzymes and pathways, significant drug-drug interactions are not anticipated.[4][7]

Excretion

Following intravenous administration of radiolabelled bimatoprost to healthy subjects, the drug is eliminated via both renal and fecal routes.[4][7] Approximately 67% of the administered dose is excreted in the urine, and 25% is recovered in the feces.[4][7][16] The elimination half-life after intravenous administration is approximately 45 minutes, with a total blood clearance of 1.5 L/hr/kg.[4][7][11]

Data Presentation

The following tables summarize the key quantitative pharmacokinetic parameters for bimatoprost and its active metabolite.

Table 1: Systemic Pharmacokinetic Parameters of Bimatoprost in Humans Following Ocular Administration

Parameter Value Study Population / Conditions Citation
Time to Peak Concentration (tmax) ~6-10 minutes Healthy subjects; 0.03% solution [4][9]
Peak Plasma Concentration (Cmax) 0.07 - 0.09 ng/mL Healthy subjects; 0.03% solution, daily for 7-14 days [1][4][9]
Area Under the Curve (AUC0-t) 0.026 - 0.044 ng·hr/mL Healthy subjects; 0.03% solution, daily for 1-14 days [9]
Systemic Half-life (t½) ~45 minutes Healthy subjects; intravenous administration [4][10][11]
Volume of Distribution (Vd) 0.67 L/kg Healthy subjects [4][7]
Total Blood Clearance 1.5 L/hr/kg Healthy subjects; intravenous administration [4][7]
Plasma Protein Binding ~88% In vitro [11]
Excretion (Urine) ~67% Healthy subjects; intravenous administration [4][7][16]

| Excretion (Feces) | ~25% | Healthy subjects; intravenous administration |[4][7][16] |

Table 2: Ocular Concentrations of Bimatoprost and Bimatoprost Free Acid (BFA)

Analyte Tissue Max Concentration (Cmax) Time to Cmax Study Model Citation
Bimatoprost (Amide) Aqueous Humor 6.81 ± 1.36 nM 1 hour Human cataract patients [15]
Bimatoprost Free Acid (BFA) Aqueous Humor 30.9 ± 16.41 nM 2 hours Human cataract patients [15]

| Bimatoprost + BFA | Aqueous Humor | 50.2 ng/mL | N/A | Pigmented rabbits (PFB 0.01% gel) |[17] |

Table 3: In Vitro Hydrolysis Rates of Bimatoprost to its Free Acid in Human Ocular Tissues

Ocular Tissue Rate of Hydrolysis (pmol/mg tissue/hr) Citation
Cornea 6.3 [12]
Iris 2.8 [12]
Sclera 2.0 [12]

| Ciliary Body | 1.5 |[12] |

Experimental Protocols

Protocol for Systemic Pharmacokinetic Analysis in Humans
  • Objective: To determine the pharmacokinetic profile of bimatoprost in blood following topical ocular administration.[9]

  • Study Design: Healthy adult subjects receive one drop of bimatoprost 0.03% ophthalmic solution into each eye, once daily, for a specified period (e.g., 14 days).[9]

  • Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 5, 10, 20, 30, 45 minutes, and 1, 1.5, 2, and 3 hours post-dose) on designated study days (e.g., Day 1, 7, and 14).[9]

  • Analytical Method: Blood concentrations of bimatoprost and its C-1 acid metabolite are measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][15]

  • Quantitation: The lower limit of quantitation (LLOQ) for the assay is typically established at levels such as 0.025 ng/mL for bimatoprost and 0.05 ng/mL for the acid metabolite.[9]

  • Data Analysis: Pharmacokinetic parameters including Cmax, tmax, and AUC are calculated from the concentration-time data.[9]

Protocol for In Vitro Hydrolysis Assay in Ocular Tissues
  • Objective: To measure the rate of enzymatic hydrolysis of bimatoprost to its free acid by ocular tissues.[12]

  • Tissue Preparation: Human ocular tissues (cornea, sclera, iris, ciliary body) are obtained from donor eyes, dissected, and weighed.[12]

  • Incubation: A known amount of bimatoprost solution (e.g., 0.03% Lumigan) is incubated with the prepared tissue samples for a set period (e.g., up to 3 hours).[12]

  • Sample Processing: After incubation, the reaction is stopped, and the samples are processed to extract the analyte (bimatoprost free acid).

  • Analytical Method: The concentration of the generated bimatoprost free acid is quantified using a sensitive analytical method such as gas chromatography/mass spectrometry (GC/MS) or LC-MS/MS, capable of detecting sub-picomolar levels.[12]

  • Data Analysis: The rate of hydrolysis is calculated and typically expressed as picomoles of product formed per milligram of tissue per hour (pmol/mg/hr).[12]

Visualizations

Bimatoprost Metabolic Pathway

The following diagram illustrates the primary metabolic transformation of bimatoprost after ocular administration.

Bimatoprost_Metabolism cluster_ocular Ocular Compartment cluster_systemic Systemic Circulation Bimatoprost Bimatoprost (Ethyl Amide Prodrug) BFA Bimatoprost Free Acid (17-phenyl-trinor PGF2α) - Active Form - Bimatoprost->BFA Hydrolysis (Ocular Amidases) Metabolites Oxidized, N-deethylated, and Glucuronidated Metabolites (Inactive) BFA->Metabolites Systemic Metabolism (e.g., CYP3A4) Excretion Renal and Fecal Excretion Metabolites->Excretion PK_Workflow cluster_in_vivo In-Vivo Phase (Animal or Human) cluster_in_vitro Bioanalytical Phase cluster_analysis Data Analysis Phase start Drug Administration (Topical Ocular Dosing) collection Sample Collection (Aqueous Humor, Blood, etc.) at Timed Intervals start->collection prep Sample Preparation (e.g., Solid Phase Extraction) collection->prep analysis Instrumental Analysis (LC-MS/MS or GC/MS) prep->analysis quant Quantification of Bimatoprost & Metabolites analysis->quant pk_calc Pharmacokinetic Modeling (Calculation of Cmax, AUC, etc.) quant->pk_calc report Final Report pk_calc->report

References

Bimatoprost Isopropyl Ester: A Technical Deep Dive into Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core receptor binding affinity of bimatoprost (B1667075) isopropyl ester, a key prostaglandin (B15479496) analog in therapeutic applications. By examining its interaction with the prostaglandin F2α (FP) receptor, this document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

Introduction

Bimatoprost, an ethyl amide derivative of 17-phenyl-trinor prostaglandin F2α, is a potent ocular hypotensive agent. While it is administered as an isopropyl ester prodrug, its primary pharmacological activity is mediated through its active metabolite, bimatoprost free acid, which acts as a selective agonist at the prostaglandin FP receptor.[1][2][3] Understanding the binding affinity and functional activity of both the prodrug and its active metabolite is crucial for elucidating its therapeutic effects and for the development of novel prostaglandin analogs.

Quantitative Receptor Binding and Functional Activity

The binding affinity (Ki) and functional potency (EC50) of bimatoprost and its free acid for the FP receptor have been determined through various in vitro studies. The data consistently demonstrates that while bimatoprost itself has a lower affinity for the FP receptor, its hydrolysis product, bimatoprost free acid, is a highly potent agonist.[1][2][4][5]

Table 1: Receptor Binding Affinity (Ki) of Bimatoprost and Bimatoprost Free Acid for the Prostaglandin FP Receptor

CompoundRadioligandCell/Tissue SourceKi (nM)Reference
Bimatoprost[3H]prostaglandin F2αCloned human FP receptors (HEK cells)6310 ± 1650[5]
Bimatoprost[3H]-travoprost acidCloned human ciliary body FP receptor (HEK-293 cells)9250 ± 846[1]
Bimatoprost Free Acid[3H]-travoprost acidCloned human ciliary body FP receptor (HEK-293 cells)59 ± 6[1]
Bimatoprost Free AcidNot SpecifiedNot Specified83[4][6]

Table 2: Functional Agonist Potency (EC50) of Bimatoprost and Bimatoprost Free Acid at the Prostaglandin FP Receptor

CompoundAssay TypeCell/Tissue SourceEC50 (nM)Reference
BimatoprostIntracellular Ca2+ mobilizationCloned human FP receptors (HEK cells)2940 ± 1663[5]
BimatoprostIntracellular Ca2+ mobilization3T3 mouse fibroblasts2200 ± 670[5]
BimatoprostIntracellular Ca2+ mobilizationCloned human ciliary body FP receptor (HEK-293 cells)3070 ± 1330[1]
BimatoprostPhosphoinositide turnoverHuman trabecular meshwork cells3245[4][6]
Bimatoprost Free AcidIntracellular Ca2+ mobilizationCloned human ciliary body FP receptor (HEK-293 cells)15 ± 3[1]
Bimatoprost Free AcidPhosphoinositide turnoverHuman ciliary muscle cells2.8 - 3.8[6]

Prostaglandin FP Receptor Signaling Pathway

Activation of the prostaglandin FP receptor by an agonist like bimatoprost free acid initiates a well-defined intracellular signaling cascade. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. This initiates a series of events leading to the mobilization of intracellular calcium and the activation of various downstream effectors.

FP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Bimatoprost Bimatoprost Free Acid FP_Receptor FP Receptor Bimatoprost->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates MAPK_Cascade MAPK/ERK Cascade PKC->MAPK_Cascade Activates Cellular_Response Cellular Response (e.g., IOP reduction) MAPK_Cascade->Cellular_Response Leads to

Caption: Prostaglandin FP Receptor Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to determine the receptor binding affinity and functional activity of bimatoprost and its metabolites.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (e.g., from HEK-293 cells expressing FP receptor) Incubation 2. Incubation - Membranes - Radioligand ([3H]-PGF2α) - Unlabeled Competitor (Bimatoprost) Membrane_Prep->Incubation Filtration 3. Separation of Bound and Free Ligand (Rapid vacuum filtration) Incubation->Filtration Washing 4. Washing (Remove non-specifically bound radioligand) Filtration->Washing Quantification 5. Quantification (Scintillation counting of bound radioactivity) Washing->Quantification Data_Analysis 6. Data Analysis (Determine IC50 and calculate Ki) Quantification->Data_Analysis

Caption: Workflow for Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK-293) cells stably expressing the human prostaglandin FP receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4). Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]prostaglandin F2α), and varying concentrations of the unlabeled competitor (bimatoprost or bimatoprost free acid).

    • For total binding, omit the unlabeled competitor. For non-specific binding, include a saturating concentration of a non-radiolabeled FP receptor agonist.

    • Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Phosphoinositide Turnover Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the FP receptor, by quantifying the accumulation of inositol (B14025) phosphates (IPs), which are second messengers produced downstream of receptor activation.

Experimental Workflow:

PI_Turnover_Workflow Cell_Labeling 1. Cell Labeling (Incubate cells with [3H]-myo-inositol) Stimulation 2. Agonist Stimulation (Treat cells with varying concentrations of Bimatoprost) Cell_Labeling->Stimulation Lysis 3. Cell Lysis and IP Extraction (Stop reaction and extract IPs) Stimulation->Lysis Separation 4. Separation of Inositol Phosphates (Anion-exchange chromatography) Lysis->Separation Quantification 5. Quantification (Scintillation counting of [3H]-IPs) Separation->Quantification Data_Analysis 6. Data Analysis (Determine EC50) Quantification->Data_Analysis

Caption: Workflow for Phosphoinositide Turnover Assay.

Detailed Methodology:

  • Cell Culture and Labeling:

    • Culture cells expressing the FP receptor (e.g., human trabecular meshwork cells or HEK-293 cells) in appropriate growth medium.

    • Label the cells by incubating them overnight in a medium containing [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).

  • Agonist Stimulation:

    • Wash the cells to remove unincorporated [3H]-myo-inositol.

    • Pre-incubate the cells in a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate, allowing for the accumulation of total inositol phosphates.

    • Stimulate the cells with varying concentrations of the agonist (bimatoprost or bimatoprost free acid) for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction and Separation:

    • Terminate the stimulation by adding a stop solution (e.g., ice-cold trichloroacetic acid).

    • Lyse the cells and extract the aqueous phase containing the inositol phosphates.

    • Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography columns.

  • Quantification and Data Analysis:

    • Elute the [3H]-inositol phosphates from the columns and quantify the radioactivity using a liquid scintillation counter.

    • Plot the amount of [3H]-inositol phosphates produced against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

Conclusion

The comprehensive data presented in this guide unequivocally establishes that while bimatoprost isopropyl ester has a low affinity for the prostaglandin FP receptor, its active metabolite, bimatoprost free acid, is a potent and selective agonist. The activation of the FP receptor by bimatoprost free acid triggers a well-characterized Gq-mediated signaling cascade, ultimately leading to the therapeutic effects observed in clinical practice. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of bimatoprost and the development of novel compounds targeting the prostaglandin FP receptor.

References

A Deep Dive into the Structural and Functional Relationship Between Bimatoprost and Prostaglandin F2α

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost (B1667075) is a potent ocular hypotensive agent widely prescribed for the management of open-angle glaucoma and ocular hypertension.[1][2] It is a synthetic structural analog of prostaglandin (B15479496) F2α (PGF2α), a naturally occurring lipid mediator.[3][4] While structurally similar, the nuanced differences between bimatoprost and PGF2α, particularly concerning its prodrug nature and receptor interactions, are critical for understanding its mechanism of action and clinical efficacy. This technical guide elucidates the core structural similarities, details its conversion to a potent prostaglandin FP receptor agonist, outlines the downstream signaling pathways, and provides an overview of the experimental protocols used to characterize these interactions.

Structural Analysis: A Tale of Two Molecules

At a glance, the core structures of PGF2α and the active form of bimatoprost are highly similar, featuring the characteristic cyclopentane (B165970) ring and two aliphatic side chains (alpha and omega chains) of prostanoids. However, key modifications distinguish bimatoprost and its active metabolite from the endogenous PGF2α.

Bimatoprost itself is technically a prodrug, specifically an ethyl amide derivative of its active form, 17-phenyl-trinor PGF2α.[5][6] In the eye, ocular enzymes, particularly amidases in the cornea, hydrolyze the ethyl amide group of bimatoprost to yield its biologically active free acid, 17-phenyl-trinor PGF2α.[6][7][8][9] This conversion is crucial for its therapeutic effect.[7]

The primary structural differences between PGF2α and bimatoprost free acid are:

  • Omega Chain: Bimatoprost free acid possesses a 17-phenyl-trinor modification, meaning the terminal end of the omega chain is a phenyl ring instead of the aliphatic chain found in PGF2α.

  • C13-C14 Bond: The hydrolysis product of bimatoprost contains a double bond at the C13-14 position, similar to PGF2α.[8]

It is important to correct a common misconception: bimatoprost is an ethyl amide prodrug, whereas other prostaglandin analogs like latanoprost (B1674536) and travoprost (B1681362) are isopropyl ester prodrugs.[10][11][12]

The Prostaglandin FP Receptor: A Common Target

The primary mechanism by which bimatoprost lowers intraocular pressure (IOP) is by increasing the outflow of aqueous humor, predominantly through the uveoscleral pathway.[1][3][4] This action is mediated through the activation of the prostaglandin F receptor (FP receptor), a G protein-coupled receptor (GPCR).[13]

While bimatoprost itself can activate the FP receptor, its potency is intermediate.[10][14] The hydrolyzed metabolite, bimatoprost free acid, is a significantly more potent agonist at the human FP receptor, suggesting that the in-vivo hydrolysis is a key step in its mechanism of action.[7][10][14]

Quantitative Receptor Binding and Functional Activity

The affinity and potency of prostaglandin analogs at the FP receptor are determined through binding and functional assays. The data below, compiled from studies on cloned human FP receptors and other cell types, illustrates the relative activities of bimatoprost, its free acid, and other related compounds.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Bimatoprost (amide prodrug) Not typically reported681 - 694[10][14][15]
Bimatoprost Free Acid 83[15]2.8 - 5.8[10][14][15]
Latanoprost Free Acid 98[15]32 - 124[10][14][15]
Travoprost Free Acid 35[15]1.4 - 3.6[10][14][15]

Table 1: Comparative binding affinities and functional potencies of prostaglandin analogs at the FP receptor. Ki represents the inhibition constant, a measure of binding affinity (lower is higher). EC50 is the half-maximal effective concentration, a measure of agonist potency (lower is more potent).

Aqueous humor analysis in patients treated with bimatoprost ophthalmic solution confirms the presence of both the parent amide and its more abundant free acid metabolite.[16] The concentrations of bimatoprost free acid achieved in the anterior chamber are sufficient to fully activate the FP prostanoid receptors in target tissues like the ciliary muscle and trabecular meshwork.[16]

FP Receptor Signaling Pathway

Activation of the FP receptor by an agonist like bimatoprost free acid initiates a well-defined intracellular signaling cascade. The FP receptor is primarily coupled to the Gq class of G proteins.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Bimatoprost Free Acid FP_Receptor FP Receptor (GPCR) Agonist->FP_Receptor Binds Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Downstream Downstream Signaling (e.g., ERK, NFκB) PKC->Downstream Phosphorylates Response Cellular Response (e.g., MMP release, ↑ Outflow) Downstream->Response Leads to

FP Receptor signaling cascade initiated by agonist binding.

Upon binding, the activated FP receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation and subsequent activation of phospholipase C (PLC).[17] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm to stimulate the release of calcium from intracellular stores, while DAG, in conjunction with the elevated calcium levels, activates protein kinase C (PKC).[17] This cascade ultimately leads to the activation of other pathways, such as those involving ERK and NFκB, culminating in cellular responses like the remodeling of the extracellular matrix that enhances aqueous humor outflow.[17]

Experimental Protocols

Characterizing the interaction of compounds like bimatoprost with the FP receptor involves specific and standardized experimental procedures.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cells or tissues expressing the FP receptor are homogenized and centrifuged to isolate a membrane-rich fraction.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand known to bind to the FP receptor (e.g., [3H]-PGF2α) and varying concentrations of the unlabeled test compound (the "competitor," e.g., bimatoprost free acid).

  • Separation: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter. Receptor-bound radioligand is retained on the filter, while the unbound ligand passes through.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor. This competition curve is used to calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding), from which the Ki value is derived using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Membranes FP Receptor-Expressing Cell Membranes Incubate Incubate Components to Equilibrium Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]-PGF2α) Radioligand->Incubate Competitor Unlabeled Competitor (e.g., Bimatoprost) Competitor->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Plot Plot Competition Curve Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Generalized workflow for a radioligand binding assay.
Phosphoinositide (PI) Turnover Assay

This is a functional assay used to measure the agonist potency (EC50) of a compound by quantifying the production of the second messenger, inositol phosphates (the metabolic products of IP3).

Methodology:

  • Cell Culture and Labeling: Cells expressing the FP receptor are cultured and incubated with a radiolabeled precursor, typically [3H]-myo-inositol, which is incorporated into the cell membrane as PIP2.

  • Stimulation: The cells are washed to remove excess radiolabel and then stimulated with varying concentrations of the test agonist (e.g., bimatoprost free acid) for a defined period.

  • Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates (IPs) are extracted.

  • Separation: Anion exchange chromatography is used to separate the radiolabeled IPs from the precursor and other cellular components.

  • Quantification: The radioactivity of the isolated IPs is measured by scintillation counting.

  • Data Analysis: A dose-response curve is generated by plotting the amount of IP production against the agonist concentration. The EC50 value is determined from this curve.

Conclusion

Bimatoprost is a structural analog of PGF2α that functions as an effective prodrug in glaucoma therapy. Its ethyl amide structure is hydrolyzed in ocular tissues to form bimatoprost free acid, a highly potent agonist at the prostaglandin FP receptor.[6][7][9] This interaction triggers a Gq-mediated signaling cascade that ultimately enhances aqueous humor outflow to reduce intraocular pressure.[3][17] The quantitative differences in receptor affinity and potency between bimatoprost, its active metabolite, and other prostaglandin analogs underscore the importance of its bioactivation and specific structural modifications for its clinical profile. A thorough understanding of these structural, biochemical, and functional details is paramount for the ongoing development of novel and improved therapies for ocular diseases.

References

The Genesis of a New Class: A Technical Guide to the Discovery and Development of Bimatoprost as a Prostamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimatoprost (B1667075) represents a significant milestone in ocular pharmacology, not merely as another prostaglandin (B15479496) analog, but as the first therapeutic agent in a distinct class known as prostamides. Initially developed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension, its unique pharmacological profile and an unexpected cosmetic benefit have cemented its place in both therapeutic and aesthetic medicine. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical validation of Bimatoprost, with a focus on the experimental data and pathways that define its role as a prostamide.

Discovery and Rationale: From Prostaglandins to Prostamides

The development of Bimatoprost was born from the clinical success of prostaglandin F2α (PGF2α) analogs, such as latanoprost (B1674536), which effectively lower IOP. These agents act as agonists for the prostaglandin F receptor (FP receptor). Structure-activity relationship (SAR) studies aimed at optimizing the therapeutic profile of PGF2α analogs led to the synthesis of a novel compound: Bimatoprost, the C1-ethylamide analog of 17-phenyl prostaglandin F2α.[1]

The key structural modification—the replacement of the carboxylic acid group with an ethylamide moiety—fundamentally altered its pharmacology. This change created a synthetic analog of a newly discovered class of endogenous fatty acid amides called prostamides. Endogenous prostamides, such as prostamide F2α, are formed via the cyclooxygenase-2 (COX-2) mediated conversion of the endocannabinoid anandamide.[2] This discovery provided a new therapeutic target and a clear rationale for the development of Bimatoprost as a prostamide mimetic.

Pharmacology and Unique Mechanism of Action

Extensive pharmacological characterization revealed that Bimatoprost's mechanism of action is distinct from PGF2α analogs.[1]

2.1. Receptor Interaction: A Departure from the FP Receptor

Unlike latanoprost and travoprost (B1681362), Bimatoprost exhibits no meaningful activity at known prostanoid receptors, including the FP receptor.[3] Binding and functional studies across more than 100 drug targets confirmed its unique profile.[3] It is believed that Bimatoprost and endogenous prostamides act on a distinct, yet-to-be-fully-identified "prostamide receptor."[4] Some evidence suggests this receptor may be a heterodimer of the wild-type FP receptor and one of its mRNA splicing variants.[2][5] This selective action is a defining feature of its class.

2.2. Signaling Pathway for IOP Reduction

Bimatoprost lowers IOP by increasing the outflow of aqueous humor from the eye through two routes: the trabecular meshwork and the uveoscleral pathway.[4][6][7] This dual-outflow enhancement is a key differentiator from PGF2α analogs, which primarily increase uveoscleral outflow.[4] Activation of the prostamide receptor is thought to initiate a signaling cascade that remodels the extracellular matrix in these outflow pathways, reducing hydraulic resistance and facilitating fluid drainage.[4][8]

Prostamide Signaling Pathway for IOP Reduction cluster_0 Biosynthesis of Endogenous Prostamide cluster_1 Pharmacological Action of Bimatoprost cluster_2 Physiological Effect Anandamide Anandamide (Endocannabinoid) COX2 COX-2 Enzyme Anandamide->COX2 Metabolism ProstamideF2a Prostamide F2α (Endogenous Ligand) COX2->ProstamideF2a ProstamideReceptor Prostamide Receptor (Target) ProstamideF2a->ProstamideReceptor Mimics Bimatoprost Bimatoprost (Synthetic Prostamide) Bimatoprost->ProstamideReceptor Binds & Activates Signaling Intracellular Signaling Cascade ProstamideReceptor->Signaling Uveoscleral Increased Uveoscleral Outflow Signaling->Uveoscleral Trabecular Increased Trabecular Meshwork Outflow Signaling->Trabecular IOP Reduced Intraocular Pressure (IOP) Uveoscleral->IOP Trabecular->IOP

Caption: Prostamide biosynthesis and Bimatoprost's signaling pathway.

2.3. Mechanism of Eyelash Growth

The discovery that Bimatoprost stimulates eyelash growth was a serendipitous finding from glaucoma clinical trials.[9] This led to its development and FDA approval as Latisse® for treating hypotrichosis of the eyelashes.[9][10] The mechanism involves prolonging the anagen (growth) phase of the hair follicle cycle and increasing the number of hairs in this phase.[9][11] It also stimulates melanogenesis, which contributes to darker, more prominent lashes.[9]

Pharmacokinetics and Metabolism

Bimatoprost is administered as an ophthalmic solution. It is well-absorbed through the cornea and sclera, with the scleral route being a significant contributor to its rapid onset and long duration of action.[3][6]

Parameter Value / Description Reference
Route of Administration Ophthalmic solution (0.01% or 0.03%)[12]
Absorption Well absorbed through the cornea.[6]
Time to Peak Plasma Conc. Within 10 minutes after dosing.[7]
Peak Plasma Conc. (Cmax) ~0.08 ng/mL (below detection limit within 1.5 hours).[7]
Systemic Exposure Low, with no accumulation observed.[3]
Protein Binding 88%[6]
Metabolism Oxidation, N-deethylation, and glucuronidation to form various metabolites.[6]
Elimination Half-life 45 minutes (after intravenous infusion).[6]
Excretion 67% via the kidney, 25% via feces.[6]
Table 1: Pharmacokinetic Profile of Bimatoprost.

Clinical Development and Efficacy

Bimatoprost has undergone extensive clinical evaluation for both its ocular hypotensive and eyelash growth-enhancing effects. It was first approved by the FDA in 2001 for glaucoma under the brand name Lumigan®.[6][13]

4.1. Efficacy in Glaucoma and Ocular Hypertension

Clinical trials have consistently demonstrated that Bimatoprost is a highly effective agent for lowering IOP, often showing superiority to other classes of medication and comparability or superiority to other prostaglandin analogs.[14]

Trial / Comparison Dosage Mean IOP Reduction Key Findings Reference
vs. Timolol (Phase III, 6-month data) Bimatoprost 0.03% QDConsistently 2-3 mmHg lower than TimololBimatoprost demonstrated superior efficacy to the standard therapy, Timolol.
vs. Latanoprost Bimatoprost 0.03% QDBimatoprost provided significantly better diurnal IOP control.Patients on Bimatoprost were more likely to achieve low target pressures.
vs. Latanoprost & Travoprost (12-week study) Bimatoprost 0.03% QD8.7 mmHgAll three prostaglandin analogs were comparable in their ability to reduce IOP.[15]
vs. Travoprost (in patients previously on Latanoprost) Bimatoprost 0.03% QDAdditional 2.1 mmHg (11.0%) reductionBimatoprost was more effective than Travoprost as a replacement therapy.[16]
Monotherapy (2-month study, 6,767 patients) Bimatoprost 0.03% QD7.5 mmHg (30%)75.8% of patients achieved target IOP of ≤18 mmHg.[17]
Table 2: Comparative Efficacy of Bimatoprost in Lowering Intraocular Pressure (IOP).

4.2. Efficacy in Eyelash Hypotrichosis (Latisse®)

Following the observation of eyelash growth in glaucoma patients, dedicated clinical trials were conducted, leading to the FDA approval of Bimatoprost 0.03% (Latisse®) in 2008 for the treatment of eyelash hypotrichosis.[9][10][18]

Study Parameter Result Reference
Primary Endpoint Significant increase in eyelash prominence, length, fullness, and darkness.[19]
Subject Assessment (Proof-of-concept) 81% of subjects reported "much improved" overall eyelash appearance at 3 months.[10]
Double-blinded Study (16 weeks) 78.1% of subjects using Bimatoprost showed significant improvements vs. 18.4% on placebo.[19]
Onset of Action Improvements noted as early as week 4, substantial by week 8-12.[19]
Most Common Adverse Event Conjunctival hyperemia (red eye) in 3.6% of subjects.[19]
Table 3: Efficacy of Bimatoprost (Latisse®) for Eyelash Hypotrichosis.

Key Experimental Protocols

The development of Bimatoprost and other prostaglandin analogs relies on a cascade of standardized in vitro and in vivo assays.

Drug Development Workflow start Start: Target Identification (Prostamide Receptor) screening Primary Screen: Receptor Binding Assay (High-Throughput) start->screening functional Secondary Screen: Functional Assay (e.g., Calcium Mobilization) screening->functional Identify 'Hits' in_vivo In Vivo Animal Models (IOP Reduction, Miosis) functional->in_vivo Confirm Potency & Efficacy clinical Human Clinical Trials (Phase I, II, III) in_vivo->clinical Evaluate Safety & In-Human Efficacy approval Regulatory Approval (e.g., FDA) clinical->approval Submit Data

Caption: General workflow for prostamide analog drug development.

5.1. Protocol: Receptor Binding Assay

  • Objective: To determine the binding affinity of a test compound to a target receptor (e.g., FP receptor or a putative prostamide receptor) by measuring the displacement of a radiolabeled or fluorescently labeled ligand.

  • Methodology:

    • Preparation: Use purified receptor preparations (e.g., membrane fractions from cells expressing the receptor).[20]

    • Assay Setup: In a microplate, combine the receptor preparation, a fixed concentration of a labeled tracer ligand, and serial dilutions of the test compound.

    • Incubation: Allow the mixture to incubate to reach binding equilibrium.

    • Separation: Separate bound from unbound tracer (e.g., via filtration).

    • Detection: Quantify the amount of bound tracer using a suitable detector (e.g., scintillation counter or fluorescence plate reader).

    • Analysis: Plot the displacement curve to calculate the IC50 (concentration of test compound that displaces 50% of the tracer) and subsequently the Ki (binding affinity).[20]

5.2. Protocol: Calcium Mobilization Functional Assay

  • Objective: To measure the functional response of a cell upon receptor activation by a test compound. Many prostaglandin receptors, including the FP receptor, are Gq-coupled, leading to an increase in intracellular calcium ([Ca2+]i) upon activation.[21][22]

  • Methodology:

    • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human receptor of interest.[20]

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Add serial dilutions of the test compound to the cells in a microplate.

    • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in [Ca2+]i.

    • Analysis: Plot the dose-response curve to determine the EC50 (concentration of the compound that produces 50% of the maximal response) and Emax (maximum effect).[20]

5.3. Protocol: Clinical Trial for IOP Reduction (Masked-Evaluator Design)

  • Objective: To compare the safety and IOP-lowering efficacy of Bimatoprost against a comparator drug (e.g., latanoprost, travoprost, or timolol).[15][23]

  • Methodology:

    • Patient Recruitment: Enroll patients with open-angle glaucoma or ocular hypertension with a baseline IOP above a specified threshold (e.g., ≥23 mmHg) after a medication washout period.[15][23]

    • Randomization: Randomly assign patients to parallel treatment groups (e.g., Group A: Bimatoprost 0.03% QD; Group B: Comparator Drug).

    • Masking: The evaluator measuring IOP is masked to the treatment assignment to prevent bias.

    • Treatment: Patients self-administer the assigned eye drops once daily in the evening for a set duration (e.g., 12 weeks).

    • Efficacy Measurement: Measure IOP at multiple time points (e.g., 8:00 AM, 12:00 PM, 4:00 PM, 8:00 PM) at baseline and follow-up visits (e.g., weeks 6 and 12). The primary efficacy outcome is often the change from baseline in mean 8:00 AM IOP.[23]

    • Safety Assessment: Investigators grade adverse events, such as conjunctival hyperemia, at each visit.[23]

    • Statistical Analysis: Use appropriate statistical methods (e.g., ANCOVA) to compare the mean IOP reductions between treatment groups.[15]

Synthesis Overview

The chemical synthesis of Bimatoprost is a complex, multi-step process. The original manufacturing methods were based on the Corey synthesis of prostaglandins, often requiring more than 17 steps.[24][25] More recent and efficient approaches have been developed, such as organocatalytic routes that can synthesize Bimatoprost in as few as 7-8 steps from key bicyclic intermediates, significantly improving the manufacturing process.[24][26][27]

Conclusion: A Dual-Purpose Therapeutic

The journey of Bimatoprost from a PGF2α-inspired molecule to the first-in-class prostamide therapeutic is a testament to the power of targeted chemical modification and the value of observing unexpected clinical effects. Its unique mechanism of action, acting through a putative prostamide receptor to enhance both trabecular and uveoscleral outflow, establishes it as a distinct and highly potent agent for glaucoma management. Furthermore, the successful translation of its eyelash-enhancing properties into a widely used cosmetic treatment demonstrates a remarkable dual utility. The continued exploration of the prostamide pathway, spurred by the success of Bimatoprost, holds promise for future therapeutic innovations.

Bimatoprost Dual Clinical Utility cluster_ocular Ocular Hypotensive Action cluster_cosmetic Hair Follicle Action Bimatoprost Bimatoprost (Prostamide Analog) ProstamideReceptor Prostamide Receptor (Ciliary Muscle / Trabecular Meshwork) Bimatoprost->ProstamideReceptor PGReceptor Prostaglandin Receptors (Hair Follicle Dermal Papilla) Bimatoprost->PGReceptor AqueousOutflow Increased Aqueous Humor Outflow (Trabecular & Uveoscleral) ProstamideReceptor->AqueousOutflow IOP IOP Reduction AqueousOutflow->IOP Glaucoma Treatment for Glaucoma & Ocular Hypertension IOP->Glaucoma AnagenPhase Prolongation of Anagen (Growth) Phase PGReceptor->AnagenPhase EyelashGrowth Increased Eyelash Length, Thickness & Darkness AnagenPhase->EyelashGrowth Hypotrichosis Treatment for Eyelash Hypotrichosis EyelashGrowth->Hypotrichosis

Caption: Logical relationship of Bimatoprost's dual clinical applications.

References

Chemical and physical properties of Bimatoprost isopropyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of Bimatoprost (B1667075) Isopropyl Ester. It includes tabulated quantitative data, detailed experimental protocols, and visualizations of its primary signaling pathway to support research, development, and analytical activities.

Core Chemical and Physical Properties

Bimatoprost isopropyl ester is a synthetic structural analog of prostaglandin (B15479496) F2α and functions as a prodrug.[1][2] In the eye, it is hydrolyzed by corneal esterases to its biologically active form, bimatoprost acid, which is a potent agonist for the prostaglandin F (FP) receptor.[3][4] This interaction initiates a signaling cascade that ultimately leads to a reduction in intraocular pressure, making it a valuable therapeutic agent for glaucoma and ocular hypertension.[2]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource(s)
IUPAC Name Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate[1]
Synonyms 17-phenyl trinor Prostaglandin F2α isopropyl ester, Bimatoprost acid isopropyl ester[1]
CAS Number 130209-76-6[1]
Molecular Formula C₂₆H₃₈O₅[1]
Molecular Weight 430.58 g/mol [1]
Appearance Pale yellow to colorless oily liquid or pale yellow to white waxy solid[5]
Solubility Practically insoluble in water; Freely soluble in methanol, ethanol, and acetonitrile.[1][5]
Storage Conditions Store at 2-8°C for long-term storage.[1]

Note on pKa: The pKa of the parent compound, Bimatoprost, has been reported as 16.46 ± 0.46. As an isopropyl ester, this compound does not have a readily ionizable proton within the typical physiological pH range. Its hydrolysis to the active carboxylic acid (Bimatoprost acid) is a critical step for its biological activity.

Signaling Pathway

This compound's therapeutic effect is mediated through the activation of the Prostaglandin F (FP) receptor by its active metabolite, bimatoprost acid. The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.

Bimatoprost_Signaling_Pathway This compound Signaling Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Bimatoprost_Ester Bimatoprost Isopropyl Ester Bimatoprost_Acid Bimatoprost Acid (Active Metabolite) Bimatoprost_Ester->Bimatoprost_Acid Corneal Esterases FP_Receptor Prostaglandin F (FP) Receptor Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Bimatoprost_Acid->FP_Receptor Binds to Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., Increased Aqueous Humor Outflow) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Signaling pathway of this compound.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[6]

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific buffer solution. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: At various time points, withdraw an aliquot from each vial. Immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

  • Analysis: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Interpretation: The concentration of the compound in the saturated solution at equilibrium represents its thermodynamic solubility at that specific pH and temperature.

Solubility_Workflow Workflow for Solubility Determination start Start prepare_buffers Prepare Buffer Solutions (pH 1.2, 4.5, 6.8) start->prepare_buffers add_compound Add Excess Bimatoprost Isopropyl Ester to Buffers prepare_buffers->add_compound equilibrate Equilibrate with Agitation (24-48h at 37°C) add_compound->equilibrate sample Withdraw and Filter Aliquots equilibrate->sample analyze Analyze Filtrate by HPLC-UV sample->analyze determine_solubility Determine Thermodynamic Solubility analyze->determine_solubility end End determine_solubility->end

Caption: Experimental workflow for solubility determination.

Purity and Assay Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is a composite of several published methods for the analysis of Bimatoprost and its isopropyl ester.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 30:70 v/v). The mobile phase should be filtered and degassed before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard of known concentration in a suitable solvent (e.g., acetonitrile). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation: For bulk drug substance, dissolve a known amount in the mobile phase. For formulated products (e.g., ophthalmic solutions), dilute a known volume with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Detection Wavelength: 210 nm.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the concentration in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

HPLC_Workflow RP-HPLC Analysis Workflow start Start prepare_mobile_phase Prepare and Degas Mobile Phase start->prepare_mobile_phase hplc_setup Set Up HPLC System (Column, Flow Rate, Wavelength) prepare_mobile_phase->hplc_setup prepare_standards Prepare Standard Solutions (Calibration Curve) inject_solutions Inject Standard and Sample Solutions prepare_standards->inject_solutions prepare_samples Prepare Sample Solutions prepare_samples->inject_solutions hplc_setup->inject_solutions acquire_data Acquire Chromatographic Data inject_solutions->acquire_data analyze_data Analyze Data (Peak Integration, Calibration) acquire_data->analyze_data quantify Quantify Bimatoprost Isopropyl Ester analyze_data->quantify end End quantify->end

Caption: Workflow for RP-HPLC analysis.

References

Methodological & Application

Application Note: Quantitative Analysis of Bimatoprost Isopropyl Ester and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of Bimatoprost (B1667075) isopropyl ester and its primary metabolite, Bimatoprost acid, in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Bimatoprost is a prostaglandin (B15479496) analog used for the treatment of glaucoma and ocular hypertension.[1][2] Accurate quantification of the parent drug and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. The protocols outlined below describe methods for sample preparation, chromatographic separation, and mass spectrometric detection, and include representative quantitative data.

Introduction

Bimatoprost is a synthetic prostamide F2α analog that effectively lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor.[1][3] It is administered as an ophthalmic solution. In ocular tissues, Bimatoprost isopropyl ester, the prodrug, is hydrolyzed by amidases to its biologically active free acid form, Bimatoprost acid (17-phenyl-trinor PGF2α).[4][5][6] Systemically, Bimatoprost undergoes further metabolism through oxidation, N-deethylation, and glucuronidation, with enzymes such as CYP3A4 playing a role.[7][8][9]

LC-MS/MS is the preferred method for the quantification of Bimatoprost and its metabolites due to its high sensitivity, selectivity, and specificity, allowing for the detection of low concentrations in complex biological matrices like plasma and ocular tissues.[1][10] This application note details a robust LC-MS/MS method suitable for preclinical and clinical research.

Metabolic Pathway of this compound

Bimatoprost acts as a prodrug. The primary metabolic activation occurs in ocular tissues where it is hydrolyzed to Bimatoprost acid, a potent prostaglandin FP receptor agonist.[4][6] Subsequent systemic metabolism further modifies the molecule for excretion.

Bimatoprost Metabolic Pathway Bimatoprost This compound Bimatoprost_Acid Bimatoprost Acid (17-phenyl-trinor PGF2α) Bimatoprost->Bimatoprost_Acid Hydrolysis (Ocular Amidases) Metabolites Oxidized, N-deethylated, and Glucuronidated Metabolites Bimatoprost_Acid->Metabolites Systemic Metabolism (e.g., CYP3A4)

Metabolic conversion of this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is adapted from a sensitive method for the quantitation of Bimatoprost in human plasma.[1]

Materials:

  • Human plasma (400 µL)

  • 0.1N Sodium Hydroxide (NaOH) in water

  • Ethyl acetate/n-hexane (80:20, v/v)

  • Acetonitrile/5mM Ammonium (B1175870) Formate in water (30:70, v/v)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Spike 400 µL of human plasma with Bimatoprost standards or quality control samples.

  • Add 100 µL of 0.1N NaOH and vortex for 2 minutes.

  • Add 4 mL of 80:20 (v/v) ethyl acetate/n-hexane.

  • Vortex for 10 minutes.

  • Centrifuge at 1204 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 150 µL of 30:70 (v/v) acetonitrile/5mM ammonium formate.

LLE Workflow Start Start: 400 µL Plasma Step1 Add 100 µL 0.1N NaOH Vortex 2 min Start->Step1 Step2 Add 4 mL Ethyl Acetate/Hexane Vortex 10 min Step1->Step2 Step3 Centrifuge (1204 x g, 5 min) Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Dry under Nitrogen at 40°C Step4->Step5 Step6 Reconstitute in 150 µL Mobile Phase Step5->Step6 End Inject into LC-MS/MS Step6->End

Liquid-Liquid Extraction workflow for plasma samples.
Liquid Chromatography (LC)

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. Column: Kinetex Biphenyl 100Å (2.1 mm × 100 mm, 2.6 µm) or equivalent.[10] Mobile Phase A: 5 mM Ammonium Acetate with 0.02% Formic Acid in water.[10] Mobile Phase B: 5 mM Ammonium Acetate with 0.02% Formic Acid in Acetonitrile/Water (95:5, v/v).[10] Flow Rate: 0.25 mL/min.[10] Injection Volume: 10 µL.[10] Gradient Elution: A representative gradient is as follows:

Time (min) %B
0.0 - 4.0 5
4.0 - 18.0 95
18.0 - 18.1 100
18.1 - 22.0 100
22.0 - 22.1 5

| 22.1 - 24.0 | 5 |

Mass Spectrometry (MS/MS)

Mass Spectrometer: Triple quadrupole mass spectrometer. Ionization Mode: Positive Electrospray Ionization (ESI+).[10] Analysis Mode: Multiple Reaction Monitoring (MRM).[10]

Source Parameters (Representative): [10]

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 550 °C

  • Source Temperature: 150 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

Quantitative Data

The following tables summarize the quantitative parameters for the LC-MS/MS analysis of Bimatoprost.

Table 1: MRM Transitions and MS Parameters for Bimatoprost
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Use
Bimatoprost416.3235.23025Quantifier[11]
Bimatoprost416.3398.33015Qualifier[11]
Table 2: Method Performance Characteristics
ParameterValueReference
Linearity Range 0.2 - 500 pg/mL (in plasma)[1]
~0.25 - 50 ng/mL (in cosmetics)[12]
Correlation Coefficient (r²) > 0.99[1][12]
Lower Limit of Quantification (LLOQ) 0.5 pg/mL (in plasma)[1]
0.03 mg/kg (in cosmetics)[12]
Limit of Detection (LOD) 0.2 pg/mL (in plasma)[1]
0.01 mg/kg (in cosmetics)[12]
Recovery >90% (from plasma)[1]
Precision (%CV) < 6% (in plasma)[1]

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reproducible approach for the quantitative analysis of this compound and its metabolites in biological matrices. The provided protocols for sample preparation, chromatography, and mass spectrometry, along with the summary of quantitative performance, offer a solid foundation for researchers in pharmacology and drug development. This methodology is well-suited for supporting pharmacokinetic studies and bioanalytical testing, ensuring accurate and reliable data.

References

Application Notes and Protocols for In Vivo Animal Studies of Bimatoprost Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost (B1667075) is a synthetic prostamide analogue, structurally related to prostaglandin (B15479496) F2α, widely utilized in ophthalmic applications to reduce intraocular pressure (IOP) in patients with glaucoma and for the cosmetic enhancement of eyelashes. It functions as a prodrug, which upon topical administration, is hydrolyzed by corneal esterases to its biologically active free acid form, bimatoprost acid. This active metabolite is a potent agonist of the prostaglandin FP receptor. Activation of this receptor in the eye enhances the outflow of aqueous humor through both the trabecular meshwork and uveoscleral pathways, thereby lowering IOP.[1][2]

It is a common misconception that bimatoprost is an isopropyl ester. While other prostaglandin analogs used in glaucoma treatment, such as latanoprost (B1674536) and travoprost, are indeed isopropyl esters, bimatoprost is chemically distinct as an ethyl amide.[3] This key difference influences its pharmacological profile.

These application notes provide a comprehensive overview of formulating bimatoprost for in vivo animal studies, detailing experimental protocols and summarizing key quantitative data from preclinical research.

I. Bimatoprost Formulations for Ophthalmic In Vivo Studies

The most common formulations of bimatoprost for animal studies are ophthalmic solutions, typically at concentrations of 0.01% and 0.03%.[4][5] The composition of these formulations, particularly the concentration of the preservative benzalkonium chloride (BAK), plays a critical role in the drug's penetration and tolerability.[5][6]

Ophthalmic Solution Formulations

A typical aqueous formulation for ophthalmic administration in animal studies can be prepared as follows:

ComponentConcentration (% w/v)Purpose
Bimatoprost0.01% - 0.03%Active Pharmaceutical Ingredient
Benzalkonium Chloride (BAK)0.005% - 0.02%Preservative and Penetration Enhancer
Sodium Phosphate, Dibasic, Heptahydrate0.268%Buffering Agent
Citric Acid, Monohydrate0.014%Buffering Agent
Sodium Chloride0.81% - 0.83%Tonicity Agent
Purified Waterq.s. to 100%Vehicle
Sodium Hydroxide / Hydrochloric AcidAs neededpH adjustment to ~7.3

Note: The concentration of BAK can influence experimental outcomes. Higher concentrations of BAK may increase corneal penetration but can also lead to greater ocular irritation.[5][6] Formulations with 0.02% BAK have been shown to enhance the penetration of a 0.01% bimatoprost solution.[7] Preservative-free formulations are also an option to minimize confounding factors related to preservative-induced ocular surface changes.[4]

II. Experimental Protocols for In Vivo Animal Studies

The choice of animal model and experimental design is crucial for obtaining relevant and reproducible data.

Animal Models

Commonly used animal models for ophthalmic studies with bimatoprost include:

  • Rabbits (e.g., New Zealand White): Frequently used for pharmacokinetic and ocular irritation studies due to their large eyes and ease of handling.[5][6][8]

  • Dogs (e.g., Beagles): A model for glaucoma studies, as they can develop the condition spontaneously.[9][10]

  • Monkeys (e.g., Cynomolgus): Their ocular anatomy and physiology are most similar to humans, making them a valuable model for efficacy and mechanism of action studies.[11][12]

  • Rodents (Mice and Rats): Used for specific mechanistic studies, such as those involving genetic knockouts (e.g., FP receptor knockout mice) and for eyelash growth studies.[13][14]

Experimental Workflow for Topical Ophthalmic Administration

The following diagram outlines a typical workflow for an in vivo study involving topical ophthalmic administration of a bimatoprost formulation.

G cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration A Animal Acclimatization B Baseline Measurements (IOP, Ocular Surface Evaluation) A->B C Randomization into Treatment Groups B->C D Topical Administration of Bimatoprost Formulation (e.g., 1-2 drops per eye) C->D E Monitoring for Adverse Events (e.g., Conjunctival Hyperemia) D->E F Efficacy Measurements (e.g., IOP at specified time points) E->F G Pharmacokinetic Sampling (Aqueous Humor, Iris-Ciliary Body) F->G H Terminal Procedures and Tissue Collection G->H

Experimental workflow for topical ophthalmic administration of bimatoprost.

Detailed Protocols

1. Topical Ocular Administration in Rabbits for Pharmacokinetic Studies

  • Objective: To determine the concentration of bimatoprost and bimatoprost acid in ocular tissues over time.

  • Animals: Healthy New Zealand White rabbits.

  • Formulation: Bimatoprost ophthalmic solution (e.g., 0.01% or 0.03%).

  • Procedure:

    • Administer a single drop (approximately 28-35 µL) of the bimatoprost formulation to one or both eyes of the rabbit.[15][16]

    • At predetermined time points (e.g., 30, 60, 90 minutes post-dose), euthanize a subset of animals.[6]

    • Immediately collect aqueous humor and iris-ciliary body tissues.[8][17]

    • Analyze the samples for bimatoprost and bimatoprost acid concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15]

2. Intraocular Pressure (IOP) Lowering Efficacy in Glaucomatous Beagles

  • Objective: To evaluate the effect of a bimatoprost formulation on IOP.

  • Animals: Beagles with diagnosed glaucoma.

  • Formulation: Bimatoprost ophthalmic solution (e.g., 0.03%).

  • Procedure:

    • Measure baseline IOP using a tonometer (e.g., applanation tonometer).[9]

    • Administer the bimatoprost formulation to one eye and a vehicle control to the contralateral eye once or twice daily for a specified period (e.g., 5 days).[9]

    • Measure IOP at multiple time points throughout the day (e.g., 0, 2, 4, 6, 8, 12, and 24 hours post-administration) to determine the peak effect and duration of action.[4][9]

3. Ocular Irritation Assessment in Rabbits

  • Objective: To compare the ocular tolerability of different bimatoprost formulations.

  • Animals: Healthy New Zealand White rabbits.

  • Formulations: Bimatoprost 0.01% and 0.03% ophthalmic solutions.

  • Procedure:

    • Administer one dose (e.g., 2 drops) of the study medication to the right eye of each animal every 30 minutes for a total of 4.5 hours.[5]

    • Approximately 1 hour after the last dose, assess conjunctival irritation using a slit-lamp biomicroscope.[5]

    • Score conjunctival congestion, swelling, and discharge based on a standardized scale.[5]

III. Bimatoprost Signaling Pathway

Bimatoprost acid, the active metabolite of bimatoprost, primarily exerts its effects by binding to and activating the prostaglandin FP receptor. This G-protein coupled receptor initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, as well as effects on the trabecular meshwork. The net result is an increase in the outflow of aqueous humor from the eye, which lowers IOP.

G Bimatoprost Bimatoprost (Prodrug) Hydrolysis Corneal Esterases Bimatoprost->Hydrolysis Hydrolysis Bimatoprost_Acid Bimatoprost Acid (Active Metabolite) Hydrolysis->Bimatoprost_Acid FP_Receptor Prostaglandin FP Receptor Bimatoprost_Acid->FP_Receptor Binds and Activates G_Protein Gq/11 Protein FP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 and DAG Signaling PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Cellular_Effects Cellular Effects Ca_PKC->Cellular_Effects Uveoscleral_Outflow Increased Uveoscleral Outflow Cellular_Effects->Uveoscleral_Outflow Trabecular_Outflow Increased Trabecular Outflow Cellular_Effects->Trabecular_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction Trabecular_Outflow->IOP_Reduction

Simplified signaling pathway of bimatoprost for IOP reduction.

IV. Quantitative Data from In Vivo Animal Studies

The following tables summarize key quantitative data from published animal studies on bimatoprost.

Table 1: Pharmacokinetics of Bimatoprost Acid in Rabbit Aqueous Humor
FormulationTime (minutes)Mean Concentration (ng/mL)Reference
Bimatoprost 0.01%3011.5 ± 2.1[6]
9020.8 ± 5.7[6]
Bimatoprost 0.03%3037.8 ± 28.8[6]
9045.8 ± 14.3[6]

Data are presented as mean ± standard deviation.

Table 2: Ocular Irritation Scores in Rabbits
FormulationMean Conjunctival Congestion ScoreMean Conjunctival Swelling ScoreMean Conjunctival Discharge ScoreReference
Bimatoprost 0.01%2.000.331.33[5]
Bimatoprost 0.03%1.670.330.33[5]

Scores are based on a standardized grading scale.

Table 3: Intraocular Pressure in Normal Cats
TreatmentMean IOP (mmHg)Reference
0.03% Bimatoprost Solution16.55 ± 3.06[18][19]
Buffered Saline Solution (Control)18.02 ± 3.52[18][19]

Data are presented as mean ± standard deviation. In this study, bimatoprost did not significantly affect the IOP of normal cats.[18]

V. Safety and Toxicology

In animal studies, bimatoprost is generally well-tolerated.[7] The most common side effect observed is conjunctival hyperemia (redness), which is considered a result of pharmacologically-based vasodilation rather than inflammation.[20] Systemic exposure to bimatoprost following topical ocular administration is low.[21] Reproductive and developmental toxicity studies in rodents have shown effects such as abortion at doses significantly higher than the intended human exposure.[13][21] Carcinogenicity and mutagenicity studies in animals have been negative.[13][21]

Conclusion

The formulation of bimatoprost for in vivo animal studies requires careful consideration of the concentration of the active ingredient and excipients like BAK. The protocols outlined here provide a foundation for conducting pharmacokinetic, efficacy, and safety studies in relevant animal models. Understanding the distinct chemical nature of bimatoprost as a prostamide, and not an isopropyl ester, is fundamental to interpreting its mechanism of action and pharmacological effects. The provided data and diagrams serve as a valuable resource for researchers and professionals in the field of ophthalmic drug development.

References

Application Notes and Protocols for In Vitro Cell-Based Efficacy Testing of Bimatoprost Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost (B1667075) isopropyl ester is a prostaglandin (B15479496) analog renowned for its efficacy in reducing intraocular pressure (IOP) and promoting eyelash growth. Its primary mechanism of action involves the activation of the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). In vitro cell-based assays are crucial for elucidating the pharmacological activity and potency of Bimatoprost and its active metabolite, Bimatoprost free acid.

These application notes provide detailed protocols for two key functional assays to assess the in vitro efficacy of Bimatoprost isopropyl ester: the Intracellular Calcium Mobilization Assay and the ERK1/2 Phosphorylation Assay. These assays measure distinct downstream signaling events following the activation of the FP receptor, offering a comprehensive profile of the compound's activity.

Signaling Pathway of the Prostaglandin F2α (FP) Receptor

This compound acts as a prodrug, which is hydrolyzed in situ to its active form, Bimatoprost free acid.[1] This active metabolite is a potent agonist of the prostaglandin FP receptor.[2][3] The FP receptor is a Gq-coupled GPCR. Upon agonist binding, the Gαq subunit activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium concentration is a key signaling event.[4][5] Furthermore, activation of the FP receptor can also lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[6]

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Bimatoprost Bimatoprost Isopropyl Ester FP_Receptor FP Receptor (GPCR) Bimatoprost->FP_Receptor (as free acid) Gq Gαq FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates MAPK_cascade MAPK Cascade (Ras/Raf/MEK) Gq->MAPK_cascade can activate PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2_cyto Ca2+ ER->Ca2_cyto releases Ca2_ER Ca2+ Cellular_Response Cellular Response (e.g., gene expression, cell proliferation) Ca2_cyto->Cellular_Response leads to PKC->MAPK_cascade can activate ERK ERK1/2 MAPK_cascade->ERK pERK p-ERK1/2 ERK->pERK phosphorylation pERK->Cellular_Response leads to

Caption: Prostaglandin FP Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound and its active metabolite, Bimatoprost free acid, in various cell-based functional assays.

CompoundAssay TypeCell LineParameterValue (nM)Reference
This compoundPhosphoinositide TurnoverCloned human ciliary body FP receptorEC50694 ± 293[3]
This compoundIntracellular Ca2+ MobilizationHEK cells expressing human FP receptorEC502940 ± 1663[2][7]
This compoundIntracellular Ca2+ Mobilization3T3 mouse fibroblasts (native FP receptor)EC502200 ± 670[2][7]
Bimatoprost Free AcidPhosphoinositide TurnoverCloned human ciliary body FP receptorEC505.8 ± 2.6[3]
Bimatoprost Free AcidPhosphoinositide TurnoverHuman trabecular meshwork cellsEC503245[8]
Bimatoprost Free AcidIntracellular Ca2+ MobilizationMost cell typesEC502.8 - 3.8[8]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs like the FP receptor. The protocol utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

Workflow Diagram:

Calcium_Assay_Workflow start Start cell_culture 1. Cell Culture (e.g., HEK293 expressing FP receptor) start->cell_culture seeding 2. Seed cells in 96-well plate cell_culture->seeding dye_loading 3. Load cells with Fluo-4 AM seeding->dye_loading incubation 4. Incubate for dye uptake dye_loading->incubation compound_addition 5. Add this compound incubation->compound_addition measurement 6. Measure fluorescence intensity (e.g., using a FLIPR or plate reader) compound_addition->measurement analysis 7. Data Analysis (Dose-response curve, EC50) measurement->analysis end End analysis->end

Caption: Intracellular Calcium Mobilization Assay Workflow.

Materials:

  • HEK293 cells stably or transiently expressing the human prostaglandin FP receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Black, clear-bottom 96-well microplates.

  • Fluo-4 AM calcium indicator dye.[9][10][11]

  • Pluronic F-127.[11]

  • Probenecid (optional, to prevent dye extrusion).[11][12]

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound stock solution (in DMSO).

  • Positive control (e.g., PGF2α).

  • Fluorescence microplate reader or a FLIPR (Fluorometric Imaging Plate Reader).

Protocol:

  • Cell Culture and Seeding:

    • Culture HEK293 cells expressing the FP receptor in appropriate growth medium.

    • The day before the assay, seed the cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[9][10]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. Probenecid can be added at a final concentration of 2.5 mM.[11][12]

    • Aspirate the growth medium from the cell plate and wash the cells once with 100 µL of HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by incubation at room temperature for 15-30 minutes in the dark.[9][10][11]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and the positive control (PGF2α) in HBSS at 2X the final desired concentration.

    • Carefully aspirate the dye loading solution from the wells and replace it with 100 µL of HBSS.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence microplate reader or FLIPR.

    • Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[9]

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Add 100 µL of the 2X compound solutions to the respective wells.

    • Immediately begin recording the fluorescence intensity for at least 60-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the ΔF against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the level of phosphorylated ERK1/2, a downstream target in the FP receptor signaling cascade, in response to agonist stimulation.

Workflow Diagram:

ERK_Assay_Workflow start Start cell_culture 1. Cell Culture & Seeding in 6-well plates start->cell_culture serum_starvation 2. Serum Starvation cell_culture->serum_starvation ligand_stimulation 3. Stimulate with this compound serum_starvation->ligand_stimulation cell_lysis 4. Cell Lysis ligand_stimulation->cell_lysis protein_quantification 5. Protein Quantification (e.g., BCA assay) cell_lysis->protein_quantification sds_page 6. SDS-PAGE protein_quantification->sds_page western_blot 7. Western Blotting sds_page->western_blot immunodetection 8. Immunodetection with antibodies (p-ERK1/2 and Total ERK1/2) western_blot->immunodetection imaging 9. Imaging and Densitometry immunodetection->imaging analysis 10. Data Analysis imaging->analysis end End analysis->end

Caption: ERK1/2 Phosphorylation Western Blot Workflow.

Materials:

  • HEK293 cells expressing the human FP receptor.

  • 6-well cell culture plates.

  • Serum-free cell culture medium.

  • This compound stock solution (in DMSO).

  • Positive control (e.g., PGF2α).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Protocol:

  • Cell Culture and Serum Starvation:

    • Seed HEK293-FP cells in 6-well plates and grow to 70-80% confluency.

    • Aspirate the growth medium and wash the cells with serum-free medium.

    • Incubate the cells in serum-free medium for 4-12 hours at 37°C to reduce basal ERK1/2 phosphorylation.[6]

  • Ligand Stimulation:

    • Prepare different concentrations of this compound and a positive control in serum-free medium.

    • Add the ligand solutions to the cells and incubate for a predetermined optimal time (typically 5-15 minutes) at 37°C. A time-course experiment should be performed initially to determine the peak phosphorylation time.

  • Cell Lysis and Protein Quantification:

    • After stimulation, place the plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well and scrape the cells.[6]

    • Collect the lysates and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Mix the lysates with Laemmli sample buffer and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing for Total ERK1/2:

    • To normalize for protein loading, the membrane can be stripped of the phospho-ERK1/2 antibodies and re-probed for total ERK1/2.[6]

    • Incubate the membrane in a stripping buffer (e.g., containing glycine (B1666218) and SDS) for 15-30 minutes.[6]

    • Wash thoroughly and re-block the membrane.

    • Incubate with the primary antibody against total ERK1/2, followed by the secondary antibody and ECL detection as described above.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

    • Plot the normalized data as a function of ligand concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

The provided application notes and protocols describe robust and reproducible in vitro cell-based assays for characterizing the efficacy of this compound. By measuring key downstream signaling events of the prostaglandin FP receptor, these assays provide valuable quantitative data on the potency and mechanism of action of this important therapeutic agent. The detailed methodologies and workflows are intended to guide researchers in the successful implementation of these assays for drug discovery and development purposes.

References

Application Notes and Protocols for the Analysis of Bimatoprost Isopropyl Ester Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bimatoprost, a prostaglandin (B15479496) F2α analog, is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension. The isopropyl ester of Bimatoprost is a key intermediate in some synthetic routes and may also be present as a related substance. Ensuring the purity of Bimatoprost active pharmaceutical ingredients (APIs) and formulated products is critical for its safety and efficacy. This document provides detailed application notes and protocols for the identification and quantification of impurities in Bimatoprost, with a specific focus on those related to its isopropyl ester. The methodologies described are based on modern chromatographic techniques and are intended for use by researchers, scientists, and drug development professionals in a quality control or research and development setting.

Common Impurities of Bimatoprost and its Isopropyl Ester

The impurity profile of Bimatoprost can include process-related impurities, degradation products, and isomers. When considering Bimatoprost isopropyl ester, it is crucial to monitor for related esters, hydrolysis products, and stereoisomers. A comprehensive list of potential impurities is provided in Table 1.

Table 1: Potential Impurities of Bimatoprost and this compound

Impurity NameChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Bimatoprost Acid(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl]hept-5-enoic acid38344-08-0C₂₃H₃₂O₅388.50
Bimatoprost Acid Isopropyl Ester (Z)-Isopropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-enyl)cyclopentyl)hept-5-enoate 130209-76-6 C₂₆H₃₈O₅ 430.58
Bimatoprost Methyl Ester(Z)-Methyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enoate38315-47-8C₂₄H₃₄O₅402.53
5-trans-Bimatoprost(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl]-N-ethylhept-5-enamide1163135-95-2C₂₅H₃₇NO₄415.57
15(R)-Bimatoprost(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-((R,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl]-N-ethylhept-5-enamide1163135-92-9C₂₅H₃₇NO₄415.57
15-Keto Bimatoprost(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3-oxo-5-phenylpent-1-en-1-yl)cyclopentyl]-N-ethylhept-5-enamide1163135-96-3C₂₅H₃₅NO₄413.55
Bimatoprost Acid 15-Epi Isopropyl Ester(Z)-Isopropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((R,E)-3-hydroxy-5-phenylpent-1-enyl)cyclopentyl)hept-5-enoate130273-87-9C₂₆H₃₈O₅430.58

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detectors are the most common and effective techniques for the analysis of Bimatoprost and its impurities.[1]

Stability-Indicating RP-HPLC Method for Bimatoprost and its Isopropyl Ester

This protocol describes a stability-indicating Reverse-Phase HPLC method suitable for the simultaneous determination of Bimatoprost and its related substances, including the isopropyl ester.

Experimental Protocol:

  • Instrumentation: A gradient-capable HPLC system with a UV detector.

  • Column: XBridge C18, 150 mm x 4.6 mm, 3.5 µm particle size.[2]

  • Mobile Phase:

    • Mobile Phase A: Water

    • Mobile Phase B: Methanol and Acetic Acid (99:1 v/v)

  • Elution Mode: Isocratic

  • Mobile Phase Composition: Water:Methanol:Acetic Acid (52:48:0.1 v/v/v).[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C.[2]

  • Detection Wavelength: 210 nm.[2]

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Bimatoprost and this compound reference standards in the mobile phase to obtain a known concentration.

  • Sample Solution (Bulk Drug): Accurately weigh and dissolve the Bimatoprost sample in the mobile phase to the desired concentration.

  • Sample Solution (Ophthalmic Solution): Transfer a known volume of the ophthalmic solution into a volumetric flask and dilute with the mobile phase. Further dilution may be necessary to bring the concentration within the linear range of the method.

Data Analysis:

The identification of impurities is based on their retention times relative to the main Bimatoprost peak. Quantification is achieved by comparing the peak area of each impurity to the peak area of the corresponding reference standard or by using the relative response factor if a standard is not available.

UPLC-MS/MS Method for High-Sensitivity Analysis

For the detection and quantification of trace-level impurities, a more sensitive method such as UPLC coupled with tandem mass spectrometry (MS/MS) is recommended.

Experimental Protocol:

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH Shield RP18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.01% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Elution Mode: Gradient

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Bimatoprost and each impurity should be determined by infusing individual standard solutions.

Sample Preparation:

Sample preparation is similar to the HPLC method, but lower concentrations are typically used due to the higher sensitivity of the MS detector.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method and to identify potential degradation products that may form under various stress conditions.

Protocol for Forced Degradation:

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent and subject them to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat at 80°C for 48 hours (solid state and in solution).

  • Photolytic Degradation: Expose to UV light (254 nm) and visible light for an extended period, as per ICH guidelines.

After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before analysis by the validated stability-indicating HPLC or UPLC-MS/MS method.

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows described in these application notes.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Results Bulk_Drug Bulk Drug Substance Dissolution Dissolve in Mobile Phase Bulk_Drug->Dissolution Ophthalmic_Solution Ophthalmic Solution Dilution Dilute with Mobile Phase Ophthalmic_Solution->Dilution HPLC_System RP-HPLC System (C18 Column) Dissolution->HPLC_System Dilution->HPLC_System Detection UV Detection (210 nm) HPLC_System->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Identification Impurity Identification (by Retention Time) Data_Acquisition->Identification Quantification Impurity Quantification (by Peak Area) Data_Acquisition->Quantification

Caption: Workflow for RP-HPLC analysis of this compound impurities.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Bimatoprost_Sample This compound Sample Acid Acidic Hydrolysis Bimatoprost_Sample->Acid Base Basic Hydrolysis Bimatoprost_Sample->Base Oxidation Oxidative Degradation Bimatoprost_Sample->Oxidation Thermal Thermal Degradation Bimatoprost_Sample->Thermal Photolytic Photolytic Degradation Bimatoprost_Sample->Photolytic Neutralization Neutralization/Dilution Acid->Neutralization Base->Neutralization Oxidation->Neutralization Thermal->Neutralization Photolytic->Neutralization HPLC_Analysis Stability-Indicating HPLC/UPLC-MS Analysis Neutralization->HPLC_Analysis Degradation_Profile Degradation Profile HPLC_Analysis->Degradation_Profile Method_Validation Method Specificity Validation Degradation_Profile->Method_Validation

Caption: Workflow for forced degradation studies of this compound.

Data Presentation

Quantitative data from the analysis should be summarized in a clear and structured table for easy comparison and reporting.

Table 2: Example of a Summary Table for Impurity Analysis

Sample IDBimatoprost Assay (%)This compound (%)Bimatoprost Acid (%)5-trans-Bimatoprost (%)15(R)-Bimatoprost (%)Total Impurities (%)
Batch A99.50.050.020.030.010.11
Batch B99.20.100.040.050.020.21
Batch C99.8< LOQ< LOQ0.01< LOQ0.01
LOQ: Limit of Quantitation

The analytical methods and protocols outlined in this document provide a robust framework for the detection, identification, and quantification of impurities in this compound. The use of stability-indicating HPLC and UPLC-MS/MS methods, in conjunction with forced degradation studies, will ensure the quality, safety, and efficacy of Bimatoprost products. Adherence to these detailed protocols will enable researchers and drug development professionals to meet stringent regulatory requirements for impurity profiling.

References

Application Notes & Protocols: Preparation of Ophthalmic Solutions with Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost (B1667075) is a synthetic prostamide, structurally related to prostaglandin (B15479496) F2α, and is a potent ocular hypotensive agent.[1][2] It is widely used in the treatment of open-angle glaucoma and ocular hypertension to reduce elevated intraocular pressure (IOP).[1][3] Bimatoprost is unique in its class; while many prostaglandin analogs used in ophthalmology (e.g., latanoprost, travoprost) are isopropyl esters, Bimatoprost is chemically an ethyl amide.[4][5] It is believed to lower IOP by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.[1][2]

These application notes provide a comprehensive overview of the key chemical properties, formulation components, and detailed protocols for the laboratory-scale preparation and quality control of a Bimatoprost ophthalmic solution.

Bimatoprost: Physicochemical Properties

A thorough understanding of the physicochemical properties of Bimatoprost is critical for successful formulation development. Bimatoprost is a white to off-white powder that is only slightly soluble in water, which presents a key challenge in developing aqueous ophthalmic solutions.[1][2][6]

PropertyValueReference
Chemical Name (Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-pentenyl]cyclopentyl]-5-N-ethylheptenamide[2]
Molecular Formula C₂₅H₃₇NO₄[2][6][7]
Molecular Weight 415.58 g/mol [2][6][7]
Appearance White to off-white powder[2][6]
Solubility Slightly soluble in water; Very soluble in ethyl alcohol and methyl alcohol[1][2][6]
Optimal pH Stability 6.8 - 7.8[1][5]
Melting Point 68°C ± 2°C[6][8]
Osmolality (0.03% Sol.) Approx. 290 mOsmol/kg[1]

Mechanism of Action and Signaling Pathway

Bimatoprost is a prostaglandin analog that selectively mimics the effects of prostamides.[1] While its precise receptor interactions have been a subject of study, it is understood to function as an agonist at the prostaglandin FP receptor.[4][9] Activation of the FP receptor in ocular tissues, such as the ciliary muscle and trabecular meshwork, initiates a signaling cascade that leads to the remodeling of the extracellular matrix, reducing hydraulic resistance and enhancing aqueous humor outflow.[10] This ultimately results in a reduction of intraocular pressure.[2]

Bimatoprost Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_Receptor Prostaglandin FP Receptor Gq11 Gq/11 Protein FP_Receptor->Gq11 Activates Bimatoprost Bimatoprost Bimatoprost->FP_Receptor Binds PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates MMPs ↑ MMPs Expression PKC->MMPs ECM ECM Remodeling MMPs->ECM Outflow ↑ Aqueous Humor Outflow ECM->Outflow IOP ↓ Intraocular Pressure Outflow->IOP

Fig. 1: Simplified signaling pathway of Bimatoprost for IOP reduction.

Formulation of Bimatoprost Ophthalmic Solution

The development of a stable, safe, and effective Bimatoprost ophthalmic solution requires careful selection of excipients. A typical formulation contains the active pharmaceutical ingredient (API), a vehicle, a preservative, buffering agents, and tonicity adjusters.

ComponentExample AgentPurposeConcentration Range
API BimatoprostLowers Intraocular Pressure0.01% - 0.03% w/v
Preservative Benzalkonium Chloride (BAK)Prevents microbial growth in multi-dose containers0.005% - 0.02% w/v
Buffer System Sodium Phosphate Dibasic / Citric AcidMaintain pH for stability and comfort (pH 6.8-7.8)q.s. to target pH
Tonicity Agent Sodium ChlorideAdjust osmolality to be isotonic with tears (~290 mOsmol/kg)q.s. to target osmolality
pH Adjuster Hydrochloric Acid / Sodium HydroxideFine-tune final pH of the solutionAs needed
Vehicle Purified WaterAqueous solvent for all componentsq.s. to 100%

Note on Preservatives: While benzalkonium chloride is a common preservative, preservative-free formulations have also been developed to reduce potential side effects like ocular surface irritation.[11]

Experimental Protocols

The following protocols provide a framework for the preparation and quality control of a Bimatoprost ophthalmic solution for research and development purposes. All procedures should be conducted in a clean environment using aseptic techniques, particularly for the final sterile filtration step.

Protocol 1: Preparation of a 0.03% Bimatoprost Ophthalmic Solution (100 mL)

This protocol outlines the steps to prepare a 100 mL batch of a sterile 0.03% Bimatoprost ophthalmic solution.

Materials and Equipment:

  • Bimatoprost powder (30 mg)

  • Benzalkonium Chloride (BAK) (5 mg)

  • Sodium Phosphate Dibasic Heptahydrate (268 mg)

  • Citric Acid Monohydrate (14 mg)

  • Sodium Chloride (810 mg)

  • Hydrochloric Acid (1N) and Sodium Hydroxide (1N) solutions

  • Purified Water

  • Analytical balance, magnetic stirrer, pH meter, volumetric flasks

  • Sterile 0.22 µm syringe filter (e.g., PVDF or PES)

  • Sterile ophthalmic dropper bottles

Procedure:

  • Vehicle Preparation: In a sterile beaker, add approximately 80 mL of purified water.

  • Dissolution of Buffers and Tonicity Agents: While stirring, add and dissolve Sodium Phosphate Dibasic, Citric Acid, and Sodium Chloride into the water.

  • Addition of Preservative: Add and dissolve the Benzalkonium Chloride.

  • Dissolution of API: Accurately weigh 30 mg of Bimatoprost. Due to its low aqueous solubility, it may be beneficial to first create a concentrated stock solution in a minimal amount of a co-solvent like ethyl alcohol and add it to the stirring aqueous solution, or to allow for an extended stirring time.

  • pH Adjustment: Check the pH of the solution. Adjust the pH to approximately 7.3 using 1N HCl or 1N NaOH as needed.[12]

  • Final Volume: Transfer the solution to a 100 mL volumetric flask and add purified water to bring the final volume to 100 mL. Mix thoroughly.

  • Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm filter and dispense the solution into sterile ophthalmic dropper bottles under aseptic conditions.

  • Labeling and Storage: Securely cap the bottles, label them appropriately, and store them protected from light at room temperature (15° to 30°C).[2][11]

Preparation Workflow start weigh 1. Weigh Raw Materials (API, Excipients) start->weigh end prepare_vehicle 2. Prepare Aqueous Vehicle (~80% of final volume) weigh->prepare_vehicle dissolve_excipients 3. Dissolve Buffers, Tonicity Agents, & Preservative prepare_vehicle->dissolve_excipients add_api 4. Add & Dissolve Bimatoprost API dissolve_excipients->add_api adjust_ph 5. Adjust pH to ~7.3 add_api->adjust_ph adjust_volume 6. Adjust to Final Volume (q.s. with Purified Water) adjust_ph->adjust_volume filter 7. Sterile Filtration (0.22 µm filter) adjust_volume->filter fill 8. Aseptically Fill into Sterile Bottles filter->fill fill->end

Fig. 2: Experimental workflow for Bimatoprost ophthalmic solution preparation.
Protocol 2: Quality Control and Characterization

After preparation, the ophthalmic solution must be tested to ensure it meets critical quality attributes for safety and efficacy.

Key Tests:

  • Appearance: Visually inspect the solution for clarity, color, and the absence of particulate matter. The solution should be clear and colorless.[1]

  • pH Measurement: Use a calibrated pH meter to confirm the pH is within the target range (e.g., 6.8-7.8).[1] This is critical for drug stability and patient comfort.

  • Osmolality: Measure the osmolality using an osmometer. The target is to be near isotonicity with tears (approx. 260-320 mOsmol/kg).[2]

  • Assay and Impurities (HPLC): Use a validated High-Performance Liquid Chromatography (HPLC) method to determine the exact concentration of Bimatoprost and to identify and quantify any related substances or degradation products.

  • Preservative Efficacy Testing (PET): For preserved, multi-dose products, perform antimicrobial effectiveness testing to ensure the preservative system is effective against microbial challenge.

  • Sterility Testing: Perform sterility tests according to pharmacopeial standards (e.g., USP <71>) to ensure the absence of microbial contamination in the final product.

Quality Control Workflow start Prepared Solution Batch sample Sample Collection start->sample end Batch Release or Rejection visual Visual Inspection (Clarity, Color, Particulates) sample->visual ph pH Measurement sample->ph osmolality Osmolality Test sample->osmolality hplc HPLC Analysis (Assay & Impurities) sample->hplc sterility Sterility Test sample->sterility pass_fail All Specs Met? visual->pass_fail ph->pass_fail osmolality->pass_fail hplc->pass_fail sterility->pass_fail pass_fail->end Yes pass_fail->end No

Fig. 3: Quality control workflow for a Bimatoprost ophthalmic solution.

References

Application Note: Quantitative Analysis of Bimatoprost Isopropyl Ester using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Bimatoprost isopropyl ester, a prostaglandin (B15479496) F2α analog, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is more commonly employed for the analysis of Bimatoprost and its analogs, this document outlines a robust GC-MS methodology. This method is particularly relevant for laboratories where GC-MS is the primary analytical platform or for orthogonal method validation. The protocol necessitates a derivatization step to ensure the volatility and thermal stability of the analyte. This document provides detailed procedures for sample preparation, derivatization, GC-MS instrument parameters, and data analysis.

Introduction

Bimatoprost is a synthetic prostamide analog of prostaglandin F2α, widely used in the treatment of glaucoma and for cosmetic applications to enhance eyelash growth. This compound is a related compound and a potential impurity or synthetic precursor. Accurate and sensitive quantification of this compound is crucial for quality control in pharmaceutical formulations and for metabolic studies. Gas chromatography-mass spectrometry offers high chromatographic resolution and sensitive detection, making it a powerful tool for the analysis of various organic compounds. However, due to the low volatility and thermal lability of prostaglandins, a derivatization step is essential prior to GC-MS analysis. This protocol is based on established methods for the GC-MS analysis of similar prostaglandin F2α analogs.[1][2][3]

Experimental Protocol

Sample Preparation

The selection of a sample preparation method is critical and depends on the sample matrix (e.g., pharmaceutical formulation, biological fluid). A generic liquid-liquid extraction (LLE) protocol is provided below, which can be adapted as needed.

Materials:

  • This compound standard

  • Internal Standard (IS) solution (e.g., deuterated Prostaglandin F2α isopropyl ester)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hexane (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of the sample, add a known amount of the internal standard solution.

  • Acidify the sample to pH 3-4 with formic acid.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 5 mL of ethyl acetate.

  • Combine the organic extracts and dry them by passing through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue is now ready for derivatization.

Derivatization

To enhance volatility for GC-MS analysis, a two-step derivatization process is employed: esterification of the carboxyl group (if analyzing the free acid) and silylation of the hydroxyl groups. For this compound, only the silylation of hydroxyl groups is necessary.

Materials:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Heating block or oven

Procedure:

  • To the dried extract from the sample preparation step, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Seal the vial tightly and heat at 60°C for 1 hour.

  • Cool the vial to room temperature before GC-MS injection.

GC-MS Instrumental Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Parameter Value
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature180°C, hold for 1 min
Ramp 120°C/min to 250°C, hold for 5 min
Ramp 210°C/min to 300°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

Data Presentation

Quantitative data for Bimatoprost and related compounds from various studies (primarily LC-MS/MS) are summarized below to provide context on expected concentration ranges and method performance.

Table 1: Quantitative Data for Bimatoprost and Analogs from LC-MS/MS Studies

AnalyteMatrixConcentration RangeLLOQRecovery (%)Reference
BimatoprostCosmetic Serum1 - 500 µg/g1 µg/g>90[4]
BimatoprostHuman Plasma0.5 - 500 pg/mL0.5 pg/mLNot Reported[5]
Bimatoprost Free AcidAqueous Humor0.29 nM (LLOQ)0.29 nMNot Reported[2]
Travoprost (Isopropyl Ester)Aqueous Humor3.91 ± 2.27 nM (Cmax)Not ReportedNot Reported[2]

Visualizations

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

experimental_workflow sample Sample Collection (e.g., Pharmaceutical Formulation) extraction Liquid-Liquid Extraction sample->extraction Acidify & Extract derivatization Silylation (BSTFA + 1% TMCS) extraction->derivatization Evaporate & Reconstitute gcms GC-MS Analysis derivatization->gcms Inject data Data Acquisition & Processing gcms->data Detect & Quantify

A high-level overview of the analytical workflow.
Putative Mass Fragmentation Pathway

The following diagram illustrates a plausible mass fragmentation pathway for the tris-trimethylsilyl (TMS) derivative of this compound upon electron ionization.

fragmentation_pathway parent This compound-3TMS (M+) frag1 [M - 15]+ Loss of CH3 parent->frag1 frag2 [M - 89]+ Loss of OSi(CH3)3 parent->frag2 frag3 [M - C3H7]+ Loss of Isopropyl parent->frag3 frag4 Further Fragmentations frag1->frag4 frag2->frag4 frag3->frag4

Predicted fragmentation of derivatized this compound.

Conclusion

This application note provides a detailed framework for the analysis of this compound by GC-MS. The described protocol, including sample preparation, derivatization, and instrumental parameters, offers a reliable method for the quantification of this compound. While LC-MS/MS remains the more prevalent technique for such analyses, this GC-MS method serves as a valuable alternative and can be readily adapted for the analysis of other prostaglandin analogs. The provided workflows and predicted fragmentation patterns offer a solid foundation for researchers and scientists in the field of drug development and quality control.

References

Application Notes and Protocols for Studying Prostaglandin Receptor Pathways with Bimatoprost Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost (B1667075) is a synthetic prostamide analog of prostaglandin (B15479496) F2α (PGF2α) widely used in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure.[1][2] It is also used cosmetically to enhance eyelash growth.[3] Bimatoprost is administered as an isopropyl ester prodrug, which is hydrolyzed in ocular tissues by esterases to its biologically active form, Bimatoprost free acid.[1][4] The primary mechanism of action involves increasing the outflow of aqueous humor from the eye.[1][2]

While structurally similar to PGF2α, the precise receptor mechanism of Bimatoprost has been a subject of discussion, with some evidence suggesting it may act on a putative "prostamide receptor" distinct from known prostaglandin receptors.[5][6] However, a substantial body of evidence demonstrates that Bimatoprost free acid is a potent agonist at the prostaglandin F receptor (FP receptor), a Gq-protein coupled receptor.[4][7][8] Activation of the FP receptor stimulates the phospholipase C (PLC) signaling cascade, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which is a key event in the cellular response.[9]

These application notes provide a comprehensive overview of Bimatoprost isopropyl ester and its active metabolite for studying prostaglandin receptor pathways. Detailed protocols for key experiments are provided to enable researchers to characterize the pharmacological profile of this compound and similar prostaglandin analogs.

Data Presentation

The following tables summarize the quantitative data on the binding affinities and functional potencies of Bimatoprost and its free acid at various prostaglandin receptors.

Table 1: Prostaglandin Receptor Binding Affinities (Ki, nM)

CompoundFP ReceptorEP1 ReceptorEP3 Receptor
This compound6310 ± 1650[4][7]--
Bimatoprost Free Acid83[10]95[10]387[10]
Latanoprost Acid98[10]--
Travoprost (B1681362) Acid35 ± 5[10]9540[10]3501[10]

Table 2: Prostaglandin Receptor Functional Potencies (EC50, nM)

CompoundFP ReceptorEP1 Receptor
This compound681 - 3245[10]-
Bimatoprost Free Acid2.8 - 3.8[10]2.7[10]
Latanoprost Acid32 - 124[10]119[10]
Travoprost Acid1.4 - 3.6[10]-

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the FP receptor signaling pathway and a typical experimental workflow for characterizing a prostaglandin analog.

FP_Receptor_Signaling cluster_membrane Plasma Membrane FP_receptor FP Receptor (GPCR) Gq Gq protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Bimatoprost Bimatoprost Free Acid Bimatoprost->FP_receptor binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_response Cellular Response Ca_release->Cellular_response

Caption: FP Receptor Signaling Pathway.

Experimental_Workflow start Start: Characterize Prostaglandin Analog binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assays (Determine EC50) start->functional_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis ca_assay Intracellular Calcium Mobilization Assay functional_assay->ca_assay pi_assay Phosphoinositide Turnover Assay functional_assay->pi_assay ca_assay->data_analysis pi_assay->data_analysis conclusion Conclusion: Pharmacological Profile Established data_analysis->conclusion

Caption: Experimental Workflow.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for FP Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound and its free acid for the FP receptor using a competitive binding assay with a radiolabeled ligand (e.g., [3H]-PGF2α).

Materials:

  • HEK293 cells stably expressing the human FP receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • Radioligand: [3H]-PGF2α

  • Unlabeled PGF2α (for non-specific binding determination)

  • This compound and Bimatoprost free acid

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-FP cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or 10 µM unlabeled PGF2α (for non-specific binding).

      • 50 µL of various concentrations of this compound or Bimatoprost free acid.

      • 50 µL of [3H]-PGF2α (at a concentration near its Kd).

      • 100 µL of the membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound and its free acid to stimulate intracellular calcium release in cells expressing the FP receptor.

Materials:

  • HEK293 cells stably expressing the human FP receptor

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or a no-wash calcium assay kit)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound and Bimatoprost free acid

  • A fluorescence microplate reader with an injection system (e.g., FLIPR or FlexStation)

  • 96-well or 384-well black-walled, clear-bottom plates

Procedure:

  • Cell Plating:

    • Seed HEK293-FP cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Dye Loading:

    • Prepare the calcium indicator dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Calcium Measurement:

    • Prepare serial dilutions of this compound and Bimatoprost free acid in the assay buffer at a concentration 5-10 times higher than the final desired concentration.

    • Place the cell plate in the fluorescence microplate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm) over time.

    • Establish a baseline fluorescence reading for each well.

    • Inject the compound solutions into the wells and continue to record the fluorescence intensity for several minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the ΔF as a function of the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis (e.g., a four-parameter logistic equation).

Protocol 3: Phosphoinositide Turnover Assay (IP1 Accumulation)

This assay indirectly measures the activation of the PLC pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Materials:

  • HEK293 cells stably expressing the human FP receptor

  • Cell culture medium

  • IP-One HTRF assay kit (or similar)

  • Assay buffer provided with the kit

  • LiCl (lithium chloride) solution

  • This compound and Bimatoprost free acid

  • A microplate reader capable of HTRF (Homogeneous Time-Resolved Fluorescence) measurement

Procedure:

  • Cell Stimulation:

    • Harvest and resuspend HEK293-FP cells in the assay buffer.

    • Add the cell suspension to a 384-well plate.

    • Add various concentrations of this compound or Bimatoprost free acid to the wells.

    • Add LiCl to each well to inhibit the degradation of IP1.

    • Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (typically 30-60 minutes).

  • IP1 Detection:

    • Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to each well.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 60 minutes), protected from light.

  • Measurement:

    • Measure the HTRF signal using a compatible microplate reader (emission at 665 nm and 620 nm after excitation at 320 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Plot the HTRF ratio as a function of the logarithm of the agonist concentration.

    • Determine the EC50 value using non-linear regression analysis.

Conclusion

This compound, through its active metabolite Bimatoprost free acid, serves as a valuable tool for investigating the prostaglandin FP receptor pathway. The provided data and detailed experimental protocols offer a solid foundation for researchers to explore the pharmacology of this and other prostaglandin analogs, contributing to a deeper understanding of their mechanism of action and facilitating the development of novel therapeutics targeting this important signaling cascade.

References

Troubleshooting & Optimization

Bimatoprost Formulations in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bimatoprost (B1667075) in aqueous solutions. Bimatoprost, a prostaglandin (B15479496) F2α analog, is an ethyl amide prodrug that undergoes hydrolysis to its active free acid form. Understanding and mitigating its degradation in aqueous formulations is critical for experimental accuracy and therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Bimatoprost in aqueous solutions?

A1: The primary degradation pathway for Bimatoprost in aqueous solutions is the hydrolysis of its ethyl amide group to form the biologically active free acid, 17-phenyl-trinor PGF2α.[1][2][3] This conversion is often mediated by esterases present in ocular tissues in vivo.[1][2][4] In vitro, this hydrolysis can be influenced by pH and temperature.

Q2: Is Bimatoprost an isopropyl ester?

A2: No, Bimatoprost is technically an ethyl amide.[3] Other prostaglandin analogs, such as Latanoprost (B1674536) and Travoprost, are isopropyl esters.[4] It is crucial to use the correct terminology when designing experiments and interpreting stability data. While not Bimatoprost, the isopropyl ester of its active free acid (17-phenyl trinor PGF2α isopropyl ester) has been studied and found to be a potent ocular hypotensive agent.[5]

Q3: What is the optimal pH for Bimatoprost stability in an aqueous solution?

A3: Bimatoprost exhibits its maximum stability in a pH range of 6.8 to 7.8.[4] Deviations from this pH range can accelerate the rate of hydrolysis.

Q4: How does temperature affect the stability of Bimatoprost solutions?

A4: Elevated temperatures can increase the rate of hydrolytic degradation of Bimatoprost. For long-term storage, refrigeration is often recommended for prostaglandin analog formulations to maintain their stability.[6][7]

Q5: Are there formulation strategies to enhance the stability of Bimatoprost in aqueous solutions?

A5: Yes, several strategies can be employed to improve stability. These include:

  • pH Buffering: Using phosphate (B84403) or borate (B1201080) buffers to maintain the pH within the optimal range of 6.8-7.8.

  • Use of Co-solvents: Incorporating non-ionic surfactants can help to solubilize Bimatoprost and may improve its stability.

  • Chelating Agents: Adding agents like EDTA can help to chelate metal ions that might catalyze degradation reactions.[8]

  • Antioxidants: Including antioxidants such as ascorbic acid or tocopherol derivatives can protect against oxidative degradation.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of Bimatoprost concentration in solution. Hydrolysis due to suboptimal pH. Verify the pH of your aqueous solution and adjust it to the recommended range of 6.8-7.8 using an appropriate buffer system.
Elevated storage temperature. Store stock solutions and experimental samples at recommended temperatures, typically refrigerated (2-8 °C) for long-term stability. Avoid repeated freeze-thaw cycles.
Precipitation of Bimatoprost in the aqueous solution. Poor solubility. Bimatoprost has low aqueous solubility.[4] Consider the use of solubilizing agents such as non-ionic surfactants or cyclodextrins.[4] Ensure the concentration used does not exceed its solubility limit under the experimental conditions.
Inconsistent experimental results. Degradation of the compound over the course of the experiment. Prepare fresh solutions for each experiment. If the experiment is lengthy, consider conducting stability studies under the experimental conditions to understand the degradation kinetics.
Interaction with container materials. Ensure the use of inert container materials for storage and experimentation to prevent adsorption or leaching.
Appearance of unknown peaks in analytical chromatography. Formation of degradation products. Characterize the degradation products using techniques like LC-MS to confirm the degradation pathway.[9][10][11] This will help in understanding the stability profile and developing stability-indicating analytical methods.

Experimental Protocols

Protocol 1: Stability Assessment of Bimatoprost in Aqueous Solution via HPLC

This protocol outlines a method for determining the stability of Bimatoprost in an aqueous solution under various conditions (e.g., pH, temperature).

Materials:

  • Bimatoprost reference standard

  • High-purity water

  • Buffer salts (e.g., sodium phosphate, citric acid)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with UV detector

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at different pH values (e.g., 5, 7, 8).

  • Preparation of Bimatoprost Stock Solution: Accurately weigh and dissolve Bimatoprost in a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution.

  • Preparation of Test Solutions: Dilute the Bimatoprost stock solution with the prepared buffer solutions to achieve the desired final concentration.

  • Stability Study:

    • Divide each buffered Bimatoprost solution into aliquots.

    • Store the aliquots at different temperatures (e.g., 4°C, 25°C, 40°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each condition.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A common method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid.[12]

    • Set the UV detector to an appropriate wavelength (e.g., 220 nm).[9][11]

    • Quantify the peak area of Bimatoprost and any degradation products.

  • Data Analysis: Calculate the percentage of Bimatoprost remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study of Bimatoprost

This protocol is designed to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • Bimatoprost

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis: Treat a solution of Bimatoprost with HCl (e.g., 0.1 M) and heat (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Treat a solution of Bimatoprost with NaOH (e.g., 0.1 M) at room temperature. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of Bimatoprost with H₂O₂ (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose a solid sample or solution of Bimatoprost to high temperature (e.g., 80°C).[12]

  • Photolytic Degradation: Expose a solution of Bimatoprost to UV light.

  • Analysis: Analyze the stressed samples using an appropriate chromatographic method (e.g., HPLC-UV, LC-MS) to separate and identify the degradation products.[9][10][11]

Visualizations

degradation_pathway Bimatoprost Bimatoprost (Ethyl Amide Prodrug) FreeAcid 17-phenyl-trinor PGF2α (Active Free Acid) Bimatoprost->FreeAcid Hydrolysis Factors Influencing Factors: - pH (outside 6.8-7.8) - Elevated Temperature - Esterases (in vivo) Factors->Bimatoprost

Caption: Primary degradation pathway of Bimatoprost in aqueous solution.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stability Testing cluster_analysis Analysis prep_stock Prepare Bimatoprost Stock Solution prep_test Prepare Test Solutions prep_stock->prep_test prep_buffers Prepare Buffered Solutions (Varying pH) prep_buffers->prep_test stress_conditions Incubate at Different Temperatures & Timepoints prep_test->stress_conditions hplc_analysis HPLC Analysis stress_conditions->hplc_analysis data_analysis Data Analysis & Kinetic Modeling hplc_analysis->data_analysis

Caption: Workflow for assessing Bimatoprost stability in aqueous solutions.

troubleshooting_logic start Inconsistent Results or Loss of Compound check_ph Is the pH between 6.8 and 7.8? start->check_ph check_temp Is the storage temperature controlled (e.g., 2-8°C)? check_ph->check_temp Yes adjust_ph Adjust pH using a suitable buffer. check_ph->adjust_ph No check_sol Is the concentration below solubility limit? check_temp->check_sol Yes adjust_temp Store at recommended temperature. check_temp->adjust_temp No adjust_sol Use solubilizers or reduce concentration. check_sol->adjust_sol No stable Solution should be stable. check_sol->stable Yes adjust_ph->check_temp adjust_temp->check_sol adjust_sol->stable

Caption: Logical troubleshooting flow for Bimatoprost stability issues.

References

Degradation pathway of Bimatoprost isopropyl ester under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Bimatoprost (B1667075) isopropyl ester under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of Bimatoprost under physiological conditions?

A1: The primary degradation pathway of Bimatoprost, which is a prodrug, is enzymatic hydrolysis in ocular tissues.[1][2][3] Amidase enzymes in the cornea convert Bimatoprost (an ethyl amide) to its biologically active free acid form, 17-phenyl-18,19,20-trinor prostaglandin (B15479496) F2α (Bimatoprost acid).[1][3] This conversion is crucial for the drug's therapeutic effect in reducing intraocular pressure.[2]

Q2: How stable is Bimatoprost to heat and light?

A2: Bimatoprost is highly stable under thermal and photolytic stress. Studies have shown no measurable degradation when subjected to temperatures up to 50°C.[4][5] It has also been reported to be stable under photolytic degradation conditions.[6] One study demonstrated Bimatoprost's stability when exposed to simulated sunlight.[7]

Q3: Under which conditions is Bimatoprost most likely to degrade?

A3: Bimatoprost is most susceptible to degradation under acidic and oxidative stress conditions.[6] While it is relatively stable under alkaline and thermal stress, significant degradation can be observed in the presence of acids and oxidizing agents.

Q4: What are the known degradation products of Bimatoprost?

A4: The most well-characterized degradation product is Bimatoprost acid, formed via hydrolysis. Other potential degradation products can be formed under forceful conditions, but their structures are not as extensively detailed in publicly available literature. Systemic metabolism of Bimatoprost involves oxidation, N-deethylation, and glucuronidation to produce various metabolites.[8][9]

Q5: Is a stability-indicating analytical method available for Bimatoprost?

A5: Yes, several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed and validated for Bimatoprost.[10][11][12] These methods can effectively separate the intact drug from its degradation products formed under various stress conditions.

Troubleshooting Guide

This guide addresses common issues encountered during forced degradation studies of Bimatoprost.

Issue 1: No Degradation Observed Under Stress Conditions

Possible Cause Recommended Action
Stress conditions are too mild. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. For thermal stress, consider temperatures higher than 50°C if no degradation is observed.
Incorrect solvent used. Ensure Bimatoprost is dissolved in a solvent that does not interfere with the degradation process and is suitable for the analytical method.
Analytical method is not sensitive enough. Optimize the HPLC method, including the detector wavelength, to ensure low levels of degradation products can be detected.

Issue 2: Complete Degradation of Bimatoprost

Possible Cause Recommended Action
Stress conditions are too harsh. Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve partial degradation (typically 5-20%), which is more informative for identifying degradation pathways.
High instability of the sample. Prepare fresh solutions for each experiment and analyze them promptly after the stress exposure.

Issue 3: Poor Separation of Peaks in HPLC Analysis

Possible Cause Recommended Action
Inappropriate mobile phase or column. Modify the mobile phase composition (e.g., organic solvent ratio, pH) or try a different HPLC column with a different stationary phase (e.g., C8 instead of C18).
Co-elution of degradation products. Adjust the gradient elution profile to improve the resolution between peaks.
Peak tailing or fronting. Ensure the pH of the mobile phase is appropriate for the ionization state of Bimatoprost and its degradants. Check for column overload by reducing the injection volume or sample concentration.

Summary of Quantitative Degradation Data

The following table summarizes the percentage of Bimatoprost degradation observed under different stress conditions as reported in a stability-indicating HPLC method study.

Stress ConditionReagent/ConditionDurationTemperature% DegradationReference
Acidic Hydrolysis0.1 M HCl30 min80°C7.04%[10]
Alkaline Hydrolysis0.1 M NaOH30 min80°C1.90%[10]
Oxidative30% H₂O₂30 min80°C8.38%[10]
Thermal-30 min80°C2.91%[10]
PhotolyticNot specifiedNot specifiedNot specifiedStable[6]

Experimental Protocols

1. Forced Degradation Study

This protocol outlines the general procedure for subjecting Bimatoprost to forced degradation under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of Bimatoprost in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Keep the mixture at 80°C for 30 minutes.[10]

    • Cool the solution to room temperature and neutralize with 1 mL of 0.1 M sodium hydroxide.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Keep the mixture at 80°C for 30 minutes.[10]

    • Cool the solution to room temperature and neutralize with 1 mL of 0.1 M hydrochloric acid.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

    • Keep the mixture at 80°C for 30 minutes.[10]

    • Cool the solution to room temperature.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep 1 mL of the stock solution in a sealed vial at 80°C for 30 minutes.[10]

    • Cool the solution to room temperature.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the Bimatoprost solution to a combination of UV and visible light in a photostability chamber.

    • Analyze the sample at appropriate time points.

2. Stability-Indicating HPLC Method

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (B52724) (e.g., 30:70 v/v).[10]

  • Flow Rate: 0.6 mL/min.[10]

  • Detection Wavelength: 205 nm.[10]

  • Injection Volume: 20 µL.

Visualizations

G cluster_hydrolysis Hydrolysis Bimatoprost Bimatoprost Acid Acidic Conditions Bimatoprost->Acid Base Alkaline Conditions Bimatoprost->Base OxidizingAgent Oxidative Conditions Bimatoprost->OxidizingAgent Heat Thermal Stress Bimatoprost->Heat Light Photolytic Stress Bimatoprost->Light BimatoprostAcid Bimatoprost Acid Bimatoprost->BimatoprostAcid Amidase DegradationProducts Degradation Products Acid->DegradationProducts Significant Degradation Base->DegradationProducts Minor Degradation OxidizingAgent->DegradationProducts Significant Degradation Heat->DegradationProducts Minor Degradation Light->DegradationProducts Stable

Caption: General overview of Bimatoprost degradation under various stress conditions.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Bimatoprost Stock Solution (1 mg/mL) stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize (for Acid/Base) stress->neutralize dilute Dilute to Final Concentration stress->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze

Caption: A typical experimental workflow for forced degradation studies of Bimatoprost.

References

Improving the solubility of Bimatoprost isopropyl ester for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Bimatoprost isopropyl ester for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic structural analog of prostaglandin (B15479496) used in research and pharmaceutical formulations.[1][2] Like many prostaglandin analogs, it is a lipophilic molecule, meaning it has low aqueous solubility.[3] This can present a challenge when preparing solutions for in vitro and in vivo experiments that require an aqueous environment.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is practically insoluble in water but freely soluble in organic solvents.[4] For creating stock solutions, solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are recommended.[5][6]

Q3: Can I prepare an aqueous solution of this compound directly?

A3: Direct dissolution in aqueous buffers is challenging due to the compound's low water solubility.[5] It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into the aqueous buffer of choice.

Q4: What is the stability of this compound in solution?

A4: As an amide, Bimatoprost is generally more chemically stable in aqueous solutions compared to ester prostaglandin analogs.[3] Its maximum stability in aqueous solutions is achieved at a pH between 6.8 and 7.8.[3] However, it is recommended not to store aqueous solutions for more than one day.[5] For long-term storage, the compound should be kept at -20°C as a solution in an organic solvent or as a solid, protected from light and moisture.[4][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve in the chosen organic solvent. Insufficient solvent volume or incorrect solvent.Increase the volume of the solvent gradually. If the compound still does not dissolve, try a different recommended organic solvent like DMSO or DMF, which have high solubilizing power.[5][6] Gentle warming or vortexing can also aid dissolution.
Precipitation occurs when diluting the organic stock solution into an aqueous buffer. The concentration of the compound in the final aqueous solution is above its solubility limit.Decrease the final concentration of this compound in the aqueous solution. Increase the percentage of the organic co-solvent (e.g., ethanol) in the final aqueous solution, if experimentally permissible. A 1:1 solution of ethanol:PBS can significantly improve solubility.[5]
Experimental results are inconsistent. Degradation of the compound due to improper storage or pH of the solution.Ensure stock solutions are stored at -20°C.[5] Prepare fresh aqueous solutions for each experiment and do not store them for more than a day.[5] Verify that the pH of your aqueous buffer is within the optimal stability range of 6.8-7.8.[3]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventConcentrationReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[5]
Dimethylformamide (DMF)~30 mg/mL[5]
Ethanol~30 mg/mL[6]
Ethanol:PBS (pH 7.2) (1:1 solution)~1 mg/mL[5]
PBS (pH 7.2)~1 mg/mL[6]
WaterPractically Insoluble[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Weigh out the desired amount of this compound (e.g., 10 mg) and place it in a sterile vial.

  • Add the appropriate volume of DMSO to achieve the target concentration. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of the compound.

  • Vortex or gently warm the solution until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution

This protocol describes the dilution of the organic stock solution into an aqueous buffer for cell-based assays.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Phosphate-Buffered Saline (PBS) or other desired aqueous buffer, sterile

  • Sterile conical tubes

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution.

  • Determine the final concentration needed for your experiment.

  • Perform a serial dilution of the stock solution into the aqueous buffer. To minimize precipitation, add the stock solution to the buffer dropwise while gently vortexing.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough not to affect the experimental system (typically <0.5%).

  • Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[5]

Visualizations

Bimatoprost Signaling Pathway

Bimatoprost, a prostamide analog, is thought to exert its effects by activating prostamide receptors, which are coupled to the Gq protein signaling pathway. This activation leads to a cascade of intracellular events that ultimately increase the outflow of aqueous humor from the eye.[1][7]

Bimatoprost_Signaling_Pathway cluster_cell Cell Membrane Bimatoprost Bimatoprost Receptor Prostamide Receptor Bimatoprost->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Increased Aqueous Humor Outflow PKC->Response Ca->Response experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve vortex 3. Vortex/Warm to Dissolve dissolve->vortex store 4. Aliquot & Store at -20°C vortex->store thaw 5. Thaw Aliquot store->thaw dilute 6. Serially Dilute into Aqueous Buffer thaw->dilute filter 7. Sterile Filter (Optional) dilute->filter application 8. Use Immediately in Experiment filter->application

References

Technical Support Center: Overcoming Poor Corneal Penetration of Bimatoprost Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the corneal penetration of Bimatoprost (B1667075) isopropyl ester.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation, characterization, and evaluation of Bimatoprost isopropyl ester delivery systems.

Issue 1: Low Encapsulation Efficiency of Bimatoprost in Nanoparticles

Problem: You are preparing Bimatoprost-loaded nanoparticles (e.g., PLGA or solid lipid nanoparticles) and consistently obtaining low encapsulation efficiency.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Poor miscibility of Bimatoprost in the lipid/polymer matrix. Screen different lipids (e.g., Glyceryl Monostearate, Compritol®) or polymers (e.g., different PLGA ratios).[1]The solubility of the drug in the matrix is crucial for efficient encapsulation.
Drug leakage into the external aqueous phase during formulation. Optimize the homogenization/sonication time and power. A shorter, more intense energy input can quickly form nanoparticles and trap the drug before it partitions out.[2]Rapid nanoparticle formation can kinetically trap the drug within the core.
High drug-to-lipid/polymer ratio. Decrease the initial amount of Bimatoprost relative to the lipid or polymer.Saturating the matrix can lead to drug expulsion.
Inappropriate surfactant concentration. Optimize the concentration of the surfactant (e.g., Poloxamer 407, PVA). Too little surfactant may lead to aggregation and drug leakage, while too much can increase drug solubility in the external phase.[1]The surfactant stabilizes the nanoparticle dispersion and influences drug partitioning.
Suboptimal solvent selection in emulsion-based methods. If using an emulsion-evaporation method, ensure the organic solvent (e.g., methylene (B1212753) chloride) has good solubility for both the drug and polymer but is poorly miscible with the aqueous phase.[2]Efficient partitioning of the drug and polymer into the organic droplets is necessary before solvent removal.
Issue 2: Inconsistent or Low Corneal Permeability in Ex Vivo Studies

Problem: Your ex vivo corneal permeability experiments using Franz diffusion cells show high variability or unexpectedly low penetration of Bimatoprost, even with enhanced formulations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Compromised corneal tissue integrity. Ensure the corneas are fresh and handled carefully. Measure the trans-epithelial electrical resistance (TEER) before and after the experiment to confirm barrier integrity.[3]Damaged corneal tissue will not provide a reliable measure of permeability.
Inadequate sink conditions in the receptor chamber. Add a solubilizing agent like cyclodextrin (B1172386) or a small percentage of a non-ionic surfactant to the receptor medium to increase the solubility of the lipophilic Bimatoprost.[4]Poor solubility in the receptor chamber can limit the diffusion gradient across the cornea.
Air bubbles trapped under the cornea. Carefully inspect for and remove any air bubbles between the cornea and the receptor medium when mounting the tissue in the Franz cell.Air bubbles can reduce the effective surface area for diffusion.
Incorrect pH of the buffer. Maintain the pH of the donor and receptor solutions at a physiologically relevant level (around 7.4).The ionization state of Bimatoprost and its free acid can affect its lipophilicity and permeability.
Bacterial contamination. Use fresh, sterile buffers and handle tissues under aseptic conditions. Consider adding antibiotics to the receptor medium if experiments are long.Bacterial growth can compromise tissue integrity and alter experimental results.
Issue 3: Particle Aggregation in Nanoformulations

Problem: Your Bimatoprost nanoparticle suspension shows signs of aggregation over time, leading to an increase in particle size as measured by Dynamic Light Scattering (DLS).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Insufficient surface charge. Measure the zeta potential of your nanoparticles. If it is close to neutral, consider adding a charged surfactant or a polymer with charged functional groups to the formulation.[1]A higher absolute zeta potential (e.g., > ±20 mV) indicates greater electrostatic repulsion between particles, preventing aggregation.
Inadequate surfactant concentration. Increase the concentration of the stabilizing surfactant.Insufficient surfactant coverage on the nanoparticle surface can lead to hydrophobic interactions and aggregation.
High ionic strength of the buffer. If possible, reduce the ionic strength of the suspension medium.High salt concentrations can compress the electrical double layer around the particles, reducing electrostatic repulsion.
Inappropriate storage conditions. Store the nanoparticle suspension at the recommended temperature (often refrigerated, but check for formulation-specific stability). Avoid freeze-thaw cycles unless the formulation is designed for it.Temperature fluctuations can affect particle stability and lead to aggregation.

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the most promising nano-based strategies to enhance Bimatoprost corneal penetration?

A1: Solid lipid nanoparticles (SLNs) and liposomes are two of the most investigated and promising nano-based strategies.[1][5] SLNs are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like Bimatoprost, offering sustained release and improved corneal adhesion.[6] Liposomes are vesicular structures composed of lipid bilayers that can carry both hydrophilic and lipophilic drugs and can fuse with the corneal epithelium to facilitate drug entry.[5] Both systems can protect the drug from degradation and prolong its residence time on the ocular surface.

Q2: Can penetration enhancers be used with Bimatoprost, and are there any concerns?

A2: Yes, penetration enhancers can be used. Benzalkonium chloride (BAK), a common preservative in ophthalmic solutions, has been shown to increase the corneal penetration of Bimatoprost.[7] It is thought to work by disrupting the tight junctions of the corneal epithelium. However, there are concerns about its long-term use, as it can cause ocular surface toxicity, including dry eye and inflammation.[8] Other enhancers like chelating agents (e.g., EDTA) and other surfactants are also being explored.[9]

Experimental and Analytical Methods

Q3: What is a standard ex vivo model for testing the corneal permeability of Bimatoprost formulations?

A3: A common ex vivo model uses freshly excised animal corneas (often rabbit or porcine) mounted in a vertical Franz diffusion cell.[3][10] The Bimatoprost formulation is placed in the donor chamber (epithelial side), and the receptor chamber (endothelial side) is filled with a physiological buffer. Samples are periodically withdrawn from the receptor chamber to quantify the amount of Bimatoprost that has permeated the cornea over time.

Q4: How is Bimatoprost quantified in ocular tissue samples?

A4: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and sensitive method for quantifying Bimatoprost and its active metabolite, Bimatoprost acid, in ocular tissues and aqueous humor.[11] This method offers high specificity and can detect very low concentrations of the drug and its metabolite.

Mechanism of Action and Metabolism

Q5: Is Bimatoprost an isopropyl ester?

A5: Bimatoprost is technically a prostamide, an ethyl amide derivative of a prostaglandin (B15479496) F2α analog.[12] It is often discussed alongside other prostaglandin analogs like Latanoprost and Travoprost, which are isopropyl ester prodrugs. Bimatoprost is also considered a prodrug, as it is hydrolyzed by enzymes (amidases) in the cornea to its biologically active free acid form.

Q6: How does the corneal metabolism of Bimatoprost affect its penetration and efficacy?

A6: The conversion of Bimatoprost to its active free acid form within the cornea is a critical step for its therapeutic effect.[13] The rate of this enzymatic hydrolysis can influence the overall concentration of the active drug that reaches the target tissues within the eye. Therefore, formulation strategies should not only focus on enhancing the penetration of the parent Bimatoprost molecule but also ensure that it does not interfere with this necessary metabolic conversion.

Data Presentation

Table 1: Characteristics of Bimatoprost Nanoformulations

Formulation TypeLipid/PolymerParticle Size (nm)Encapsulation Efficiency (%)Reference
Solid Lipid Nanoparticles (SLNs)Glyceryl Monostearate183.3 ± 13.371.8 ± 1.1[1]
PLGA NanoparticlesPLGA 75:25200-30060.8 ± 2.5[2]
LiposomesDipalmitoyl phosphatidylcholine306.7887.04[5][14]
Solid Lipid Nanoparticles (SLNs)Not Specified304.2190.51[5][14]

Table 2: Aqueous Humor Concentration of Bimatoprost Acid After Topical Administration in Rabbits

FormulationBimatoprost ConcentrationBAK ConcentrationTime PointAqueous Humor Concentration (ng/mL)Reference
Ophthalmic Solution0.03%0.005%30 min37.8 ± 28.8[7]
Ophthalmic Solution0.03%0.005%90 min45.8 ± 14.3[7]
Ophthalmic Solution0.01%0.02%30 min11.5 ± 2.1[7]
Ophthalmic Solution0.01%0.02%90 min20.8 ± 5.7[7]

Experimental Protocols

Protocol 1: Preparation of Bimatoprost-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Evaporation/Ultrasonication

This protocol is adapted from the method described for preparing Bimatoprost-loaded SLNs.[1][6]

Materials:

  • This compound

  • Glyceryl Monostearate (GMS) or other suitable solid lipid

  • Poloxamer 407 or other suitable surfactant

  • Organic solvent (e.g., acetone (B3395972) or ethanol)

  • Purified water

Procedure:

  • Preparation of the Organic Phase: Dissolve a specific amount of Bimatoprost and GMS in the organic solvent.

  • Preparation of the Aqueous Phase: Dissolve the Poloxamer 407 in purified water.

  • Emulsification: Heat both the organic and aqueous phases to a temperature above the melting point of the lipid (e.g., 70-80°C). Add the organic phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately subject the coarse emulsion to high-power probe sonication for a defined period (e.g., 5-15 minutes) to reduce the droplet size to the nanometer range.

  • Nanoparticle Formation: Pour the resulting nanoemulsion into cold water (2-4°C) under gentle magnetic stirring. This will cause the lipid to solidify and form SLNs.

  • Solvent Removal: Allow the organic solvent to evaporate under continuous stirring at room temperature or using a rotary evaporator.

  • Purification: The SLN dispersion can be washed and concentrated by ultracentrifugation or dialysis to remove excess surfactant and un-encapsulated drug.

Protocol 2: Ex Vivo Corneal Permeability Study Using Franz Diffusion Cells

This protocol provides a general framework for assessing the corneal permeability of Bimatoprost formulations.[3][4][10]

Materials:

  • Freshly excised animal corneas (e.g., porcine or rabbit)

  • Vertical Franz diffusion cells

  • HEPES buffer or other physiological buffer (pH 7.4)

  • Receptor medium (buffer, potentially with a solubilizer)

  • Bimatoprost formulation and control solution

  • Water bath with magnetic stirrers

Procedure:

  • Tissue Preparation: Obtain fresh animal eyes from an abattoir. Carefully excise the cornea with a 2-4 mm rim of scleral tissue. Rinse the cornea with cold saline.

  • Franz Cell Assembly: Fill the receptor chamber of the Franz diffusion cell with pre-warmed (32-34°C) receptor medium, ensuring no air bubbles are present.

  • Cornea Mounting: Mount the excised cornea between the donor and receptor chambers, with the epithelial side facing the donor chamber. Clamp the two chambers together.

  • Equilibration: Allow the mounted cornea to equilibrate for a period (e.g., 30 minutes).

  • Application of Formulation: Add the Bimatoprost formulation or control solution to the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the collected samples for Bimatoprost concentration using a validated analytical method such as HPLC-MS/MS.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The apparent permeability coefficient (Papp) can then be calculated using the formula: Papp = Jss / C0, where C0 is the initial drug concentration in the donor chamber.

Visualizations

Corneal_Barriers cluster_cornea Cornea cluster_formulation Drug Formulation Epithelium Lipophilic Epithelium (Tight Junctions, Efflux Pumps) Stroma Hydrophilic Stroma Epithelium->Stroma Barrier to hydrophilic drugs Endothelium Lipophilic Endothelium Stroma->Endothelium Barrier to lipophilic drugs AqueousHumor Aqueous Humor (Target Site) Endothelium->AqueousHumor Bimatoprost Bimatoprost Isopropyl Ester Bimatoprost->Epithelium Penetration Challenge

Caption: Major barriers to corneal drug penetration.

Enhancement_Strategies cluster_strategies Enhancement Strategies cluster_mechanisms Mechanisms of Action Nano Nanocarriers (SLNs, Liposomes) Bypass Bypass Efflux Pumps Nano->Bypass Sustained Sustained Release & Increased Residence Time Nano->Sustained Enhancers Penetration Enhancers (e.g., BAK) TJ Transiently Open Tight Junctions Enhancers->TJ Prodrug Prodrug Approach (Ester/Amide) Lipophilicity Increased Lipophilicity Prodrug->Lipophilicity CornealPenetration Improved Corneal Penetration Bypass->CornealPenetration TJ->CornealPenetration Sustained->CornealPenetration Lipophilicity->CornealPenetration

Caption: Strategies to enhance corneal drug penetration.

Experimental_Workflow Formulation 1. Formulation Preparation (e.g., Nanoparticles) Characterization 2. Physicochemical Characterization (Size, Zeta Potential, EE%) Formulation->Characterization ExVivo 3. Ex Vivo Permeability Study (Franz Diffusion Cell) Characterization->ExVivo Quantification 4. Drug Quantification (HPLC-MS/MS) ExVivo->Quantification Analysis 5. Data Analysis (Papp, Enhancement Ratio) Quantification->Analysis

Caption: General experimental workflow for evaluation.

References

Minimizing side effects of Bimatoprost isopropyl ester in research animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the side effects of Bimatoprost (B1667075) isopropyl ester in research animals. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during experiments.

Troubleshooting Guides

Issue 1: Ocular Irritation and Hyperemia

Symptom: Redness, swelling, and discharge from the eye following topical administration of Bimatoprost isopropyl ester.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
High Drug Concentration Reduce the concentration of this compound. Studies in rabbits have compared 0.03% and 0.01% solutions.[1][2]Lower concentrations may reduce the incidence and severity of hyperemia.
Preservative-Related Irritation (Benzalkonium Chloride - BAK) Use a Bimatoprost solution with a lower concentration of BAK or a preservative-free formulation if available. The preservative BAK is known to cause dose-dependent ocular toxicity.[1][3]Reduced conjunctival irritation, congestion, and discharge.[1][3]
Improper Administration Technique Refine the instillation technique to ensure a single, small drop is administered to the conjunctival sac without touching the cornea or eyelid margin.[4][5][6][7]Minimized physical irritation and more consistent dosing.
Pre-existing Ocular Surface Disease Ensure animals are free from pre-existing ocular conditions before starting the study. Consider using ocular lubricants to support tear film stability.[8][9][10]Reduced baseline irritation that could be exacerbated by the drug.
Allergic Reaction Discontinue use and consult with a veterinarian. Consider using an alternative prostaglandin (B15479496) analog.[11][12]Resolution of hypersensitivity-related symptoms.

Experimental Protocol: Scoring Ocular Irritation

A standardized scoring system, such as a modified Draize test, should be used to quantify ocular irritation. Observations should be made at 24, 48, and 72 hours post-instillation.[13][14]

Ocular Tissue Score Description
Cornea (Opacity) 0No opacity
1Scattered or diffuse areas of opacity
2Easily visible translucent areas
3Nacreous areas
4Opaque cornea, iris not discernible
Iris 0Normal
1Folds above normal, congestion, swelling
2Reacts to light sluggishly
Conjunctiva (Redness) 0Normal
1Some vessels definitely injected
2Diffuse, crimson red, individual vessels not easily discernible
3Diffuse beefy red
Conjunctiva (Chemosis) 0No swelling
1Any swelling above normal
2Obvious swelling with partial eversion of lids
3Swelling with lids about half-closed
4Swelling with lids more than half-closed
Issue 2: Changes in Eyelash Growth and Pigmentation

Symptom: Increased eyelash length, thickness, and darkening of the periocular skin.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Mechanism of Action These are known pharmacological effects of Bimatoprost.[15][16][17] Dose reduction may lessen the effect.A dose-dependent reduction in hypertrichosis and pigmentation changes.
Excessive Drug Application Ensure precise application to the intended area, wiping away any excess solution from the surrounding skin with a sterile absorbent material.Minimized contact with periocular skin, thereby reducing pigmentation changes in those areas.
Long-term Administration Be aware that these effects are often observed after several weeks or months of continuous treatment.[18] Document the time of onset and progression.Characterization of the long-term local effects of the drug.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Bimatoprost is a synthetic prostamide analog of prostaglandin F2α.[4][17] After topical administration, it is hydrolyzed by corneal esterases to its active free acid form. This active metabolite lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.[1][13][19]

Bimatoprost This compound (Topical Administration) CornealEsterases Corneal Esterases Bimatoprost->CornealEsterases BimatoprostAcid Bimatoprost Free Acid (Active Metabolite) CornealEsterases->BimatoprostAcid FP_Receptor Prostanoid FP Receptor BimatoprostAcid->FP_Receptor TM_Outflow Increased Trabecular Meshwork Outflow FP_Receptor->TM_Outflow US_Outflow Increased Uveoscleral Outflow FP_Receptor->US_Outflow IOP_Reduction Reduced Intraocular Pressure TM_Outflow->IOP_Reduction US_Outflow->IOP_Reduction

Bimatoprost Mechanism of Action

Q2: What are the most common side effects observed in research animals?

A2: The most frequently reported side effects in animal studies, consistent with human clinical observations, are ocular and periocular. These include:

  • Conjunctival Hyperemia: Redness of the eye.[2][17]

  • Eyelash Changes: Increased length, thickness, and pigmentation.[16][17]

  • Periocular Skin Hyperpigmentation: Darkening of the skin around the eyes.[15][17]

  • Ocular Irritation: Stinging or burning upon instillation.[11]

Systemic side effects are rare with topical administration due to low systemic absorption.[19]

Q3: How should I properly administer topical Bimatoprost to a rabbit to minimize irritation?

A3: Proper administration technique is crucial to minimize side effects and ensure consistent results.

cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Restrain Gently restrain the rabbit, e.g., using the 'bunny burrito' technique. Clean Clean any debris from the eye with a sterile saline wipe. Restrain->Clean Prepare Prepare the Bimatoprost solution. Clean->Prepare Position Position the dropper above the eye without touching any surfaces. Prepare->Position Eyelid Gently pull down the lower eyelid to create a conjunctival pouch. Position->Eyelid Instill Instill a single drop (approx. 30 µL) into the pouch. Eyelid->Instill Release Release the eyelid and allow the rabbit to blink. Instill->Release Wipe Wipe away any excess solution from the periocular skin. Release->Wipe Observe Observe for immediate adverse reactions. Wipe->Observe

Topical Ocular Dosing Workflow for Rabbits

Q4: Is there a dose-dependent relationship for the side effects of Bimatoprost?

A4: Yes, a dose-dependent relationship for both efficacy and side effects is generally expected. Studies comparing different concentrations of Bimatoprost in rabbits have provided some insights. For instance, one study found that a 0.01% solution did not necessarily reduce conjunctival irritation compared to a 0.03% solution, possibly due to a higher concentration of the preservative BAK in the lower dose formulation.[1][3] However, another study showed that 0.01% bimatoprost resulted in lower aqueous humor concentrations of the active metabolite compared to the 0.03% solution.[2] Researchers should establish a dose-response curve for their specific animal model and experimental conditions.

Quantitative Comparison of Bimatoprost Formulations in Rabbits

Formulation Mean Conjunctival Congestion Score Mean Conjunctival Discharge Score Mean Aqueous Humor Concentration (90 min post-dose)
Bimatoprost 0.03% 1.670.3345.8 ± 14.3 ng/mL
Bimatoprost 0.01% 2.001.3320.8 ± 5.7 ng/mL
Data from separate studies. Scores are based on a modified Draize scale.[1][2][3]

Q5: What should I do if I observe severe or unexpected side effects?

A5: If severe side effects such as significant ocular swelling, signs of pain (e.g., excessive blinking, pawing at the eye), or systemic effects are observed, the following steps should be taken.

Start Severe/Unexpected Side Effect Observed Stop Immediately cease Bimatoprost administration Start->Stop Document Document all clinical signs with photos/videos if possible Stop->Document Veterinarian Consult the attending veterinarian for assessment and potential treatment Document->Veterinarian ReduceDose Consider reducing the dose or frequency Veterinarian->ReduceDose If mild/moderate ChangeFormulation Consider changing the formulation (e.g., lower preservative) Veterinarian->ChangeFormulation If mild/moderate Alternative Consider an alternative prostaglandin analog Veterinarian->Alternative If mild/moderate Terminate Terminate the animal from the study if advised by the veterinarian Veterinarian->Terminate If severe Continue Continue experiment with modified protocol ReduceDose->Continue ChangeFormulation->Continue Alternative->Continue

Troubleshooting Severe Side Effects

References

Optimizing Bimatoprost Isopropyl Ester Dosage for Intraocular Pressure (IOP) Reduction: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance for researchers investigating the therapeutic potential of Bimatoprost (B1667075) isopropyl ester in reducing intraocular pressure (IOP). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your preclinical and clinical research endeavors.

Understanding Bimatoprost and Bimatoprost Isopropyl Ester

Bimatoprost is a synthetic prostamide, structurally related to prostaglandin (B15479496) F2α, and is the active ingredient in the widely-used glaucoma medication, Lumigan®. It is characterized by an ethyl amide group at the C-1 carbon. In contrast, other prostaglandin analogues like latanoprost (B1674536) and travoprost (B1681362) are isopropyl esters.

"this compound" is a distinct, related compound where the C-1 carboxylic acid of the bimatoprost free acid is esterified with an isopropyl group. While not the commercially available drug, this analogue is of significant interest in research for its potential IOP-lowering effects and for comparative studies against other prostaglandin esters. This guide will focus on providing technical support for the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in IOP reduction?

A1: this compound, like other prostaglandin analogues, is believed to lower IOP primarily by increasing the outflow of aqueous humor from the eye.[1] This is achieved through two main pathways: the uveoscleral outflow (unconventional pathway) and the trabecular meshwork outflow (conventional pathway).[1] The molecule is a prodrug that is hydrolyzed by corneal esterases to its active free acid form, which then binds to prostanoid FP receptors.[2] This binding initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the trabecular meshwork, thereby reducing outflow resistance.[2]

Q2: How does the stability of this compound compare to other prostaglandin analogues?

A2: While specific stability data for this compound is not extensively published, general characteristics of related compounds can provide guidance. Prostaglandin analogues with ester linkages, such as latanoprost, can be susceptible to degradation, particularly with temperature fluctuations, and may require refrigeration before use.[3][4] Bimatoprost, the amide analogue, has demonstrated greater chemical stability in patient-use studies compared to latanoprost.[3][4] It is reasonable to hypothesize that this compound would have a stability profile more akin to other isopropyl ester prostaglandin analogues. For experimental purposes, it is crucial to conduct stability studies on your specific formulation.

Q3: What are the expected side effects in preclinical animal models?

A3: The most commonly observed side effect of topical prostaglandin analogues in animal models is conjunctival hyperemia (eye redness).[5] This is generally considered a result of vasodilation and is typically transient.[5] Other potential local effects include signs of eye irritation. Systemic side effects are less common with topical administration due to low systemic absorption.

Q4: Can I expect a linear dose-response relationship with this compound for IOP reduction?

A4: Not necessarily. Studies on topical bimatoprost have shown a U-shaped dose-response curve, where increasing the concentration beyond an optimal point can lead to a decrease in IOP-lowering efficacy.[6] This may be due to receptor desensitization or other complex pharmacological effects. Therefore, it is critical to evaluate a range of concentrations in your dose-finding studies to identify the optimal therapeutic window.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High variability in IOP measurements - Improper tonometer calibration or technique.- Animal stress during measurement.- Inconsistent dosing volume or technique.- Ensure proper tonometer calibration and consistent, gentle application.- Acclimatize animals to the measurement procedure to minimize stress.- Use a calibrated micropipette for precise dosing and ensure consistent drop placement.
Lack of significant IOP reduction - Sub-optimal dosage.- Poor drug formulation or stability.- Incorrect animal model.- Insufficient duration of treatment.- Conduct a dose-response study to identify the effective concentration range.- Verify the integrity and concentration of your this compound formulation. Consider formulation enhancements to improve penetration.- Ensure the chosen animal model is responsive to prostaglandin analogues.- Allow sufficient time for the drug to elicit its full effect; IOP reduction can take several hours to days to stabilize.
Severe or persistent conjunctival hyperemia - Dosage is too high.- Formulation contains irritants.- Animal sensitivity.- Reduce the concentration of this compound.- Evaluate the excipients in your formulation for potential irritants.- Monitor animals closely and consider a different animal model if sensitivity is high.
Inconsistent results between experimental groups - Variation in animal baseline IOP.- Inconsistent environmental conditions.- Differences in animal handling.- Ensure proper randomization of animals and that baseline IOPs are comparable across groups.- Maintain consistent lighting, temperature, and noise levels in the animal facility.- Standardize all animal handling and experimental procedures.

Quantitative Data on IOP Reduction

The following tables summarize preclinical data for Bimatoprost, which can serve as a reference for designing experiments with this compound.

Table 1: Dose-Response of Topical Bimatoprost in Normotensive Beagle Dogs [6]

Bimatoprost ConcentrationMean Percentage IOP Decrease from Baseline (at peak effect)Mean IOP Reduction from Baseline (mmHg)
0.001%15.7%2.8
0.01%36.1%7.0
0.1%24.8%4.0

Table 2: IOP Reduction with Bimatoprost Sustained-Release (SR) Implant in Normotensive Beagle Dogs [6][7]

Bimatoprost SR Implant DoseMean Percentage IOP Decrease from Baseline (across 3 months)Mean IOP Reduction from Baseline (mmHg)
8 µgVaries with timeVaries with time
60 µgVaries with timeVaries with time
120 µg38.7%7.2

Table 3: Comparative IOP Reduction of Prostaglandin Analogues (Clinical Data) [2][8]

DrugMean IOP Reduction from Baseline (3 months)
Bimatoprost 0.03%3.4 mmHg (19.9%)
Latanoprost 0.005%2.3 mmHg (14.6%)

Experimental Protocols

In Vivo IOP Measurement in a Rabbit Model of Ocular Hypertension

This protocol describes a method for inducing transient ocular hypertension and measuring IOP in rabbits.

Materials:

  • New Zealand White rabbits

  • This compound solution in a suitable vehicle

  • Vehicle control solution

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

  • Calibrated tonometer (e.g., Tono-Pen, rebound tonometer)

  • Hypertonic saline (5%)

  • Micropipette

Procedure:

  • Animal Acclimatization: Acclimate rabbits to the laboratory environment and handling procedures for at least one week prior to the experiment.

  • Baseline IOP Measurement:

    • Gently restrain the rabbit.

    • Instill one drop of topical anesthetic into each eye.

    • Wait for 30-60 seconds for the anesthetic to take effect.

    • Measure the baseline IOP in both eyes using a calibrated tonometer. Record the average of three consecutive readings.

  • Induction of Ocular Hypertension:

    • Under sterile conditions, inject a small volume (e.g., 0.1 mL) of 5% hypertonic saline into the vitreous humor of one eye to induce a transient increase in IOP. The contralateral eye can serve as a control.

  • Drug Administration:

    • Immediately following the induction of hypertension, topically administer a precise volume (e.g., 30 µL) of the this compound solution or vehicle control to the treated eye(s).

  • Post-Treatment IOP Monitoring:

    • Measure IOP at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-treatment using the same technique as for baseline measurements.

  • Data Analysis:

    • Calculate the mean IOP and standard deviation for each treatment group at each time point.

    • Determine the change in IOP from baseline for each eye.

    • Statistically compare the IOP reduction between the this compound group and the vehicle control group.

In Vitro Trabecular Meshwork (TM) Cell Culture and Analysis

This protocol provides a general framework for culturing human TM cells to study the cellular effects of this compound.

Materials:

  • Human donor eye tissue

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • This compound stock solution

  • Assay kits for extracellular matrix proteins (e.g., fibronectin, MMPs)

Procedure:

  • Isolation of TM Cells:

    • Dissect the trabecular meshwork from human donor eyes under a dissecting microscope.

    • Digest the tissue with a collagenase solution to release the TM cells.

    • Plate the isolated cells in culture flasks with DMEM supplemented with FBS and antibiotics.

  • Cell Culture and Expansion:

    • Culture the TM cells in a humidified incubator at 37°C and 5% CO2.

    • Passage the cells using trypsin-EDTA when they reach 80-90% confluency.

  • Experimental Treatment:

    • Seed the TM cells in multi-well plates and allow them to adhere and grow to a confluent monolayer.

    • Replace the culture medium with a serum-free medium for a period of starvation (e.g., 24 hours).

    • Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48 hours).

  • Analysis of Cellular Effects:

    • Extracellular Matrix Remodeling: Collect the cell culture supernatant and cell lysates. Analyze the levels of key extracellular matrix proteins such as fibronectin and matrix metalloproteinases (MMPs) using ELISA or Western blotting.

    • Cell Viability: Assess cell viability using assays such as the MTT or LDH assay to rule out cytotoxicity.

    • Gene Expression: Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in aqueous humor outflow regulation.

Visualizations

Signaling Pathway of this compound

Bimatoprost_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_outflow Aqueous Outflow BIE Bimatoprost Isopropyl Ester Esterase Corneal Esterase BIE->Esterase Hydrolysis BFA Bimatoprost Free Acid Esterase->BFA FP_Receptor Prostanoid FP Receptor BFA->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG MMPs Increased MMP Expression IP3_DAG->MMPs Ciliary_Muscle Ciliary Muscle Relaxation IP3_DAG->Ciliary_Muscle ECM_Remodeling ECM Remodeling in Trabecular Meshwork MMPs->ECM_Remodeling Trabecular_Outflow Increased Trabecular Outflow ECM_Remodeling->Trabecular_Outflow Uveoscleral_Outflow Increased Uveoscleral Outflow Ciliary_Muscle->Uveoscleral_Outflow IOP_Reduction IOP Reduction Uveoscleral_Outflow->IOP_Reduction Trabecular_Outflow->IOP_Reduction

Caption: Signaling cascade of this compound for IOP reduction.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Analysis Formulation Formulate Bimatoprost Isopropyl Ester Animal_Model Select & Acclimatize Animal Model Formulation->Animal_Model Baseline_IOP Measure Baseline IOP Animal_Model->Baseline_IOP Induce_OHT Induce Ocular Hypertension (Optional) Baseline_IOP->Induce_OHT Dosing Administer Drug/ Vehicle Baseline_IOP->Dosing Normotensive Model Induce_OHT->Dosing Monitor_IOP Monitor IOP at Multiple Timepoints Dosing->Monitor_IOP Data_Collection Collect & Tabulate IOP Data Monitor_IOP->Data_Collection Tolerability_Assessment Assess Ocular Tolerability Monitor_IOP->Tolerability_Assessment Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion Tolerability_Assessment->Conclusion

Caption: Workflow for in vivo evaluation of this compound.

References

Troubleshooting Bimatoprost isopropyl ester HPLC assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Bimatoprost (B1667075) isopropyl ester HPLC assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Fluctuating Peak Areas and Inconsistent Reproducibility

Q: My peak areas for Bimatoprost isopropyl ester are highly variable between injections of the same sample. What are the likely causes and how can I fix this?

A: Variability in peak areas for consecutive injections of the same sample often points to issues with the injection process, sample stability, or the HPLC system's fluidics. Here’s a step-by-step troubleshooting guide:

  • Injector and Syringe Issues:

    • Air Bubbles: Air bubbles in the syringe or sample loop are a primary cause of inconsistent injection volumes.[1] Ensure your sample is properly degassed and that the syringe is free of air before injection. With autosamplers, check for air bubbles in the sample vials, which can be aspirated.[1]

    • Leaky Connections: Inspect all fittings and connections from the autosampler to the column for any signs of leaks, which can lead to sample loss and pressure fluctuations.

    • Worn Injector Seals: Over time, injector seals can wear out, leading to leaks and inconsistent sample delivery. If you observe residue around the injector port or a drop in pressure during injection, consider replacing the rotor seal.

  • Sample Preparation and Stability:

    • Incomplete Dissolution: Ensure this compound is fully dissolved in the sample solvent. Incomplete dissolution can lead to particulate matter being injected, causing blockages and inconsistent results.[2]

    • Sample Solvent Incompatibility: The sample solvent should be compatible with the mobile phase. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Conversely, if the analyte is not very soluble in the mobile phase, it may precipitate at the column head.

    • Analyte Degradation: Bimatoprost, an ethyl amide, can undergo hydrolysis to its corresponding carboxylic acid (Bimatoprost acid).[3][4][5] While the isopropyl ester is not explicitly detailed as highly unstable in the provided results, prostaglandin (B15479496) analogs can be sensitive. Prepare fresh samples and standards and avoid prolonged storage at room temperature.

  • HPLC System Fluidics:

    • Pump Performance: Inconsistent flow from the pump can lead to proportional variations in peak area. Check for pressure fluctuations. If the pressure is unstable, it may indicate air in the pump heads, faulty check valves, or worn pump seals. Purge the pump to remove any trapped air bubbles.

    • Mobile Phase Outgassing: Ensure your mobile phase is properly degassed. Dissolved gases coming out of solution in the pump or detector can cause pressure fluctuations and baseline noise, affecting peak integration.[1]

Issue 2: Shifting Retention Times

Q: The retention time for my this compound peak is drifting earlier or later during a sequence of analyses. What should I investigate?

A: Retention time shifts can be frustrating and are typically caused by changes in the mobile phase, column temperature, or column equilibration.

  • Mobile Phase Composition and pH:

    • Inaccurate Preparation: Small variations in the mobile phase composition, especially the organic-to-aqueous ratio, can significantly impact retention times. It is recommended to prepare the mobile phase gravimetrically for better precision.[1]

    • pH Fluctuation: If your mobile phase contains a buffer, ensure its pH is stable and within the buffer's effective range. The retention of ionizable compounds is sensitive to pH changes.[6]

    • Solvent Evaporation: Over time, the more volatile component of the mobile phase can evaporate, changing its composition. Prepare fresh mobile phase daily and keep solvent bottles capped.

  • Column Temperature:

    • Lack of Temperature Control: Fluctuations in ambient laboratory temperature can affect retention times. Using a column thermostat is crucial for maintaining stable and reproducible chromatography.[6][7] Ensure the column oven is set to a stable temperature, for instance, 30°C or 35°C as seen in some prostaglandin methods.[8][9]

  • Column Equilibration and Conditioning:

    • Insufficient Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting an analytical run. Inadequate equilibration can lead to drifting retention times, especially at the beginning of a sequence.[6] A general rule is to flush the column with at least 10-20 column volumes of the mobile phase.

    • Column Contamination: Buildup of contaminants from the sample matrix on the column can alter its chemistry and affect retention.[1][7] If retention times are consistently decreasing and peak shape is deteriorating, consider washing the column with a strong solvent or using a guard column.[1]

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My this compound peak is tailing (or fronting/splitting). What are the common causes and solutions?

A: Ideal chromatographic peaks should be symmetrical (Gaussian). Poor peak shape can compromise resolution and integration accuracy.

  • Peak Tailing: This is characterized by a drawn-out tail on the right side of the peak.

    • Secondary Interactions: Tailing can occur due to interactions between the analyte and active sites on the silica (B1680970) packing material, such as silanol (B1196071) groups. Using a mobile phase with an appropriate pH or adding a competing base in small concentrations can help mitigate this.

    • Column Contamination/Deterioration: Accumulation of sample matrix components at the column inlet or degradation of the stationary phase can lead to tailing peaks.[1] A guard column can help protect the analytical column.[1]

    • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[7] Try reducing the injection volume or sample concentration.

  • Peak Fronting: This appears as a sharp front with a sloping tail on the left.

    • Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.[7]

    • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak.

  • Split Peaks: A single peak appearing as two or more.

    • Clogged Inlet Frit or Column Void: A partially blocked column inlet frit or a void in the packing material can cause the sample band to split as it enters the column. Reversing the column and flushing with a strong solvent may help, but replacement is often necessary.

    • Injector Issues: A problem with the injector, such as a faulty rotor seal, can sometimes cause peak splitting.[10]

Quantitative Data Summary

For a typical this compound HPLC assay, the following parameters are often employed. Note that specific conditions may vary based on the exact method and instrumentation.

ParameterTypical Value/RangeReference
Column C18 or C8, 150-250 mm length, 4.6 mm i.d., 3.5-5 µm particle size[11][12][13]
Mobile Phase Acetonitrile (B52724) and Water (often with an acid modifier like formic or phosphoric acid)[11][12]
Elution Mode Isocratic or Gradient[11][12]
Flow Rate 0.6 - 1.0 mL/min[11][13]
Detection Wavelength 205 - 220 nm[8][11][13]
Column Temperature 30 - 35 °C[8][9]
Injection Volume 10 - 20 µL[13]

Detailed Experimental Protocol

This protocol is a representative example for the HPLC analysis of this compound. Method validation and optimization are essential for specific applications.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic Acid (or other suitable acid modifier)

  • Methanol (HPLC grade, for cleaning)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of 0.1% formic acid in water and acetonitrile (e.g., 30:70 v/v).[11] Filter through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1-20 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range. Filter the final sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: 0.1% Formic Acid in Water: Acetonitrile (30:70, v/v)[11]

  • Flow Rate: 0.6 mL/min[11]

  • Column Temperature: 30°C

  • Detection Wavelength: 205 nm[11]

  • Injection Volume: 20 µL

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Perform replicate injections of the standard solutions to check for system suitability (e.g., tailing factor < 2, theoretical plates > 2000).[11]

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Troubleshooting_Workflow Troubleshooting Bimatoprost HPLC Assay Variability Start Start: Assay Variability Observed (Peak Area, Retention Time, Peak Shape) Check_Injection 1. Investigate Injection Process Start->Check_Injection Check_MobilePhase 2. Examine Mobile Phase & Temp Start->Check_MobilePhase Check_Column 3. Evaluate Column Health Start->Check_Column Check_Sample 4. Review Sample Preparation Start->Check_Sample Bubbles Air Bubbles in Syringe/Loop? Check_Injection->Bubbles Peak Area Variability Leaks Leaky Injector/Fittings? Check_Injection->Leaks Peak Area Variability Seals Worn Injector Seals? Check_Injection->Seals Peak Area/Shape Issues Composition Incorrect Composition/Evaporation? Check_MobilePhase->Composition RT Drifting Temp Temperature Fluctuation? Check_MobilePhase->Temp RT Drifting Equilibration Insufficient Equilibration? Check_MobilePhase->Equilibration RT Drifting Contamination Column Contamination? Check_Column->Contamination Peak Tailing/RT Shift Void Void/Clogged Frit? Check_Column->Void Split Peaks/High BP Overload Column Overload? Check_Column->Overload Fronting/Tailing Dissolution Incomplete Dissolution? Check_Sample->Dissolution Peak Area Variability Degradation Sample Degradation? Check_Sample->Degradation New Peaks/Lower Area End Problem Resolved Bubbles->End Leaks->End Seals->End Composition->End Temp->End Equilibration->End Contamination->End Consult Consult Instrument Manual / Contact Support Void->Consult Overload->End Dissolution->End Degradation->End

Caption: A logical workflow for troubleshooting common HPLC assay variability issues.

Degradation_Pathway Bimatoprost Bimatoprost (Ethyl Amide Prodrug) Hydrolysis Hydrolysis (e.g., in ocular tissue) Bimatoprost->Hydrolysis Bimatoprost_Acid Bimatoprost Acid (Active Metabolite) Hydrolysis->Bimatoprost_Acid

Caption: Primary hydrolysis pathway of Bimatoprost to its active acid form.

References

Technical Support Center: Bimatoprost Isopropyl Ester Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of Bimatoprost (B1667075) isopropyl ester degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Bimatoprost isopropyl ester?

A1: this compound is susceptible to degradation primarily through two pathways:

  • Hydrolysis: This can occur under both acidic and alkaline conditions, leading to the cleavage of the isopropyl ester group to form Bimatoprost acid (the free acid).[1][2]

  • Oxidation: Exposure to oxidative stress can lead to the formation of various oxidation products, such as 15-keto Bimatoprost.[1][2][3]

Bimatoprost is generally found to be stable under thermal and photolytic stress conditions.[4][5]

Q2: What are the common degradation products of this compound?

A2: Common degradation products and process-related impurities that may be encountered during stability studies include:

  • Bimatoprost Acid (hydrolytic degradant)[3]

  • 15-keto Bimatoprost (oxidative degradant)[3]

  • 15-epi Bimatoprost (isomer)[3]

  • Bimatoprost Acid Isopropyl Ester[3]

  • Bimatoprost Acid Methyl Ester[3]

Q3: Which analytical techniques are most suitable for identifying Bimatoprost degradation products?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV detection are the most common techniques for separating and quantifying Bimatoprost and its degradation products.[1][3][4][6][7] For structural elucidation and confirmation of the identity of these products, Mass Spectrometry (LC-MS) is indispensable.[1][2][3][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for unambiguous structural identification of isolated impurities.[9]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound degradation products.

Issue 1: Poor chromatographic separation of Bimatoprost and its degradation products.

Possible Cause Troubleshooting Step
Inappropriate mobile phase composition Optimize the mobile phase. A common starting point is a mixture of acetonitrile (B52724) and water or a phosphate (B84403) buffer.[1][6][10] Adjusting the ratio of the organic and aqueous phases can significantly impact resolution. For example, a mobile phase of acetonitrile and water (40:60, v/v) has been used successfully.[1]
Incorrect column selection Ensure the use of a suitable reversed-phase column. C8 and C18 columns are commonly employed for the separation of Bimatoprost and its related substances.[4][7]
Suboptimal column temperature Maintain a consistent and optimized column temperature. A temperature of around 30-40°C is often used.[1][4]
Inadequate flow rate Optimize the flow rate to improve peak shape and resolution. A typical flow rate is 1.0 mL/min.[6][7]

Issue 2: Inability to detect or identify low-level degradation products.

Possible Cause Troubleshooting Step
Insufficient detector sensitivity Use a more sensitive detector, such as a mass spectrometer (MS), especially for trace-level impurities. LC-MS provides the necessary sensitivity and specificity for identifying unknown degradation products.[3]
Inappropriate detection wavelength Optimize the UV detection wavelength. A wavelength of around 210 nm or 220 nm is commonly used for Bimatoprost and its related compounds.[1][4][6][7]
Low concentration of degradation products Concentrate the sample using solid-phase extraction (SPE) or by evaporating the solvent. Forced degradation studies under harsher conditions can also be performed to generate higher levels of degradation products for initial identification.

Issue 3: Non-reproducible results.

Possible Cause Troubleshooting Step
Inconsistent sample preparation Ensure a standardized and validated sample preparation protocol is strictly followed.
Fluctuations in instrument conditions Verify the stability of the HPLC/UPLC system, including the pump, detector, and column oven. Regular system suitability testing is crucial.
Degradation of standard solutions Prepare fresh standard solutions regularly and store them under appropriate conditions (e.g., refrigerated and protected from light) to prevent degradation.

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the conditions for inducing the degradation of this compound to generate its degradation products for analytical method development and validation.

1. Acid Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M hydrochloric acid.
  • Incubate the solution at 60°C for 2 hours.
  • Neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.
  • Dilute to the final concentration with the mobile phase.

2. Alkaline Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M sodium hydroxide.
  • Incubate the solution at 60°C for 1 hour.
  • Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.
  • Dilute to the final concentration with the mobile phase.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours.
  • Dilute to the final concentration with the mobile phase.

4. Thermal Degradation:

  • Place the solid drug substance in a hot air oven at 105°C for 24 hours.
  • Dissolve the sample in the mobile phase to the final concentration.

5. Photolytic Degradation:

  • Expose the drug substance to UV light (254 nm) for 24 hours.
  • Dissolve the sample in the mobile phase to the final concentration.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for a stability-indicating HPLC method for the analysis of Bimatoprost and its degradation products.

Parameter Condition
Column Zorbex SB phenyl (4.6 mm × 250 mm, 5 µm)[6] or Inertsil C8 (4.6mm x 250mm, 5µm)[7]
Mobile Phase Phosphate buffer (0.02 M), methanol, and acetonitrile (50:30:20 v/v/v)[6] or Acetonitrile:Water (40:60 v/v)[1]
Flow Rate 1.0 mL/min[6][7]
Detection Wavelength 210 nm[6][7] or 220 nm[1]
Column Temperature 30°C[1]
Injection Volume 20 µL

Quantitative Data Summary

The following table summarizes typical chromatographic data for Bimatoprost and its degradation products. Retention times can vary based on the specific chromatographic conditions.

Compound Typical Retention Time (min) m/z [M+H]⁺
Bimatoprost10.81[6]416.3
Bimatoprost Acid~3-5 (earlier elution than parent)388.2
15-keto BimatoprostVaries414.3
15-epi BimatoprostVaries (close to parent)416.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data_processing Data Processing and Identification Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Sample_Dilution Sample Dilution Forced_Degradation->Sample_Dilution HPLC_UPLC HPLC / UPLC Separation Sample_Dilution->HPLC_UPLC UV_Detection UV Detection HPLC_UPLC->UV_Detection LC_MS_Analysis LC-MS Analysis HPLC_UPLC->LC_MS_Analysis Peak_Integration Peak Integration & Quantification UV_Detection->Peak_Integration Mass_Spectral_Analysis Mass Spectral Analysis LC_MS_Analysis->Mass_Spectral_Analysis Structure_Elucidation Structure Elucidation Mass_Spectral_Analysis->Structure_Elucidation

Caption: Experimental workflow for the identification of Bimatoprost degradation products.

degradation_pathway Bimatoprost_Isopropy_Ester This compound Bimatoprost_Acid Bimatoprost Acid Bimatoprost_Isopropy_Ester->Bimatoprost_Acid Hydrolysis (Acid/Base) Oxidation_Products Oxidation Products (e.g., 15-keto Bimatoprost) Bimatoprost_Isopropy_Ester->Oxidation_Products Oxidation

Caption: Simplified degradation pathways of this compound.

References

Enhancing the thermal stability of Bimatoprost formulations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing and evaluating the thermal stability of Bimatoprost formulations.

Frequently Asked Questions (FAQs)

Q1: How thermally stable is Bimatoprost in aqueous formulations compared to other prostaglandin (B15479496) analogs?

A1: Bimatoprost is a stable molecule, particularly when compared to other prostaglandin analogs like latanoprost (B1674536) and travoprost (B1681362).[1][2] Studies have shown that under conditions of thermal stress (up to 50°C for 30 days), Bimatoprost ophthalmic solutions maintained their concentration with no measurable degradation.[3][4][5][6] In contrast, latanoprost and travoprost have shown degradation under similar conditions.[3][4][5] For instance, at 50°C, latanoprost degraded at a rate of 0.29 μg/mL/day, and travoprost at 0.46 μg/mL/day.[4][5]

Q2: What are the known degradation pathways for Bimatoprost?

A2: While thermally stable, Bimatoprost can degrade under specific stress conditions. The primary degradation pathways identified are hydrolysis (under acidic and alkaline conditions) and oxidation.[7][8][9] It is important to control the pH and protect the formulation from oxidative stress to maintain its stability.

Q3: What formulation strategies can be employed to enhance the thermal stability of Bimatoprost?

A3: Although inherently stable, certain excipients can further enhance the stability of Bimatoprost formulations. The inclusion of non-ionic surfactants in Bimatoprost eye drops has been shown to improve its stability, particularly at elevated temperatures, and reduce the formation of related substances.[10] Additionally, the use of cyclodextrins has been explored for other prostaglandin analogs like latanoprost to improve stability and solubility, a strategy that could potentially be applied to Bimatoprost.[11]

Q4: Does the preservative used in the formulation affect Bimatoprost stability?

A4: The choice of preservative can influence the overall stability and tolerance of ophthalmic preparations.[1][2] While specific studies on the direct impact of different preservatives on Bimatoprost's thermal stability are not detailed in the provided results, preservatives like benzalkonium chloride (BAK) are commonly used.[12][13] The interaction between the preservative and other formulation components should be evaluated during stability studies.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected degradation of Bimatoprost in the formulation at room temperature. pH shift: The pH of the formulation may have shifted to acidic or alkaline ranges, promoting hydrolytic degradation.1. Measure the pH of the formulation. The optimal pH range for Bimatoprost ophthalmic solutions is generally between 6.8 and 7.8.[12]2. Ensure the buffering capacity of the formulation is sufficient to maintain the target pH over the product's shelf life.3. Review the compatibility of all excipients to identify any potential interactions that could alter the pH.
Formation of unknown peaks during HPLC analysis of stability samples. Oxidative degradation: The formulation may have been exposed to oxidizing agents or insufficient antioxidant protection.1. Incorporate an appropriate antioxidant into the formulation.2. Package the formulation in containers that protect against light and oxygen exposure.3. Conduct forced degradation studies with an oxidizing agent like hydrogen peroxide to identify potential oxidative degradation products.[14]
Variability in stability results between batches. Inconsistent manufacturing process: Variations in manufacturing parameters, such as heating or cooling rates, can impact the stability of the final product.1. Review and standardize all manufacturing process parameters.2. Implement in-process controls to monitor critical parameters.3. For lyophilized formulations, carefully control the freeze-drying cycle as this can be critical to reproducible stability.[15]
Precipitation of Bimatoprost in the formulation upon storage. Poor solubility or supersaturation: Bimatoprost is poorly soluble in water, and changes in temperature or formulation composition could lead to precipitation.1. Evaluate the need for solubilizing agents, such as non-ionic surfactants or cyclodextrins.[10][11]2. Assess the impact of temperature cycling on the formulation's physical stability.3. Ensure the concentration of Bimatoprost is within its solubility limits in the chosen vehicle.

Data Presentation

Table 1: Thermal Stability of Bimatoprost Ophthalmic Solution (0.03%)

Temperature (°C)Duration (days)Mean Bimatoprost Concentration (% of Labeled)
273100% - 116%
279100% - 116%
2715100% - 116%
2730100% - 116%
373100% - 116%
379100% - 116%
3715100% - 116%
3730100% - 116%
503100% - 116%
509100% - 116%
5015100% - 116%
5030100% - 116%
Data compiled from studies showing no measurable degradation. The range above 100% is attributed to solvent evaporation during the studies.[3][4][5][6]

Table 2: Comparative Degradation Rates of Prostaglandin Analogs at 50°C

Prostaglandin AnalogDegradation Rate (μg/mL/day)
BimatoprostNo measurable degradation
Latanoprost0.29
Travoprost0.46
Source:[4][5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Bimatoprost

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Bimatoprost and the separation of its degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • Analytical column: Zorbex SB phenyl (4.6 mm × 250 mm, 5 µm) or equivalent C18 column

  • Mobile Phase:

    • A mixture of 0.02 M Phosphate buffer, methanol, and acetonitrile (B52724) in a ratio of 50:30:20 (v/v/v).[16] The pH of the buffer should be adjusted as needed (e.g., to pH 2.8).[16]

    • Alternatively, a mobile phase of acetonitrile and water (40:60, v/v) can be used.[7][8][9]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[16]

    • Detection Wavelength: 210 nm[16] or 220 nm[7][8][9]

    • Injection Volume: 20 µL

    • Column Temperature: 30°C[7][8][9]

  • Sample Preparation:

    • Accurately dilute the Bimatoprost formulation with the mobile phase to a final concentration within the linear range of the assay (e.g., 5-100 µg/mL).[7][8][9]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Validation Parameters (as per ICH Q2B guidelines): [16]

    • Specificity/Selectivity: Assessed through forced degradation studies (acid, base, oxidation, heat, and photolysis) to ensure separation of the Bimatoprost peak from any degradation products.[16]

    • Linearity: A linear relationship between concentration and peak area should be established (e.g., in the range of 6-18 µg/mL with a correlation coefficient of >0.999).[16]

    • Accuracy and Precision: Determined by replicate analysis of samples at different concentrations.

    • Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, pH).

Visualizations

Experimental_Workflow_for_Bimatoprost_Stability_Testing cluster_formulation Formulation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation Formulation Prepare Bimatoprost Formulation Thermal Thermal Stress (e.g., 27°C, 37°C, 50°C) Formulation->Thermal Expose to Hydrolytic Hydrolytic Stress (Acid and Base) Formulation->Hydrolytic Expose to Oxidative Oxidative Stress (e.g., H2O2) Formulation->Oxidative Expose to Photolytic Photolytic Stress Formulation->Photolytic Expose to Sampling Sample at Time Points (e.g., 0, 3, 9, 15, 30 days) Thermal->Sampling Hydrolytic->Sampling Oxidative->Sampling Photolytic->Sampling HPLC RP-HPLC Analysis Sampling->HPLC Quantification Quantify Bimatoprost and Degradation Products HPLC->Quantification Stability Determine Stability Profile and Degradation Kinetics Quantification->Stability

Caption: Workflow for Bimatoprost Stability Testing.

Bimatoprost_Mechanism_of_Action Bimatoprost Bimatoprost (Prostamide Analog) Receptor Prostamide Receptors (Hypothesized) Bimatoprost->Receptor Activates MMPs Increased Matrix Metalloproteinases (MMPs) Receptor->MMPs Leads to ECM Extracellular Matrix Remodeling in Ciliary Muscle MMPs->ECM Outflow Increased Uveoscleral and Trabecular Outflow ECM->Outflow IOP Reduced Intraocular Pressure (IOP) Outflow->IOP

Caption: Proposed Mechanism of Action of Bimatoprost.

References

Preventing hydrolysis of Bimatoprost isopropyl ester during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bimatoprost isopropyl ester. The focus is on preventing hydrolysis during storage and experimentation to ensure the integrity and efficacy of the compound.

Clarification: Bimatoprost vs. This compound

It is crucial to distinguish between two related but distinct molecules:

  • Bimatoprost: An ethyl amide derivative of a prostaglandin (B15479496) F2α analog. This is the active ingredient in commercially available ophthalmic solutions like Lumigan®. It is a prodrug that is hydrolyzed in vivo by ocular enzymes (amidases) to its active free acid form. Bimatoprost is known for its relatively high chemical stability compared to ester-based prostaglandin analogs.[1]

  • This compound: An isopropyl ester of the same prostaglandin F2α analog. This compound is more susceptible to hydrolysis than the amide version. Its stability profile is comparable to other prostaglandin isopropyl esters like Latanoprost and Travoprost.[1][2]

This guide will focus on preventing the hydrolysis of This compound .

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway for this compound is the hydrolysis of the isopropyl ester bond to form the biologically active Bimatoprost free acid and isopropanol. This reaction is sensitive to pH, temperature, and the presence of moisture.

Q2: What are the optimal pH and temperature conditions for storing this compound solutions?

A2: For prostaglandin isopropyl esters, maximum stability is typically achieved in a slightly acidic pH range. For analogous compounds like Latanoprost and Travoprost, the optimal pH for stability is between 5.5 and 6.7.[1] It is recommended to store solutions at refrigerated temperatures (2-8°C) to minimize hydrolysis.[3]

Q3: Can I use aqueous solutions for storing this compound?

A3: Aqueous solutions can promote hydrolysis. If aqueous solutions are necessary, they should be buffered to the optimal pH range (5.5-6.7) and stored at low temperatures. For long-term storage, consider using anhydrous organic solvents or storing the compound as a solid.

Q4: Are there any excipients that can help stabilize this compound in a solution?

A4: Yes, cyclodextrins are known to enhance the stability of prostaglandin esters.[1][4] They form inclusion complexes with the hydrophobic parts of the molecule, protecting the ester bond from hydrolysis.[5][6][7] Specifically, 2-hydroxypropyl-β-cyclodextrin has been shown to be effective in stabilizing similar prostaglandin analogs in aqueous solutions.[1]

Q5: How can I detect and quantify the hydrolysis of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for separating and quantifying this compound and its hydrolysis product, Bimatoprost free acid.[8][9][10][11] A stability-indicating HPLC method should be developed and validated to ensure that the degradation products are well-separated from the parent compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid loss of potency of this compound solution - Hydrolysis: The pH of the solution may be outside the optimal range (5.5-6.7). The storage temperature may be too high. The solution may have been stored for an extended period.- Adjust the pH of the solution to within the 5.5-6.7 range using a suitable buffer (e.g., citrate (B86180) buffer). - Store the solution at refrigerated temperatures (2-8°C). - Prepare fresh solutions more frequently.
Precipitation in the formulated solution - Poor Solubility: this compound has low aqueous solubility. - Degradation: The hydrolysis product (Bimatoprost free acid) may have different solubility characteristics.- Consider the use of co-solvents or solubilizing agents such as polysorbate 80.[12] - Incorporate cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to improve both solubility and stability.[1]
Inconsistent experimental results - Compound Instability: The compound may be degrading during the course of the experiment.- Prepare fresh solutions immediately before use. - Maintain the experimental conditions (pH, temperature) within the stability range of the compound. - Use a stability-indicating analytical method to assess the integrity of the compound before and after the experiment.

Data Presentation

Table 1: pH and Temperature Effects on Prostaglandin Analog Stability

Prostaglandin AnalogOptimal pH for StabilityDegradation Rate at 37°CDegradation Rate at 50°CReference(s)
Bimatoprost (Amide)6.8 - 7.8No measurable degradationNo measurable degradation[1][3]
Latanoprost (Isopropyl Ester)5.5 - 6.70.15 µg/mL/day0.29 µg/mL/day[3]
Travoprost (Isopropyl Ester)5.5 - 6.7Stable0.46 µg/mL/day[3]

Note: Data for Latanoprost and Travoprost, as structurally similar isopropyl esters, can be used as a proxy to guide the handling of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound and quantifying its primary hydrolytic degradant, Bimatoprost free acid.

1. Materials and Reagents:

  • This compound reference standard

  • Bimatoprost free acid reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • Buffer salts (e.g., potassium phosphate)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid in water or a phosphate (B84403) buffer at pH 3). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and buffer.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 25-30°C

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Standard Solutions: Prepare stock solutions of this compound and Bimatoprost free acid in acetonitrile. From these, prepare a series of working standards by diluting with the mobile phase to construct a calibration curve.

  • Sample Solutions: Dilute the experimental samples containing this compound with the mobile phase to a concentration within the linear range of the calibration curve.

4. Forced Degradation Study (for method validation):

  • Acid Hydrolysis: Incubate a sample solution with 0.1 M HCl at 60°C for a specified time.

  • Base Hydrolysis: Incubate a sample solution with 0.1 M NaOH at 60°C for a specified time.

  • Oxidative Degradation: Treat a sample solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Store a solid sample at an elevated temperature (e.g., 70°C).

  • Photolytic Degradation: Expose a sample solution to UV light.

  • Analyze all stressed samples by HPLC to ensure the method can separate the degradation products from the parent peak.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks for this compound and Bimatoprost free acid based on their retention times compared to the standards.

  • Quantify the amount of each compound in the samples using the calibration curve.

Visualizations

Signaling Pathway of Bimatoprost Free Acid

This compound is a prodrug that, upon hydrolysis, releases Bimatoprost free acid. This active metabolite exerts its therapeutic effect by acting as a potent agonist of the prostanoid FP receptor. The activation of this G-protein coupled receptor initiates a downstream signaling cascade.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol BFA Bimatoprost Free Acid FP_Receptor Prostanoid FP Receptor BFA->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Increased Aqueous Humor Outflow) Ca_release->Response PKC->Response

Caption: Signaling pathway of Bimatoprost free acid via the prostanoid FP receptor.

Experimental Workflow for Stability Testing

This workflow outlines the key steps in assessing the stability of a this compound formulation.

Stability_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Evaluation Formulation Prepare Bimatoprost Isopropyl Ester Formulation Storage Store under various conditions (Temperature, pH, Light) Formulation->Storage Sampling Collect samples at defined time points Storage->Sampling HPLC HPLC Analysis (Quantify Parent & Degradant) Sampling->HPLC Data_Analysis Analyze data (Degradation kinetics, Shelf-life) HPLC->Data_Analysis Conclusion Draw conclusions on formulation stability Data_Analysis->Conclusion

Caption: Workflow for assessing the stability of this compound.

References

Validation & Comparative

A Comparative Guide: Bimatoprost Isopropyl Ester vs. Latanoprost for Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of bimatoprost (B1667075) isopropyl ester and latanoprost (B1674536), two leading prostaglandin (B15479496) analogues used in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. The following sections present a comprehensive analysis of their efficacy, safety profiles, and mechanisms of action, supported by experimental data from clinical trials.

Efficacy in Intraocular Pressure Reduction

Both bimatoprost and latanoprost are highly effective in lowering IOP. However, clinical evidence suggests that bimatoprost may offer a statistically significant, albeit modest, additional reduction in IOP compared to latanoprost.

A review of four head-to-head randomized controlled trials, with treatment durations ranging from one to six months, found that bimatoprost was associated with greater mean reductions in IOP.[1] In 92% of the IOP measurements across these studies, the mean IOP was lower for patients treated with bimatoprost compared to those treated with latanoprost.[1] The difference in mean IOP reduction between the two drugs typically ranged from 0 to 1.5 mmHg.[1] While this difference may seem small, a reduction of even 1 mmHg in IOP has been shown to decrease the risk of glaucoma progression.[1]

In a six-month multicenter, randomized, investigator-masked clinical trial, the mean change from baseline IOP was significantly greater for patients receiving bimatoprost 0.03% compared to those receiving latanoprost 0.005% at all measured time points.[2] At the six-month mark, the mean IOP reduction was 1.5 mmHg greater with bimatoprost at 8 AM, 2.2 mmHg greater at 12 PM, and 1.2 mmHg greater at 4 PM.[2] Furthermore, a higher percentage of patients on bimatoprost achieved a ≥20% decrease in IOP (69%-82%) compared to those on latanoprost (50%-62%).[2]

Another multicenter, randomized, investigator-masked, paired-comparison trial where patients used bimatoprost in one eye and latanoprost in the other for two months also demonstrated a greater IOP-lowering effect with bimatoprost.[3] At two months, the mean IOP reduction from baseline was 7.0 mmHg (28.5%) in the bimatoprost-treated eyes, compared to 5.7 mmHg (23.4%) in the latanoprost-treated eyes, a statistically significant difference of 1.3 mmHg.[3]

Table 1: Comparison of IOP-Lowering Efficacy

Efficacy ParameterBimatoprost Isopropyl EsterLatanoprostSource(s)
Mean IOP Reduction Generally greater than latanoprostEffective, but may be slightly less than bimatoprost[1][2][3]
Between-Drug Difference in Mean IOP Reduction -0 to 1.5 mmHg lower than bimatoprost[1]
Percentage of Patients with ≥20% IOP Reduction (6 months) 69% - 82%50% - 62%[2]
Mean IOP Reduction from Baseline (2 months, paired study) 7.0 mmHg (28.5%)5.7 mmHg (23.4%)[3]

Safety and Tolerability Profile

Both bimatoprost and latanoprost are generally well-tolerated. The most frequently reported adverse event for both drugs is conjunctival hyperemia (eye redness).[1][4] However, clinical data consistently indicate that the incidence and severity of conjunctival hyperemia are higher with bimatoprost.[1][2][5]

In a six-month clinical trial, conjunctival hyperemia was significantly more common in patients treated with bimatoprost compared to latanoprost.[2] Similarly, a paired-comparison study reported conjunctival hyperemia in 25% of bimatoprost-treated eyes versus 15% in latanoprost-treated eyes.[3] A meta-analysis of randomized clinical trials also concluded that latanoprost is associated with a lower incidence of conjunctival hyperemia compared to bimatoprost.[5] Other reported side effects for both drugs include eyelash growth, which is more commonly associated with bimatoprost, and iris pigmentation changes.[2]

Table 2: Comparison of Common Adverse Events

Adverse EventThis compoundLatanoprostSource(s)
Conjunctival Hyperemia Higher incidence and severityLower incidence and severity[1][2][3][5]
Incidence of Conjunctival Hyperemia (Paired Study) 25%15%[3]
Eyelash Growth More commonLess common[2]
Headache Less frequentMore frequent in some studies[4]

Mechanism of Action and Signaling Pathways

Bimatoprost and latanoprost are both prostaglandin analogues that lower IOP by increasing the outflow of aqueous humor from the eye.[6][7] They primarily enhance the uveoscleral outflow pathway, which is an alternative drainage route to the conventional trabecular meshwork pathway.[7][8] There is also evidence to suggest that bimatoprost may have an additional effect on increasing outflow through the trabecular meshwork.[7][9]

Latanoprost is a prodrug that is hydrolyzed in the cornea to its active form, latanoprost acid.[10] Latanoprost acid is a selective agonist for the prostaglandin F2α (FP) receptor, which is a G-protein coupled receptor found in the ciliary muscle and other ocular tissues.[10][11] Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary muscle.[8][10] This remodeling, which involves the increased expression of matrix metalloproteinases (MMPs), reduces the resistance to aqueous humor outflow through the uveoscleral pathway.[8][10]

Bimatoprost is a synthetic prostamide, a structural analogue of prostaglandin F2α ethanolamide.[12][13] It is believed to act on a distinct prostamide receptor, which has not yet been cloned.[6][7][12] Activation of this receptor is thought to trigger a signaling pathway that also leads to increased uveoscleral outflow.[6] Additionally, some of bimatoprost's effects may be mediated by its hydrolysis to bimatoprost free acid, which can then act on the FP receptor.[7][14] The signaling pathway for bimatoprost also involves the modulation of extracellular matrix components and relaxation of the ciliary muscle.[6]

latanoprost_pathway cluster_drug Drug Administration cluster_activation Receptor Activation cluster_signaling Intracellular Signaling cluster_effect Physiological Effect Latanoprost Latanoprost (Isopropyl Ester Prodrug) Latanoprost_Acid Latanoprost Acid (Active Form) Latanoprost->Latanoprost_Acid Corneal Esterases FP_Receptor Prostaglandin FP Receptor (G-protein coupled) Latanoprost_Acid->FP_Receptor G_Protein Gq/11 Activation FP_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC MAPK MAP Kinase Pathway Activation Ca_PKC->MAPK Gene_Expression Altered Gene Expression MAPK->Gene_Expression MMP Increased Matrix Metalloproteinases (MMPs) Gene_Expression->MMP ECM Extracellular Matrix Remodeling in Ciliary Muscle MMP->ECM Outflow Increased Uveoscleral Outflow ECM->Outflow IOP Reduced Intraocular Pressure (IOP) Outflow->IOP

Caption: Latanoprost Signaling Pathway for IOP Reduction.

bimatoprost_pathway cluster_drug Drug Administration cluster_activation Receptor Activation cluster_signaling Intracellular Signaling cluster_effect Physiological Effect Bimatoprost Bimatoprost (Prostamide) Prostamide_Receptor Prostamide Receptor (Putative) Bimatoprost->Prostamide_Receptor Bimatoprost_Acid Bimatoprost Acid (Metabolite) Bimatoprost->Bimatoprost_Acid Hydrolysis (minor pathway) Signaling_Cascade Downstream Signaling (e.g., Rho/ROCK pathway) Prostamide_Receptor->Signaling_Cascade FP_Receptor Prostaglandin FP Receptor Bimatoprost_Acid->FP_Receptor FP_Receptor->Signaling_Cascade Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Trabecular_Outflow Increased Trabecular Outflow Signaling_Cascade->Trabecular_Outflow ECM_Remodeling Extracellular Matrix Remodeling Gene_Expression->ECM_Remodeling Ciliary_Muscle Ciliary Muscle Relaxation Gene_Expression->Ciliary_Muscle Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow Ciliary_Muscle->Uveoscleral_Outflow IOP Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP Trabecular_Outflow->IOP

Caption: Bimatoprost Signaling Pathway for IOP Reduction.

Experimental Protocols

The clinical trials comparing bimatoprost and latanoprost have employed rigorous methodologies to ensure the validity and reliability of the findings. Below are detailed descriptions of the key experimental protocols used in these studies.

Measurement of Intraocular Pressure (IOP)

The gold standard for IOP measurement in these clinical trials is Goldmann Applanation Tonometry (GAT) .

  • Principle: GAT is based on the Imbert-Fick law, which states that the pressure inside an ideal sphere is proportional to the force required to flatten a known area of its surface. The tonometer measures the force needed to flatten a 3.06 mm diameter area of the cornea.

  • Procedure:

    • Patient Preparation: The patient is seated at the slit lamp, and their chin and forehead are positioned correctly. A topical anesthetic and a fluorescein (B123965) dye strip are applied to the tear film of the eye.

    • Slit Lamp Setup: The slit lamp is set to a magnification of 10-16x with a cobalt blue filter. The illumination is positioned at a 45-60 degree angle to the tonometer.

    • Applanation: The tonometer prism, mounted on the slit lamp, is gently brought into contact with the central cornea.

    • Mire Alignment: The clinician views two semi-circular mires through the slit lamp oculars. The calibrated dial on the tonometer is adjusted until the inner edges of the two fluorescein rings just touch.

    • Reading: The IOP reading in mmHg is obtained from the tonometer's dial.

  • Measurement Schedule: In comparative trials, IOP is typically measured at multiple time points throughout the day (e.g., 8:00 AM, 12:00 PM, and 4:00 PM) at baseline and at specified follow-up visits (e.g., 1, 3, and 6 months) to assess the diurnal control of IOP.

iop_measurement_workflow cluster_prep Preparation cluster_procedure Measurement Procedure cluster_output Output Patient_Positioning Patient Positioning at Slit Lamp Anesthesia_Fluorescein Topical Anesthetic & Fluorescein Application Patient_Positioning->Anesthesia_Fluorescein Tonometer_Contact Tonometer Prism Contact with Central Cornea Anesthesia_Fluorescein->Tonometer_Contact Mire_Visualization Visualization of Fluorescein Mires Tonometer_Contact->Mire_Visualization Dial_Adjustment Adjustment of Tonometer Dial to Align Mires Mire_Visualization->Dial_Adjustment IOP_Reading IOP Reading (mmHg) Obtained from Dial Dial_Adjustment->IOP_Reading

Caption: Experimental Workflow for IOP Measurement.

Assessment of Aqueous Humor Outflow

To elucidate the mechanism of action, studies have employed techniques such as fluorophotometry and tonography to measure aqueous humor outflow.

  • Fluorophotometry for Uveoscleral Outflow:

    • Principle: This technique measures the rate of clearance of a topically applied fluorescent dye (fluorescein) from the anterior chamber. The rate of disappearance of the dye is used to calculate the total aqueous humor outflow.

    • Procedure: A known concentration of fluorescein is instilled into the eye. A scanning ocular fluorophotometer is then used to measure the concentration of fluorescein in the anterior chamber at regular intervals over several hours. The decay of fluorescein concentration over time is used to calculate the aqueous humor flow rate.

  • Tonography for Trabecular Outflow:

    • Principle: Tonography measures the facility of aqueous outflow through the trabecular meshwork by applying a known weight to the cornea for a set period. The resulting increase in IOP forces aqueous humor out of the eye, and the rate of pressure decay is measured.

    • Procedure: An electronic Schiøtz tonometer or a pneumatonometer is placed on the anesthetized cornea for a period of 2 to 4 minutes. The instrument records the change in IOP over this time. The rate of IOP decline is then used to calculate the outflow facility in microliters per minute per mmHg.

Grading of Conjunctival Hyperemia

The severity of conjunctival hyperemia is assessed using standardized photographic grading scales.

  • Procedure: High-resolution digital photographs of the bulbar conjunctiva are taken at baseline and at follow-up visits. Trained, masked graders then compare these images to a standardized set of reference photographs depicting different levels of hyperemia severity (e.g., on a scale of 0 to 4, where 0 is normal and 4 is severe). The use of objective, computer-based image analysis software to quantify redness is also becoming more common to reduce subjectivity.

Conclusion

Both this compound and latanoprost are effective first-line treatments for reducing IOP in patients with open-angle glaucoma and ocular hypertension. The available evidence from head-to-head clinical trials suggests that bimatoprost may provide a slightly greater IOP-lowering effect than latanoprost. This enhanced efficacy, however, is often accompanied by a higher incidence and severity of conjunctival hyperemia. The choice between these two medications should be based on a careful consideration of the desired target IOP, the patient's tolerance for potential side effects, and individual patient characteristics. Further research into the distinct signaling pathways of prostamides and prostaglandins (B1171923) may lead to the development of even more targeted and well-tolerated therapies for glaucoma.

References

A Comparative Guide to Validated HPLC Methods for Bimatoprost Isopropyl Ester in Ophthalmic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Bimatoprost (B1667075) Isopropyl Ester in ophthalmic solutions. The information presented is curated from peer-reviewed scientific literature and is intended to assist researchers and analytical development scientists in selecting and implementing robust analytical methods for quality control and stability testing.

Performance Comparison of Analytical Methods

Several analytical methods have been successfully validated for the determination of Bimatoprost. While Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the most prevalent technique due to its specificity, accuracy, and robustness, other methods offer advantages in terms of sensitivity and sample throughput. A summary of the performance characteristics of different analytical techniques is presented below.

Parameter RP-HPLC with UV Detection UPLC-MS/MS Spectrofluorimetry
Linearity Range 0.05 - 100 µg/mL[1][2][3]~0.25 - 50 ng/mL[4]25 - 250 ng/mL[5]
Limit of Detection (LOD) 0.0152 - 0.137 µg/mL[1][6]0.01 mg/kg (~10 ng/mL)[4]0.005 ng/mL[5]
Limit of Quantitation (LOQ) 0.0461 - 0.416 µg/mL[1][6]0.03 mg/kg (~30 ng/mL)[4]0.018 ng/mL[5]
Accuracy (% Recovery) 97.80 - 101.5%[1][6]Acceptable (not specified)[4]99.39 ± 1.08%[5]
Precision (%RSD) < 2.0%[1]Acceptable (not specified)[4]0.569 - 1.28%[5]
Specificity High, stability-indicating[1][7][8][9]Very HighModerate
Throughput ModerateHighHigh

Experimental Protocols: Validated RP-HPLC Methods

Detailed below are the experimental conditions for two distinct, validated stability-indicating RP-HPLC methods for the analysis of Bimatoprost in ophthalmic solutions.

Method 1: Bimatoprost and Timolol Combination[7][8]
  • Instrumentation: Waters HPLC with a UV Detector.[7]

  • Column: Zorbex SB phenyl (L11), 4.6 mm × 250 mm, 5 µm.[7]

  • Mobile Phase: A mixture of 0.02 M Phosphate buffer, methanol, and acetonitrile (B52724) in a ratio of 50:30:20 (v/v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 210 nm for Bimatoprost.[7]

  • Retention Time: Approximately 10.81 minutes for Bimatoprost.[7][8]

  • Validation: The method was validated according to ICH Q2B guidelines, demonstrating specificity, linearity (6 - 18 µg/mL), accuracy, precision, ruggedness, and robustness.[7][8] Forced degradation studies showed successful separation of Bimatoprost from its degradation products.[7][8]

Method 2: Bimatoprost with an Internal Standard[1][9]
  • Instrumentation: Shimadzu Model CBM-20A/20 Alite.[1]

  • Column: Phenomenex C18, 250 mm × 4.6 mm i.d., 5 µm particle size.[1]

  • Mobile Phase: A mixture of 0.1% formic acid and acetonitrile in a ratio of 30:70 (v/v).[1][9]

  • Internal Standard: Agomelatine.[1]

  • Flow Rate: 0.6 mL/min.[1][9]

  • Detection Wavelength: 205 nm.[1][9]

  • Retention Time: Approximately 4.732 minutes for Bimatoprost.[1]

  • Validation: This stability-indicating method was validated as per ICH guidelines.[1] It demonstrated linearity over a concentration range of 0.05-15 μg/ml with a correlation coefficient of 0.9993.[1][9] The method was found to be specific, with the drug peak well-separated from degradation products.[1]

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis S1 Weigh Ophthalmic Solution S2 Dilute with Mobile Phase S1->S2 H1 Inject into HPLC System S2->H1 S3 Prepare Standard Solutions S3->H1 H2 Chromatographic Separation H1->H2 H3 UV Detection H2->H3 D1 Record Chromatograms H3->D1 D2 Calculate Peak Area D1->D2 D3 Quantify Bimatoprost Concentration D2->D3

Caption: Experimental workflow for the HPLC analysis of Bimatoprost.

Method_Comparison cluster_methods Analytical Techniques cluster_params Key Performance Parameters HPLC RP-HPLC-UV High Specificity Moderate Sensitivity Specificity Specificity HPLC->Specificity Excellent for stability Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity µg/mL range Throughput Sample Throughput HPLC->Throughput Moderate UPLC_MS UPLC-MS/MS Very High Specificity High Sensitivity UPLC_MS->Specificity Excellent, mass-based UPLC_MS->Sensitivity ng/mL range UPLC_MS->Throughput High Spectro Spectrofluorimetry Moderate Specificity Very High Sensitivity Spectro->Specificity Prone to interference Spectro->Sensitivity ng/mL range Spectro->Throughput High

Caption: Comparison of analytical methods for Bimatoprost determination.

References

Cross-reactivity of Bimatoprost isopropyl ester with other prostaglandin receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Prostaglandin (B15479496) Receptor Cross-Reactivity of Bimatoprost (B1667075)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding and functional activity profile of bimatoprost and its active metabolite across a panel of prostaglandin receptors. Data is compared with other commercially available prostaglandin F2α (PGF2α) analogs, latanoprost (B1674536) and travoprost (B1681362), to offer a clear perspective on its receptor selectivity.

Introduction

Bimatoprost is a synthetic prostaglandin analog widely used in the management of glaucoma and ocular hypertension. It effectively lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor. Structurally, bimatoprost is the ethyl amide derivative of 17-phenyl-trinor PGF2α. It functions as a prodrug, which, after topical administration, is hydrolyzed by ocular enzymes into its biologically active form, bimatoprost free acid.[1] This active metabolite is a potent agonist at the prostaglandin F (FP) receptor.

While the primary therapeutic action of bimatoprost is mediated through the FP receptor, understanding its potential for cross-reactivity with other prostaglandin receptor subtypes (e.g., DP, EP, IP, TP) is critical. Such interactions can inform the drug's broader pharmacological profile, including potential side effects and therapeutic applications. This guide presents a comparative analysis of the binding affinities and functional potencies of bimatoprost, its free acid, and other key prostaglandin analogs.

It is important to clarify a common point of confusion: while latanoprost and travoprost are isopropyl ester prodrugs, bimatoprost is chemically distinct as an ethyl amide prodrug.[2] The data presented herein pertains to bimatoprost (amide) and its free acid metabolite.

Comparative Analysis of Receptor Activity

The interaction of bimatoprost and other prostaglandin analogs with various prostanoid receptors has been quantified using radioligand binding assays to determine binding affinity (Ki) and functional assays to measure agonist potency (EC50).

Data Summary: Binding Affinity and Functional Potency

The following table summarizes the experimental data, comparing the binding affinities and functional potencies of bimatoprost, its free acid, and the free acids of latanoprost and travoprost across a panel of human prostaglandin receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Functional Assay Type
Bimatoprost (Amide) FP6310 - 9250[3][4]681 - 3245[5]Phosphoinositide Turnover
FP-2940[3]Ca2+ Mobilization
Bimatoprost Free Acid FP 59 - 83 [4][5]2.8 - 15 [4][5]PI Turnover / Ca2+ Mobilization
EP195[5]2.7[5]PI Turnover
EP3387[5]--
DP>10,000[5]--
EP4>10,000[5]--
IP>10,000[5]--
TP>10,000[5]--
Latanoprost Free Acid FP 98 [5]32 - 124 [5]PI Turnover
EP1>10,000[5]119[5]PI Turnover
EP3>10,000[5]--
DP>10,000[5]--
EP4>10,000[5]--
IP>10,000[5]--
TP>10,000[5]--
Travoprost Free Acid FP 35 [5]1.4 - 3.6 [5]PI Turnover
EP19540[5]--
EP33501[5]--
DP52,000[5]--
EP441,000[5]--
IP>90,000[5]--
TP121,000[5]--

Data compiled from Sharif N.A., et al. (2003) and Sharif N.A., et al. (2001, 2003).[3][4][5]

Analysis of Cross-Reactivity:

  • Primary Target: The data clearly demonstrates that the free acids of all three drugs are potent agonists at the FP receptor. Travoprost free acid shows the highest affinity (Ki = 35 nM) and functional potency (EC50 = 1.4-3.6 nM).[5]

  • Bimatoprost Profile: Bimatoprost free acid, while a potent FP agonist, exhibits significant cross-reactivity with the EP1 receptor, where it acts as a potent agonist (EC50 = 2.7 nM), and also shows moderate affinity for the EP3 receptor (Ki = 387 nM).[5] Its affinity for other prostanoid receptors is low. The unhydrolyzed bimatoprost amide has a significantly lower affinity for the FP receptor (Ki in the micromolar range) compared to its active acid metabolite.[3][4]

  • Latanoprost Profile: Latanoprost free acid is relatively selective for the FP receptor but also demonstrates functional activity at the EP1 receptor, albeit with a much higher EC50 value (119 nM) compared to its activity at the FP receptor.[5]

  • Travoprost Profile: Travoprost free acid is the most selective FP receptor agonist among the compounds tested, with minimal to no significant affinity for other prostaglandin receptors in the panel.[5]

Signaling Pathways and Experimental Workflows

Prostaglandin FP Receptor Signaling Pathway

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[6] Agonist binding initiates a conformational change, leading to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC).

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FP FP Receptor Gq Gq Protein FP->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca Intracellular Ca²⁺↑ IP3->Ca Triggers Release PKC PKC Activation DAG->PKC Activates Agonist Bimatoprost Free Acid Agonist->FP Binds Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Prepare Cell Membranes (Expressing Receptor) Incubate Incubate: Membranes + Radioligand + Test Compound Membrane->Incubate Radioligand Prepare Radioligand (e.g., [³H]PGF2α) Radioligand->Incubate TestCmpd Prepare Test Compound (Bimatoprost, etc.) TestCmpd->Incubate Separate Separate Bound from Free (Filtration) Incubate->Separate Count Quantify Radioactivity (Scintillation Counting) Separate->Count Analyze Generate Competition Curve & Calculate IC50/Ki Count->Analyze PI_Turnover_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Culture Cells (Expressing Receptor) Label Label Cells with [³H]myo-inositol Cells->Label Stimulate Stimulate with Agonist (Bimatoprost, etc.) in presence of LiCl Label->Stimulate Lyse Lyse Cells & Stop Reaction Stimulate->Lyse Separate Isolate Inositol Phosphates (Ion Exchange Chromatography) Lyse->Separate Count Quantify Radioactivity (Scintillation Counting) Separate->Count Analyze Generate Dose-Response Curve & Calculate EC50 Count->Analyze

References

Head-to-head comparison of bimatoprost and latanoprost stability.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of ophthalmic hypotensive agents, the long-term stability of topical medications is a critical factor influencing therapeutic efficacy and patient outcomes. This guide provides a detailed, data-driven comparison of the stability profiles of two leading prostaglandin (B15479496) analogues: bimatoprost (B1667075) and latanoprost (B1674536). The findings consistently demonstrate the superior stability of bimatoprost under various storage and usage conditions.

Executive Summary

Multiple studies reveal that bimatoprost exhibits exceptional chemical stability, showing no significant degradation even under thermal stress and in real-world patient-use scenarios. In contrast, latanoprost is susceptible to degradation, particularly at elevated temperatures and with prolonged use after opening. This instability can lead to a reduction in the concentration of the active pharmaceutical ingredient, potentially compromising its intraocular pressure (IOP)-lowering effects.

Comparative Stability Data

The following table summarizes the key quantitative findings from comparative stability studies of bimatoprost and latanoprost.

Stability ParameterBimatoprostLatanoprostReference
Patient-Use Study (approx. 43 days)
Mean % of Labeled Concentration103.7% ± 1.3%88.1% ± 10.8%[1][2]
Bottles with ≥100% Labeled Concentration100%8.8%[1][3]
Thermal Stability Study (30 days)
Stability at 27°CStable, no measurable degradationStable[4][5]
Degradation Rate at 37°CNo measurable degradation0.15 µg/mL/day[4][5]
Degradation Rate at 50°CNo measurable degradation0.29 µg/mL/day[4][5]
General Stability Profile
Chemical ClassAmideIsopropyl Ester[4]
Refrigeration RequirementNot requiredRequired before opening[1][6]

In-Depth Analysis of Experimental Findings

A pivotal patient-use study conducted in São Paulo, Brazil, evaluated the stability of bimatoprost and latanoprost bottles used by patients for approximately 43 days. The results were striking: all bimatoprost bottles maintained at least 100% of their labeled concentration, with a mean concentration of 103.7%. Conversely, only 8.8% of latanoprost bottles contained at least 100% of the labeled active drug, with the mean concentration dropping to 88.1%.[1][2][3] This suggests that under real-world conditions, patients using latanoprost may be receiving a lower dose of the active ingredient over time.

Further reinforcing these findings, a controlled laboratory study assessed the thermal stability of both drugs at 27°C, 37°C, and 50°C for up to 30 days. Bimatoprost remained stable across all tested temperatures with no measurable degradation.[4][5][7] Latanoprost, however, demonstrated temperature-dependent degradation. While stable at 27°C, it degraded at a rate of 0.15 µg/mL/day at 37°C and 0.29 µg/mL/day at 50°C.[4][5] These results highlight the greater robustness of bimatoprost to thermal stress. The chemical structure of bimatoprost, an amide, is inherently more stable than the isopropyl ester structure of latanoprost.[4]

Degradation Pathways and Mechanism of Action

Latanoprost is susceptible to several degradation pathways, including hydrolysis of the isopropyl ester to its free acid, oxidation, epimerization at the C-15 position, and photodegradation.[8] These degradation processes can be accelerated by exposure to heat and UV light.[9]

Bimatoprost and latanoprost, while both effective in lowering IOP, have distinct mechanisms of action. Latanoprost is a prostaglandin F2α analogue that acts as a selective agonist at the prostaglandin F receptor.[9][10] Bimatoprost, on the other hand, is a prostamide analogue, and its precise mechanism is thought to involve mimicking the body's natural prostamides to increase aqueous humor outflow.[11][12][13]

Experimental Protocols

Patient-Use Stability Study

This open-label, laboratory evaluation involved collecting partially used bottles of bimatoprost (n=31) and latanoprost (n=34) from patients in Brazil.[14] Patients were instructed to use and store their eye drops as they normally would and return the bottles between 28 and 34 days after opening. The bottles were then shipped to a central laboratory for analysis at approximately day 42. The primary endpoint was the percentage of the labeled concentration of the active drug, determined by high-performance liquid chromatography (HPLC).[1][3][15]

Thermal Stability Study

Commercially available bottles of bimatoprost and latanoprost were stored in light-free incubators at controlled temperatures of 27°C, 37°C, or 50°C for 3, 9, 15, or 30 days.[5][7] To simulate patient use, the bottles were inverted daily and left uncapped for one minute, without expelling any drops. The concentration of bimatoprost was analyzed using liquid chromatography with ultraviolet detection, while latanoprost concentration was measured by liquid chromatography/tandem mass spectrometry (MS/MS).[5][7]

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow for the thermal stability study and the signaling pathways of bimatoprost and latanoprost.

G cluster_setup Experimental Setup cluster_simulation Daily Simulation of Patient Use cluster_analysis Analysis start Obtain commercial bottles of Bimatoprost & Latanoprost storage Store in light-free incubators start->storage temp Temperatures: 27°C, 37°C, 50°C storage->temp duration Durations: 3, 9, 15, 30 days storage->duration invert Invert capped bottles duration->invert uncap Leave uncapped for 1 minute invert->uncap freeze Freeze samples at -80°C uncap->freeze bima_analysis Bimatoprost Analysis (LC-UV) freeze->bima_analysis lata_analysis Latanoprost Analysis (LC/MS/MS) freeze->lata_analysis

Caption: Workflow for the thermal stability study.

G cluster_bima Bimatoprost Pathway cluster_lata Latanoprost Pathway bima Bimatoprost (Prostamide Analogue) prost_receptor Prostamide Receptor (Putative) bima->prost_receptor bima_effect Increased Aqueous Outflow (Uveoscleral & Trabecular) prost_receptor->bima_effect iop_reduction Reduced Intraocular Pressure (IOP) bima_effect->iop_reduction lata_prodrug Latanoprost (Prodrug) lata_acid Latanoprost Acid (Active Drug) lata_prodrug->lata_acid Esterases in Cornea fp_receptor Prostaglandin F Receptor lata_acid->fp_receptor lata_effect Increased Aqueous Outflow (Uveoscleral) fp_receptor->lata_effect lata_effect->iop_reduction

Caption: Signaling pathways of bimatoprost and latanoprost.

References

In Vivo Efficacy and Mechanism of Action: A Comparative Analysis of Bimatoprost and Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of ocular hypotensive agents, both bimatoprost (B1667075) and tafluprost (B1681877) stand out as potent prostaglandin (B15479496) analogs utilized in the management of glaucoma and ocular hypertension. While both effectively lower intraocular pressure (IOP), they exhibit distinct pharmacological profiles, from their chemical structures and receptor targets to their primary mechanisms of action. This guide provides a detailed in vivo comparison of these two compounds, supported by experimental data, to inform researchers and drug development professionals.

Quantitative Comparison of IOP-Lowering Efficacy and Side Effects

Clinical and preclinical studies have demonstrated that while both bimatoprost and tafluprost significantly reduce IOP, bimatoprost often shows a statistically greater IOP reduction.[1][2] The incidence of common side effects, such as conjunctival hyperemia, is generally comparable between the two drugs.[1][3]

ParameterBimatoprostTafluprostStudy Reference
Mean IOP Reduction (from baseline) 33% - 40.68%27% - 28.19%[1][4]
Absolute IOP Reduction (mmHg) ~6.8 mmHg~5.4 mmHg[1]
Receptor Target Prostamide ReceptorProstaglandin F (FP) Receptor[5][6]
Primary Outflow Pathway Enhanced Trabecular Meshwork and UveoscleralUveoscleral[6][7][8]
Common Side Effect: Conjunctival Hyperemia Occurrence similar to tafluprostOccurrence similar to bimatoprost[1][3]

Signaling Pathways and Mechanism of Action

Bimatoprost, a synthetic prostamide, and tafluprost, an isopropyl ester prodrug of a prostaglandin F2α analog, lower IOP by increasing the outflow of aqueous humor.[5] However, they achieve this through distinct signaling pathways.

Bimatoprost is thought to mimic endogenous prostamides, acting on specific prostamide receptors.[6] This interaction is believed to increase aqueous humor outflow through both the trabecular meshwork (conventional) and the uveoscleral (unconventional) pathways.[6][8] The downstream effects include the upregulation of matrix metalloproteinases (MMPs) such as MMP-1, MMP-3, and MMP-9, which remodel the extracellular matrix of the ciliary muscle and trabecular meshwork, thereby reducing outflow resistance.[7]

Tafluprost, after being hydrolyzed to its active acid form in the cornea, acts as a selective agonist for the prostaglandin F (FP) receptor.[3] Activation of the FP receptor in the ciliary muscle leads to relaxation and changes in the extracellular matrix, primarily increasing the uveoscleral outflow of aqueous humor.[3][7] This process also involves the induction of MMPs.[7]

cluster_Bimatoprost Bimatoprost Pathway cluster_outflow_B Aqueous Humor Outflow cluster_Tafluprost Tafluprost Pathway cluster_outflow_T Aqueous Humor Outflow Bimatoprost Bimatoprost Prostamide_R Prostamide Receptor Bimatoprost->Prostamide_R MMPs_B MMPs (e.g., MMP-1, -3, -9) Prostamide_R->MMPs_B Upregulates TM_B Trabecular Meshwork IOP_Reduction_B IOP Reduction TM_B->IOP_Reduction_B Increases Outflow Uveoscleral_B Uveoscleral Pathway Uveoscleral_B->IOP_Reduction_B ECM_B Extracellular Matrix MMPs_B->ECM_B Remodels ECM_B->TM_B Reduces Resistance ECM_B->Uveoscleral_B Increases Permeability Tafluprost Tafluprost (Isopropyl Ester Prodrug) Tafluprost_Acid Tafluprost Acid (Active Form) Tafluprost->Tafluprost_Acid Hydrolysis (in cornea) FP_R Prostaglandin F (FP) Receptor Tafluprost_Acid->FP_R MMPs_T MMPs FP_R->MMPs_T Upregulates Uveoscleral_T Uveoscleral Pathway IOP_Reduction_T IOP Reduction Uveoscleral_T->IOP_Reduction_T Increases Outflow ECM_T Extracellular Matrix (Ciliary Muscle) MMPs_T->ECM_T Remodels ECM_T->Uveoscleral_T Increases Permeability

Comparative signaling pathways of Bimatoprost and Tafluprost.

Experimental Protocols

The following is a synthesized, representative protocol for an in vivo comparison of IOP-lowering agents in an animal model, based on common practices in preclinical ophthalmic research.

Objective: To compare the IOP-lowering efficacy and duration of action of topically administered bimatoprost and tafluprost in normotensive rabbits or non-human primates.

Materials:

  • Bimatoprost ophthalmic solution (e.g., 0.03%)

  • Tafluprost ophthalmic solution (e.g., 0.0015%)

  • Vehicle control (the formulation without the active pharmaceutical ingredient)

  • Tonometer (e.g., Tono-Pen, pneumatonometer)

  • Proparacaine hydrochloride ophthalmic solution (0.5%) for topical anesthesia

  • Animal subjects (e.g., adult New Zealand White rabbits or Cynomolgus monkeys)

Methodology:

  • Animal Acclimation and Baseline IOP Measurement:

    • Animals are acclimated to the laboratory environment and handling procedures.

    • Baseline IOP is measured for both eyes of each animal at several time points on different days to establish a consistent diurnal curve. Measurements are typically taken at time 0 (pre-dose), and at 2, 4, 6, 8, and 24 hours post-instillation of a vehicle control.

  • Drug Administration:

    • A crossover study design is often employed. Animals are randomly assigned to treatment groups.

    • A single, fixed-volume drop (e.g., 30 µL) of the test article (bimatoprost, tafluprost, or vehicle) is administered topically to one eye, with the contralateral eye often serving as a control or receiving the vehicle.

    • A washout period of at least one week is allowed between different drug treatments in a crossover design.

  • IOP Measurement Post-Treatment:

    • Following drug administration, IOP is measured in both eyes at predetermined time points (e.g., 0.5, 2, 4, 6, 8, 24, and 48 hours post-dose).

    • Prior to each set of measurements, a drop of topical anesthetic is applied to the cornea.

    • The tonometer is calibrated daily according to the manufacturer's instructions.

  • Ocular Side Effect Evaluation:

    • The eyes are examined for signs of irritation, such as conjunctival hyperemia, chemosis, and discharge, at each IOP measurement time point. These are typically scored on a standardized scale.

  • Data Analysis:

    • The change in IOP from baseline is calculated for each eye at each time point.

    • The IOP of the treated eye is compared to that of the vehicle-treated contralateral eye.

    • Statistical analysis (e.g., ANOVA, t-test) is used to determine the significance of the IOP reduction for each drug and to compare the efficacy between bimatoprost and tafluprost.

cluster_workflow In Vivo IOP Study Workflow start Start acclimation Animal Acclimation & Handling Training start->acclimation baseline Baseline IOP Measurement (Diurnal Curve with Vehicle) acclimation->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Topical Administration (Bimatoprost, Tafluprost, Vehicle) randomization->treatment iop_measurement IOP Measurement at Multiple Time Points (e.g., 0.5-48h) treatment->iop_measurement side_effects Ocular Side Effect Scoring iop_measurement->side_effects data_analysis Data Analysis (Change from Baseline, Statistical Comparison) side_effects->data_analysis washout Washout Period (for Crossover Design) data_analysis->washout If Crossover end End data_analysis->end If Parallel washout->randomization

A typical experimental workflow for in vivo comparison.

References

Validating the Mechanism of Action of Bimatoprost Isopropyl Ester: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bimatoprost's performance with other prostaglandin (B15479496) F2α (FP) receptor agonists. Supported by experimental data, this document delves into the molecular interactions, cellular signaling, and clinical effectiveness of these agents in the management of elevated intraocular pressure (IOP).

Bimatoprost (B1667075) isopropyl ester, a prostamide F2α analog, is a leading therapeutic agent for reducing intraocular pressure, a primary risk factor for glaucoma. Its efficacy is attributed to its active metabolite, bimatoprost acid, which modulates aqueous humor dynamics. This guide validates its mechanism of action by comparing its pharmacological profile with that of two other widely used prostaglandin analogs: Latanoprost (B1674536) and Travoprost (B1681362).

Mechanism of Action: Targeting the Prostaglandin F2α Receptor

Bimatoprost isopropyl ester is a prodrug that, upon topical administration to the eye, is hydrolyzed by corneal esterases to its biologically active form, bimatoprost acid.[1] Bimatoprost acid functions as a potent agonist of the prostaglandin F2α (FP) receptor, a G protein-coupled receptor (GPCR).[2][3] Activation of the FP receptor in the ciliary muscle and trabecular meshwork initiates a signaling cascade that ultimately increases the outflow of aqueous humor from the eye, thereby lowering IOP.[2][4] The primary mechanism involves enhancing both the pressure-sensitive (trabecular) and pressure-insensitive (uveoscleral) outflow pathways.[4]

The downstream signaling of the FP receptor is primarily mediated through the Gq family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[5][6] This increase in cytosolic calcium is a key event in the cellular response to FP receptor activation.

Comparative Efficacy at the Molecular Level

The interaction of bimatoprost acid and its counterparts with the FP receptor has been quantified through various in vitro assays. These studies provide a molecular basis for their pharmacological activity.

Binding Affinity to the FP Receptor

Radioligand binding assays are employed to determine the affinity of a compound for its receptor, expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. Travoprost acid demonstrates the highest affinity for the FP receptor among the three, followed by bimatoprost acid and then latanoprost acid.[4]

CompoundKi (nM) at Human FP Receptor
Bimatoprost Acid59 - 83[2][4]
Latanoprost Acid98[4]
Travoprost Acid35[4]
Table 1: Comparative binding affinities of the active forms of Bimatoprost, Latanoprost, and Travoprost to the human prostaglandin F2α (FP) receptor. Data derived from competitive radioligand binding assays.
Functional Potency in Cellular Assays

Functional assays, such as measuring phosphoinositide turnover or intracellular calcium mobilization, assess the ability of a compound to activate its target receptor and elicit a cellular response. The potency is often expressed as the half-maximal effective concentration (EC50), with a lower value indicating greater potency. In these assays, travoprost acid and bimatoprost acid generally exhibit higher potency than latanoprost acid.[4][7]

CompoundEC50 (nM) - Phosphoinositide TurnoverEC50 (nM) - Calcium Mobilization
Bimatoprost Acid2.8 - 3.8[4]15 - 49[2][7]
Latanoprost Acid32 - 124[4]Not uniformly reported
Travoprost Acid1.4 - 3.6[4]17.5 - 37[7]
Table 2: Comparative functional potencies of the active forms of Bimatoprost, Latanoprost, and Travoprost in activating the human FP receptor, as measured by phosphoinositide turnover and calcium mobilization assays.

Clinical Performance in IOP Reduction

The molecular and cellular activities of these prostaglandin analogs translate into clinically significant reductions in intraocular pressure. Numerous clinical trials have compared their efficacy and safety profiles.

Study DesignDrug(s)Mean IOP Reduction from BaselineKey Findings
12-week, randomized, masked-evaluator, multicenter study[8][9][10]Latanoprost 0.005%, Bimatoprost 0.03%, Travoprost 0.004%Latanoprost: 8.6 mmHg; Bimatoprost: 8.7 mmHg; Travoprost: 8.0 mmHgAll three drugs demonstrated equivalent efficacy in IOP reduction. Latanoprost was associated with better ocular tolerability.
3-month, randomized, masked-evaluator, multicenter study (in patients previously on Latanoprost)[11][12]Bimatoprost 0.03%, Travoprost 0.004%Bimatoprost provided a significantly greater additional mean diurnal IOP reduction (2.1 mmHg) compared to Travoprost (1.4 mmHg).Replacing Latanoprost with Bimatoprost resulted in a greater additional IOP reduction than switching to Travoprost.
Table 3: Summary of comparative clinical trial data for Bimatoprost, Latanoprost, and Travoprost in patients with open-angle glaucoma or ocular hypertension.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the mechanism of action of these prostaglandin analogs.

Radioligand Binding Assay for FP Receptor

This assay determines the binding affinity of a test compound to the FP receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Cell membranes expressing the human FP receptor are prepared from cultured cells or tissues.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) and varying concentrations of the unlabeled test compound (e.g., bimatoprost acid).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand via vacuum filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[13]

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Culture and Loading: Cells expressing the FP receptor (e.g., HEK-293 cells) are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]

  • Compound Addition: The cells are exposed to varying concentrations of the test compound.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[15][16]

  • Data Analysis: A dose-response curve is generated, and the EC50 value is calculated to determine the potency of the compound.[14]

Measurement of Aqueous Humor Outflow in Mice

Animal models are instrumental in studying the physiological effects of these drugs on aqueous humor dynamics.

  • Animal Preparation: Mice are anesthetized, and the eye is cannulated with a microneedle connected to a pressure transducer and an infusion system.

  • Intraocular Pressure Measurement: Baseline IOP is recorded.

  • Outflow Facility Measurement: The eye is perfused at a constant pressure, and the rate of fluid infusion required to maintain this pressure is measured. This provides a measure of the total outflow facility.

  • Uveoscleral Outflow Calculation: Uveoscleral outflow is often calculated indirectly using the Goldmann equation, which relates IOP, aqueous humor formation rate, outflow facility, and episcleral venous pressure.[1][17][18]

Visualizing the Mechanisms

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway, experimental workflow, and a comparative overview.

Bimatoprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Bimatoprost_Acid Bimatoprost Acid FP_Receptor FP Receptor (GPCR) Bimatoprost_Acid->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2+ Ca2+ Release ER->Ca2+ Induces Cellular_Response Increased Aqueous Humor Outflow Ca2+->Cellular_Response Leads to Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Calcium Mobilization Assay (Determine EC50) Binding_Assay->Functional_Assay Correlates with Animal_Model Aqueous Outflow Measurement (e.g., in mice) Functional_Assay->Animal_Model Predicts Clinical_Trial Human Clinical Trial (Measure IOP Reduction) Animal_Model->Clinical_Trial Informs Drug_Comparison cluster_properties Comparative Properties Prostaglandin_Analogs Prostaglandin F2α Analogs Bimatoprost Bimatoprost Prostaglandin_Analogs->Bimatoprost Latanoprost Latanoprost Prostaglandin_Analogs->Latanoprost Travoprost Travoprost Prostaglandin_Analogs->Travoprost Affinity Receptor Affinity (Ki) Bimatoprost->Affinity High Potency Functional Potency (EC50) Bimatoprost->Potency High Efficacy Clinical Efficacy (IOP Reduction) Bimatoprost->Efficacy High Tolerability Side Effect Profile Bimatoprost->Tolerability Good Latanoprost->Affinity Moderate Latanoprost->Potency Lower Latanoprost->Efficacy High Latanoprost->Tolerability Very Good Travoprost->Affinity Highest Travoprost->Potency High Travoprost->Efficacy High Travoprost->Tolerability Good

References

Prostaglandin Analogs: A Comparative Analysis of Side Effect Profiles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the ocular and systemic adverse effects of commonly prescribed prostaglandin (B15479496) analogs, supported by experimental data and detailed methodologies.

Prostaglandin analogs (PGAs) are a cornerstone in the management of open-angle glaucoma and ocular hypertension, prized for their potent intraocular pressure (IOP)-lowering effects. However, their use is associated with a distinct profile of side effects that can impact patient adherence and quality of life. This guide provides a comparative analysis of the side effect profiles of the most frequently prescribed PGAs—latanoprost, travoprost (B1681362), bimatoprost (B1667075), and tafluprost—with a focus on quantitative data from head-to-head clinical trials, detailed experimental protocols, and the underlying biological mechanisms.

Ocular Side Effect Profile: A Tabulated Comparison

The most common adverse events associated with prostaglandin analogs are localized to the eye and surrounding tissues. While generally not sight-threatening, these side effects can be of cosmetic concern and may lead to discontinuation of therapy. The following tables summarize the incidence of key ocular side effects from comparative clinical trials.

Table 1: Incidence of Conjunctival Hyperemia in Head-to-Head Clinical Trials

Prostaglandin AnalogIncidence of Conjunctival Hyperemia (%)Clinical Trial Reference
Latanoprost 0.005% 1.36 ± 0.87 (mean grade)Parrish et al. (2003)[1]
Travoprost 0.004% 1.61 ± 0.83 (mean grade)Parrish et al. (2003)[1]
Bimatoprost 0.03% 1.89 ± 0.83 (mean grade)Parrish et al. (2003)[1]
Latanoprost 0.005% 38.1Noecker et al. (2003)
Travoprost 0.004% 50.0Noecker et al. (2003)
Bimatoprost 0.03% 46.2Noecker et al. (2003)

Note: Hyperemia is the most frequently reported side effect and is generally more pronounced with bimatoprost and travoprost compared to latanoprost.

Table 2: Incidence of Eyelash Changes (Growth, Thickening, Darkening)

Prostaglandin AnalogIncidence of Eyelash Growth (%)Clinical Trial Reference
Latanoprost 0.005% 10.9Noecker et al. (2003)
Travoprost 0.004% 12.1Noecker et al. (2003)
Bimatoprost 0.03% 25.4Noecker et al. (2003)

Note: Bimatoprost has the highest incidence of eyelash changes, a side effect that has been leveraged for cosmetic applications.

Table 3: Incidence of Iris Hyperpigmentation

Prostaglandin AnalogIncidence of Iris Hyperpigmentation (%)Clinical Trial Reference
Latanoprost 0.005% 8.8Noecker et al. (2003)
Travoprost 0.004% 2.9Noecker et al. (2003)
Bimatoprost 0.03% 1.5Noecker et al. (2003)

Note: Iris color change is a potentially permanent side effect and is most commonly associated with latanoprost, particularly in individuals with mixed-color irises.

Table 4: Incidence of Prostaglandin-Associated Periorbitopathy (PAP)

Prostaglandin AnalogIncidence of Deepening of Upper Eyelid Sulcus (DUES) (%)Clinical Trial Reference
Latanoprost 13.6Inoue et al. (2014)[2]
Travoprost Higher than latanoprostGeneral consensus in literature[3]
Bimatoprost Highest among the threeGeneral consensus in literature[3]

Note: PAP is a constellation of changes in the periocular region, including DUES, orbital fat atrophy, and eyelid ptosis. The risk is considered highest with bimatoprost.[4]

Systemic Side Effect Profile

Systemic side effects with topical prostaglandin analogs are rare due to low systemic absorption. However, they can occur and are important to consider, especially in patients with pre-existing systemic conditions.

Table 5: Reported Systemic Side Effects of Prostaglandin Analogs

Prostaglandin AnalogReported Systemic Side EffectsSource
Latanoprost Angina pectoris, atrial tachycardia, Meniere's disease, hypersensitivity reactions, hypoacusisSridharan et al. (2024)[5]
Bimatoprost Lentigo maligna melanomaSridharan et al. (2024)[5]
Travoprost Nausea, vomiting, diarrhea (in some cases)Sridharan et al. (2024)[6]
Tafluprost Labyrinthitis, skin discoloration, higher reported incidence of death (causality not established)Sridharan et al. (2024)[5]

Note: A retrospective pharmacovigilance study identified hypersensitivity reactions as the most common systemic adverse event for the class, with specific cardiac events linked to latanoprost.[5]

Signaling Pathways and Mechanisms of Action

The therapeutic and some of the adverse effects of prostaglandin analogs are mediated through their interaction with the prostaglandin F2α (FP) receptor, a G-protein coupled receptor found in various ocular tissues.

FP_Receptor_Signaling_Pathway PGA Prostaglandin Analog (e.g., Latanoprost, Travoprost, Bimatoprost) FP_receptor Prostaglandin F2α (FP) Receptor PGA->FP_receptor Binds to Gq_protein Gq Protein FP_receptor->Gq_protein Activates Side_effects Side Effects (e.g., Hyperemia, PAPS) FP_receptor->Side_effects Mediates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC MMPs Matrix Metalloproteinases (MMPs) Upregulation Ca_release->MMPs PKC->MMPs ECM Extracellular Matrix Remodeling MMPs->ECM Uveoscleral_outflow Increased Uveoscleral Outflow ECM->Uveoscleral_outflow IOP_reduction Reduced Intraocular Pressure Uveoscleral_outflow->IOP_reduction

Caption: FP Receptor Signaling Pathway for Prostaglandin Analogs.

Experimental Protocols for Key Side Effect Assessments

The objective evaluation of side effects in clinical trials relies on standardized and validated methodologies. Below are detailed protocols for assessing common ocular adverse events.

Assessment of Conjunctival Hyperemia

Objective: To quantitatively assess the degree of conjunctival redness.

Methodology:

  • Image Acquisition: Standardized digital photographs of the bulbar conjunctiva are taken using a slit-lamp camera with consistent lighting, magnification, and gaze position.

  • Grading: Trained and masked investigators grade the hyperemia severity using a standardized photographic grading scale. A common scale is the 0-4 scale, where:

    • 0 = None: Normal conjunctival vessels without engorgement.

    • 1 = Trace: Minimally dilated vessels.

    • 2 = Mild: Mildly increased density and dilation of vessels.

    • 3 = Moderate: Bright red with significantly engorged vessels.

    • 4 = Severe: Deep, diffuse redness with no visible normal sclera.[7]

  • Data Analysis: Mean hyperemia scores are calculated for each treatment group at baseline and subsequent follow-up visits. Statistical analysis, such as Analysis of Covariance (ANCOVA), is used to compare the changes in hyperemia scores between treatment groups.[1]

Assessment of Eyelash Growth (Trichomegaly)

Objective: To measure changes in eyelash length, thickness, and darkness.

Methodology:

  • Image Acquisition: High-resolution digital photographs of the upper eyelid margin are taken at each study visit.

  • Quantitative Measurement:

    • Length: A digital caliper is used to measure the length of a standardized section of central upper eyelashes from the eyelid margin to the tip.[8]

    • Thickness and Darkness: Image analysis software can be used to quantify changes in pixel density and color of the eyelashes.

  • Qualitative Assessment: Patient-reported outcomes and investigator assessments using a standardized scale can also be used to evaluate perceived changes in eyelash appearance.

  • Data Analysis: The mean change in eyelash length from baseline is compared between treatment groups using appropriate statistical tests, such as t-tests or ANOVA.

Assessment of Iris Hyperpigmentation

Objective: To objectively quantify changes in iris color.

Methodology:

  • Image Acquisition: Standardized, high-resolution color photographs of the iris are taken with a slit-lamp camera under consistent lighting conditions.

  • Computerized Analysis: A computerized method is employed to analyze the digital images.[5] A specific area of the iris is selected, and software calculates the average red, green, and blue (RGB) color values.[5]

  • Data Analysis: Changes in the RGB values from baseline are calculated for each patient. Statistical comparisons are made between treatment groups to determine if there are significant differences in the degree of iris color change.

Assessment of Prostaglandin-Associated Periorbitopathy (PAP)

Objective: To evaluate and quantify the clinical signs of PAP.

Methodology:

  • Photographic Documentation: Standardized facial photographs (frontal and lateral views) are taken at baseline and follow-up visits.

  • Clinical Examination: A thorough clinical examination of the periocular region is performed by a trained observer, often an oculoplastic specialist. Key signs to be assessed include:

    • Deepening of the upper eyelid sulcus (DUES)

    • Upper eyelid ptosis

    • Eyelid pigmentation

    • Dermatochalasis

    • Eyelid erythema

    • Eyelid retraction[9]

  • Grading: A standardized grading system, such as the Shimane University PAP Grading System (SU-PAP), can be used to score the severity of PAP.

  • Data Analysis: The incidence and severity of each PAP sign are compared between treatment groups. Logistic regression analysis can be used to identify risk factors for developing PAP.[9]

Experimental Workflow and Logical Relationships

The evaluation of prostaglandin analog side effects in a clinical trial setting follows a structured workflow to ensure data integrity and unbiased results.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (IOP, Side Effect Grading) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Treatment Group A (e.g., Latanoprost) Randomization->Group_A Group_B Treatment Group B (e.g., Travoprost) Randomization->Group_B Group_C Treatment Group C (e.g., Bimatoprost) Randomization->Group_C Follow_Up Follow-Up Visits (e.g., Week 6, Week 12) Group_A->Follow_Up Group_B->Follow_Up Group_C->Follow_Up Side_Effect_Assessment Side Effect Assessment (Masked Evaluator) Follow_Up->Side_Effect_Assessment Data_Collection Data Collection Side_Effect_Assessment->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANCOVA, Chi-Square) Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

References

A Comparative Analysis of Bimatoprost Isopropyl Ester and Unoprostone Isopropyl for Ocular Hypotensive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prostaglandin (B15479496) analogs used in the management of elevated intraocular pressure (IOP): Bimatoprost (B1667075) isopropyl ester and Unoprostone (B1682063) isopropyl. This analysis focuses on their respective performance, mechanisms of action, and side effect profiles, supported by experimental data.

Executive Summary

Bimatoprost isopropyl ester consistently demonstrates superior efficacy in lowering intraocular pressure compared to unoprostone isopropyl. This difference in clinical effectiveness is primarily attributed to bimatoprost's higher affinity and agonist activity at the prostaglandin F2α (FP) receptor, leading to a more robust downstream signaling cascade that enhances aqueous humor outflow. While both compounds operate through the FP receptor, their distinct molecular interactions result in varied physiological responses and side effect profiles. Unoprostone, with its lower binding affinity, exhibits a more modest IOP-lowering effect but is associated with a more favorable ocular side effect profile, particularly concerning hyperemia.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between bimatoprost and unoprostone based on available experimental and clinical data.

Table 1: Comparative Efficacy in Intraocular Pressure (IOP) Reduction

ParameterBimatoprostUnoprostone IsopropylReference(s)
Mean IOP Reduction (Normal Tension Glaucoma) 3.4 mmHg (19.9%)-[1]
Mean IOP Reduction (Ocular Hypertension/Glaucoma) Greater than Latanoprost (B1674536)Less effective than Latanoprost[2][3][4][5]
IOP Reduction vs. Timolol SuperiorSimilar or less effective[6][7]
Peak Plasma Concentration (Free Acid) -<1.5 ng/mL[6]
Time to Peak Plasma Concentration -<1 hour post-instillation[6]
Plasma Half-life (Free Acid) -14 minutes[6]

Table 2: Receptor Binding and Agonist Activity

ParameterBimatoprost (Free Acid)Unoprostone IsopropylUnoprostone (Free Acid)Reference(s)
FP Receptor Agonist Activity (EC50) 5.8 ± 2.6 nM9,100 ± 2,870 nMSignificantly weaker than Bimatoprost acid[8][9]
Receptor Binding Affinity Full agonist at the FP-receptorWeak activity on the FP receptorPartial agonist at the FP-receptor[3][6]

Table 3: Impact on Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs) in Human Ciliary Body Smooth Muscle Cells

ParameterBimatoprostUnoprostone IsopropylReference(s)
MMP-1, MMP-3, MMP-9 IncreasedIncreased[2][10]
MMP-2 No changeDecreased (21% ± 3%)[2][10]
MMP-9 Activity Increased (75% ± 27%)-[2][10]
TIMP-1 No changeIncreased (100% ± 20%)[2][10]
TIMP-2 No changeDecreased (35% ± 8%)[2][10]
TIMP-3 IncreasedIncreased[2]
TIMP-4 No changeIncreased (61% ± 11%)[2][10]

Mechanism of Action and Signaling Pathways

Both bimatoprost and unoprostone are prodrugs that are hydrolyzed in the eye to their respective free acids, which then act as agonists at the prostaglandin F2α (FP) receptor located on ciliary muscle cells.[2][11] Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary body and an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[12][13]

The primary signaling pathway involves the Gq/11 protein-coupled FP receptor, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). These events lead to the upregulation of transcription factors such as c-Fos, which in turn increases the expression of matrix metalloproteinases (MMPs).[6][14] The differential effects of bimatoprost and unoprostone on the balance of MMPs and their tissue inhibitors (TIMPs) may explain their varying clinical efficacies.[2][6] Unoprostone's tendency to decrease MMP-2 and increase TIMPs may contribute to its lower IOP-lowering effect.[2][10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix bimatoprost Bimatoprost (Prodrug) hydrolysis Corneal Hydrolases bimatoprost->hydrolysis unoprostone Unoprostone (Prodrug) unoprostone->hydrolysis bimatoprost_acid Bimatoprost Acid (Active) hydrolysis->bimatoprost_acid unoprostone_acid Unoprostone Acid (Active) hydrolysis->unoprostone_acid fp_receptor FP Receptor (GPCR) bimatoprost_acid->fp_receptor High Affinity unoprostone_acid->fp_receptor Low Affinity gq Gq/11 fp_receptor->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc c_fos c-Fos Induction ca2->c_fos pkc->c_fos mmp_gene MMP Gene Transcription c_fos->mmp_gene mmp_protein MMP Protein Synthesis mmp_gene->mmp_protein ecm_remodeling ECM Remodeling mmp_protein->ecm_remodeling outflow Increased Uveoscleral Outflow ecm_remodeling->outflow iop_reduction IOP Reduction outflow->iop_reduction

Caption: Signaling pathway of prostaglandin analogs for IOP reduction.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are outlined below.

In Vitro FP Receptor Agonist Activity Assay

Objective: To determine the agonist activity of bimatoprost and unoprostone at the cloned human ciliary body FP prostaglandin receptor.

Methodology:

  • Cell Culture: Human ciliary body smooth muscle (HCBSM) cells are cultured to confluency.

  • Assay Principle: The assay measures the accumulation of phosphoinositides (PI) as an indicator of FP receptor activation.

  • Procedure:

    • Cultured HCBSM cells are treated with varying concentrations of the test compounds (bimatoprost free acid and unoprostone isopropyl ester).

    • The cells are incubated for a specified period to allow for receptor binding and signal transduction.

    • The reaction is terminated, and the cells are lysed.

    • The total inositol phosphates are extracted and quantified using a scintillation counter or other appropriate methods.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated to determine the potency of each compound.[8]

Intraocular Pressure (IOP) Measurement in Animal Models

Objective: To evaluate the in vivo efficacy of bimatoprost and unoprostone in reducing IOP in an animal model.

Methodology:

  • Animal Model: Various animal models can be used, including rabbits, cats, or non-human primates.[15] For establishing experimental glaucoma, microbead injection into the anterior chamber can be performed to induce IOP elevation.[16]

  • Acclimatization: Animals are acclimatized to the IOP measurement procedure to minimize stress-induced fluctuations in pressure.[16] This may involve handling the animals and simulating the measurement process without taking readings.

  • Drug Administration: A single, fixed volume of the test compound (e.g., 0.03% bimatoprost solution or 0.15% unoprostone isopropyl solution) is administered topically to one eye, with the contralateral eye receiving a vehicle control.[15]

  • IOP Measurement:

    • Topical anesthesia (e.g., 0.5% proparacaine (B1679620) hydrochloride) is applied to the cornea.[16]

    • IOP is measured at baseline and at multiple time points post-drug administration using a calibrated tonometer (e.g., rebound tonometer like TonoLab or an applanation tonometer).[16][17] Measurements are typically taken at the same time each day to account for diurnal variations.[16]

  • Data Analysis: The mean change in IOP from baseline is calculated for both the treated and control eyes. Statistical analysis is performed to determine the significance of the IOP reduction.

cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment animal_model Select Animal Model (e.g., Rabbit, Primate) acclimatization Acclimatize to IOP Measurement animal_model->acclimatization baseline_iop Measure Baseline IOP acclimatization->baseline_iop drug_admin Topical Administration (Treated vs. Control Eye) baseline_iop->drug_admin time_points Multiple Time Points Post-Dosing drug_admin->time_points iop_measurement Measure IOP (Tonometry) time_points->iop_measurement data_analysis Analyze IOP Change from Baseline iop_measurement->data_analysis efficacy Determine Efficacy data_analysis->efficacy

Caption: Experimental workflow for in vivo IOP measurement.

Assessment of Ocular Hyperemia

Objective: To compare the incidence and severity of ocular hyperemia induced by bimatoprost and unoprostone.

Methodology:

  • Study Population: Human subjects in a clinical trial setting or an appropriate animal model.

  • Drug Administration: Patients are administered either bimatoprost or unoprostone ophthalmic solutions according to a specified dosing regimen.

  • Hyperemia Assessment:

    • Subjective Grading: Ocular hyperemia is assessed by a trained ophthalmologist using a standardized photographic grading scale (e.g., 0-4 scale).[18][19] The grading is typically performed at baseline and at various time points during the treatment period.

    • Objective Quantification: Digital images of the conjunctiva are captured using a slit-lamp camera or a dedicated imaging system (e.g., OCULUS Keratograph 5M, Imaging System for Ocular Surface).[18][20] Image analysis software is then used to automatically quantify redness by measuring parameters such as the percentage of the conjunctival area occupied by blood vessels.[21][22]

  • Data Analysis: The mean hyperemia scores or quantitative redness values are compared between the treatment groups at each time point. Statistical analysis is used to determine if there is a significant difference in the incidence and severity of hyperemia.

Side Effect Profile

The most commonly reported side effect for both bimatoprost and unoprostone is conjunctival hyperemia.[5][7] However, clinical studies have consistently shown that hyperemia is more frequent and often more severe with bimatoprost compared to unoprostone.[5][6] Unoprostone is generally considered to have a more favorable ocular side effect profile.[6][7] Other potential side effects of prostaglandin analogs include eyelash growth, iris pigmentation, and periocular skin changes, with some evidence suggesting these are more pronounced with more potent FP receptor agonists like bimatoprost.[23]

Conclusion

The available evidence strongly supports the superior IOP-lowering efficacy of this compound over unoprostone isopropyl. This difference is rooted in their distinct pharmacological profiles, particularly bimatoprost's higher affinity for the FP receptor. While bimatoprost offers greater potency, unoprostone presents a more tolerable option for patients who may be more susceptible to the ocular side effects associated with more potent prostaglandin analogs. The choice between these agents in a clinical or developmental context should therefore consider the desired level of IOP reduction versus the potential for adverse events. The differential effects of these compounds on the extracellular matrix via MMP and TIMP modulation also present an interesting avenue for the development of future glaucoma therapies with more targeted mechanisms of action.

References

Statistical analysis of clinical trial data for Bimatoprost vs Latanoprost.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of glaucoma and ocular hypertension management, prostaglandin (B15479496) analogs stand as a cornerstone of first-line therapy. Among these, Bimatoprost (B1667075) and Latanoprost (B1674536) are two of the most frequently prescribed medications, both lauded for their efficacy in lowering intraocular pressure (IOP). This guide provides a detailed, data-driven comparison of these two therapeutic agents, tailored for researchers, scientists, and drug development professionals. By examining quantitative data from head-to-head clinical trials, detailing experimental protocols, and visualizing the underlying signaling pathways, this document offers an objective analysis to inform further research and clinical decision-making.

Data Presentation: A Quantitative Comparison

The following tables summarize the key efficacy and safety data from a range of randomized controlled clinical trials comparing Bimatoprost 0.03% and Latanoprost 0.005%.

Table 1: Intraocular Pressure (IOP) Reduction
Study/AnalysisDrugMean IOP Reduction from Baseline (mmHg)Percentage of Patients Achieving Target IOPKey Findings
Meta-analysis of 4 RCTs[1][2]BimatoprostGenerally greater than Latanoprost (difference of 0 to 1.5 mmHg)Greater percentageBimatoprost was associated with greater mean IOP reductions and higher response rates, though differences were not always statistically significant.[1][2]
3-Month Multicenter Trial[3][4]BimatoprostStatistically superior at achieving low target pressures53% achieved ≤17 mmHg at 8:00 AMBimatoprost provided lower mean pressures than Latanoprost at every time point throughout the study.[3][4]
Latanoprost43% achieved ≤17 mmHg at 8:00 AM
30-Day Comparison[5]Bimatoprost5.9 - 8.9 mmHg (25-34% reduction)Not specifiedBimatoprost provided better diurnal IOP control.[5]
Latanoprost4.4 - 7.9 mmHg (20-31% reduction)Not specifiedDifferences in IOP reduction at specific timepoints were not statistically significant.[5]
12-Week Randomized Trial[6]Bimatoprost8.7 ± 0.3 mmHgNot specifiedNo statistically significant difference in mean IOP reduction among the three prostaglandin analogs tested.[6]
Latanoprost8.6 ± 0.3 mmHgNot specified
6-Month Randomized Trial[7]BimatoprostSignificantly greater than Latanoprost at all measurements69% to 82% achieved ≥20% IOP decreaseBimatoprost was more effective than Latanoprost in lowering IOP.[7]
Latanoprost50% to 62% achieved ≥20% IOP decrease
SPORT Trial (Preservative-Free)[4]Bimatoprost (BUDPF)-5.2 ± 0.5 mmHg at 6 monthsNot specifiedAt 6 months, BUDPF showed a statistically significant greater IOP reduction compared to LUDPF.[4]
Latanoprost (LUDPF)-3.4 ± 0.5 mmHg at 6 monthsNot specified
Table 2: Adverse Events
Study/AnalysisAdverse EventBimatoprost IncidenceLatanoprost IncidenceKey Findings
Meta-analysis of 16 trials[8]Conjunctival HyperemiaOdds Ratio: 3.3 (vs. Latanoprost)-Bimatoprost was associated with a significantly higher risk of conjunctival hyperemia compared to Latanoprost.[8]
Review of 4 RCTs[1][2]Conjunctival HyperemiaMore frequentLess frequentTransient, mild conjunctival hyperemia was the most frequently reported adverse effect for both drugs.[1][2]
3-Month Multicenter Trial[3][4]Conjunctival HyperemiaMore commonLess common
HeadacheLess frequentMore frequentBoth drugs were generally well tolerated.[3][4]
30-Day Comparison[5]Conjunctival HyperemiaSimilarly apparentSimilarly apparentNo significant between-group differences in reports of specific adverse events.[5]
6-Month Randomized Trial[7]Conjunctival HyperemiaMore common (P < .001)Less common
Eyelash GrowthMore common (P = .064)Less commonFew patients discontinued (B1498344) due to adverse events.[7]
SPORT Trial (Preservative-Free)[4]HyperemiaHigher scoresLower scores (P < 0.01)Both preservative-free formulations were well tolerated.[4]

Experimental Protocols

The clinical trials cited in this guide generally adhere to a standard methodology for evaluating the efficacy and safety of glaucoma medications. A typical protocol is as follows:

1. Study Design: Most are multicenter, randomized, investigator-masked, parallel-group clinical trials.[3][4][7] This design helps to minimize bias and ensure the comparability of the treatment groups.

2. Patient Population: Participants are typically adults diagnosed with open-angle glaucoma or ocular hypertension.[3][4][7] Key inclusion criteria often involve a baseline IOP above a certain threshold (e.g., >21 mmHg) after a washout period of any previous IOP-lowering medications.[4]

3. Randomization and Masking: Patients are randomly assigned to receive either Bimatoprost or Latanoprost. To reduce observer bias, the investigators assessing the outcomes are masked to the treatment allocation.[3][4][7]

4. Treatment Regimen: Both medications are typically administered as one drop in the affected eye(s) once daily in the evening.[3][5][7]

5. Outcome Measures:

  • Primary Efficacy Endpoint: The primary outcome is usually the mean change in IOP from baseline at specified time points (e.g., 8:00 AM, 12:00 PM, 4:00 PM) over the study duration (e.g., 3 to 6 months).[3][7]
  • Secondary Efficacy Endpoints: These may include the percentage of patients achieving a certain target IOP (e.g., ≤17 mmHg) or a specific percentage of IOP reduction (e.g., ≥20%).[3][7] Diurnal IOP control is also a key secondary measure.[5]
  • Safety and Tolerability: Assessed through the reporting of adverse events, slit-lamp biomicroscopy, and vital sign monitoring at each study visit.[3][7]

6. Statistical Analysis: Statistical tests are used to compare the mean IOP reductions and the incidence of adverse events between the two treatment groups. A p-value of less than 0.05 is typically considered statistically significant.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for Latanoprost and Bimatoprost in reducing intraocular pressure.

Latanoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Latanoprost Latanoprost Acid FP_receptor Prostaglandin F2α Receptor (FP) Latanoprost->FP_receptor Binds to Gq_protein Gq Protein FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2_release Ca²⁺ Release from Endoplasmic Reticulum IP3->Ca2_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation MMP_expression ↑ Matrix Metalloproteinase (MMP) Expression Ca2_release->MMP_expression PKC_activation->MMP_expression ECM_remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMP_expression->ECM_remodeling Uveoscleral_outflow ↑ Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow

Latanoprost Signaling Pathway for IOP Reduction.

Bimatoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular_tm Intracellular (Trabecular Meshwork) cluster_intracellular_cm Intracellular (Ciliary Muscle) Bimatoprost Bimatoprost Prostamide_receptor Prostamide Receptor (Trabecular Meshwork) Bimatoprost->Prostamide_receptor Binds to FP_receptor Prostaglandin F2α Receptor (FP) (Ciliary Muscle) Bimatoprost->FP_receptor Binds to TM_signaling Downstream Signaling (e.g., Gq activation) Prostamide_receptor->TM_signaling CM_signaling Downstream Signaling (Similar to Latanoprost) FP_receptor->CM_signaling TM_relaxation Relaxation of Trabecular Meshwork & Schlemm's Canal Cells TM_signaling->TM_relaxation Trabecular_outflow ↑ Trabecular Outflow TM_relaxation->Trabecular_outflow ECM_remodeling_cm Extracellular Matrix Remodeling CM_signaling->ECM_remodeling_cm Uveoscleral_outflow ↑ Uveoscleral Outflow ECM_remodeling_cm->Uveoscleral_outflow

Bimatoprost's Dual Signaling Pathway for IOP Reduction.
Experimental Workflow

The following diagram outlines the typical workflow of a randomized controlled clinical trial comparing Bimatoprost and Latanoprost.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-up & Data Collection cluster_analysis Phase 4: Data Analysis & Reporting Patient_Population Identify Patients with Glaucoma or Ocular Hypertension Inclusion_Exclusion Apply Inclusion/Exclusion Criteria Patient_Population->Inclusion_Exclusion Informed_Consent Obtain Informed Consent Inclusion_Exclusion->Informed_Consent Washout Washout of Previous IOP-Lowering Medications Informed_Consent->Washout Baseline_Visit Baseline Visit: - IOP Measurement - Ophthalmic Exam Washout->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Group_A Bimatoprost Group Randomization->Group_A Group_B Latanoprost Group Randomization->Group_B Treatment_Period Treatment Period (e.g., 3-6 Months) Once-Daily Dosing Group_A->Treatment_Period Group_B->Treatment_Period Follow_Up_Visits Scheduled Follow-Up Visits (e.g., Week 1, Month 1, 3, 6) Treatment_Period->Follow_Up_Visits IOP_Measurement IOP Measurement at Multiple Time Points Follow_Up_Visits->IOP_Measurement Adverse_Event_Monitoring Adverse Event Monitoring & Slit-Lamp Exam Follow_Up_Visits->Adverse_Event_Monitoring Data_Analysis Statistical Analysis of Efficacy and Safety Data IOP_Measurement->Data_Analysis Adverse_Event_Monitoring->Data_Analysis Results Comparison of IOP Reduction & Adverse Event Profiles Data_Analysis->Results Publication Publication of Clinical Trial Results Results->Publication

Typical Workflow of a Glaucoma Clinical Trial.

References

Safety Operating Guide

Navigating the Disposal of Bimatoprost Isopropyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper handling and disposal of Bimatoprost Isopropyl Ester, this guide offers procedural, step-by-step instructions to ensure operational safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical reagents is paramount. This compound, a prostaglandin (B15479496) analog utilized in research, requires careful handling throughout its lifecycle, including its ultimate disposal. Adherence to established safety protocols and waste management regulations is essential to protect laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before disposal, it is crucial to handle this compound with appropriate care. The following table summarizes key safety and handling information derived from safety data sheets for similar compounds.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear protective gloves, lab coat, and safety glasses or goggles.[1]
Ventilation Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation.[2][3]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperature is -20°C.[2]
Accidental Release Measures In case of a spill, use personal protective equipment. Avoid dust formation. Pick up and arrange disposal without creating dust. Sweep up and shovel into a suitable, closed container for disposal. Prevent product from entering drains.[2]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1]
First Aid (Skin) Wash with plenty of water and soap. Take off contaminated clothing and wash it before reuse. If you feel unwell, call a poison center or doctor.[1]

Step-by-Step Disposal Procedure

The disposal of this compound, as with many pharmaceutical compounds, is governed by federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) provides guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[4][5][6] The following is a general, step-by-step operational plan for the proper disposal of this compound.

Operational Protocol for Disposal:

  • Consult Institutional EHS: Before initiating disposal, contact your institution's Environmental Health and Safety (EHS) office. They will provide specific protocols aligned with federal, state, and local regulations and can identify approved waste disposal vendors.[3]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Collect all materials contaminated with this compound, including unused product, empty containers, and contaminated PPE, in a designated and clearly labeled hazardous waste container.

  • Container Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the chemical name: "this compound."

    • Include the date of accumulation and any other information required by your institution.

  • Secure Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • Ensure the storage area is well-ventilated.

  • Arrange for Professional Disposal:

    • Coordinate with your EHS office to arrange for the pickup and disposal of the hazardous waste by a licensed and approved hazardous waste disposal company.[3]

    • Incineration at a permitted medical waste treatment facility is a common and required method for the disposal of many pharmaceutical wastes.[3][5]

  • Documentation:

    • Maintain accurate records of the amount of this compound disposed of and the date of disposal.

    • Retain all documentation provided by the waste disposal company.

Important Note: Never flush this compound or other pharmaceutical waste down the drain or dispose of it in the regular trash.[7][8] Improper disposal can lead to environmental contamination of water and soil.[4][7]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

cluster_0 Phase 1: Preparation & Assessment cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Storage & Disposal cluster_3 Phase 4: Documentation start This compound Waste Generated consult_ehs Consult Institutional EHS for Specific Protocols start->consult_ehs assess_haz Assess Waste Characteristics (Solid, Liquid, Contaminated Materials) consult_ehs->assess_haz segregate Segregate from Other Waste Streams assess_haz->segregate container Place in Designated, Labeled Hazardous Waste Container segregate->container seal_label Seal and Label Container (Chemical Name, Hazard, Date) container->seal_label storage Store Securely in Designated Area seal_label->storage arrange_pickup Arrange for Pickup by Licensed Waste Vendor via EHS storage->arrange_pickup incineration Transport to Permitted Facility for Incineration arrange_pickup->incineration documentation Maintain Disposal Records and Manifests arrange_pickup->documentation end_proc Disposal Complete incineration->end_proc

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Bimatoprost Isopropyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Bimatoprost Isopropyl Ester in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and maintain a compliant research environment. The following protocols for personal protective equipment (PPE), operational handling, and disposal are based on established safety guidelines for prostaglandin (B15479496) analogs and related compounds.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.

Protection TypeRecommended EquipmentSpecification/Standard
Eye and Face Protection Chemical safety goggles or a face shieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin and Body Protection Protective gloves (e.g., nitrile) and a lab coat or impervious gown.[1][2]Select gloves based on chemical compatibility and breakthrough time. Gowns should be disposable, made of a low-permeability fabric with a solid front and long sleeves with tight-fitting cuffs.[3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended when engineering controls are insufficient, if dust formation is possible, or if irritation is experienced.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of contamination and exposure.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a tightly closed container in a freezer, as recommended for Bimatoprost.[1][2]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.[2]

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the dispersion of dust or aerosols.

  • Before handling, ensure all required PPE is correctly worn.

  • Avoid direct contact with the skin, eyes, and clothing.[1][2]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]

3. Disposal Plan:

  • All waste materials, including empty containers, contaminated PPE, and unused compounds, must be treated as hazardous waste.

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[1][2][4] Do not dispose of it down the drain.[1][4]

  • Contaminated packaging should also be disposed of as hazardous waste.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[5] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.

Experimental Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Containment and Cleanup cluster_2 Disposal and Reporting Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Safety First Assess Assess the spill Evacuate->Assess PPE Don appropriate PPE Assess->PPE If spill is manageable Contain Contain the spill with absorbent material PPE->Contain Cleanup Clean up the spill using inert absorbent Contain->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate Package Package waste in a sealed container Decontaminate->Package Label Label as hazardous waste Package->Label Dispose Dispose of according to regulations Label->Dispose Report Report the incident Dispose->Report

Caption: Workflow for a chemical spill of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。